molecular formula C24H21N3O3 B1595720 2,4,6-Tris(benzyloxy)-1,3,5-triazine CAS No. 7285-83-8

2,4,6-Tris(benzyloxy)-1,3,5-triazine

Katalognummer: B1595720
CAS-Nummer: 7285-83-8
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: QNWCYDNXMANIFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Tris(benzyloxy)-1,3,5-triazine is a useful research compound. Its molecular formula is C24H21N3O3 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,4,6-tris(phenylmethoxy)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-4-10-19(11-5-1)16-28-22-25-23(29-17-20-12-6-2-7-13-20)27-24(26-22)30-18-21-14-8-3-9-15-21/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWCYDNXMANIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC(=N2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279884
Record name 2,4,6-tris(benzyloxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7285-83-8
Record name NSC14428
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-tris(benzyloxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Tris(benzyloxy)-1,3,5-triazin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,4,6-Tris(benzyloxy)-1,3,5-triazine, commonly known as TriBOT. As a stable, non-hygroscopic, and efficient O-benzylating reagent, TriBOT presents a significant alternative to traditional methods, offering high atom economy and ease of handling.[1] This document delves into its physicochemical characteristics, provides a detailed synthesis protocol, explores its reactivity and mechanistic pathways, and highlights its utility in organic synthesis, particularly within the context of drug development and natural product synthesis. Safety and handling protocols are also discussed to ensure its effective and safe implementation in a laboratory setting.

Introduction: The Rise of a Versatile Benzylating Agent

The benzyl group is a cornerstone protecting group in multi-step organic synthesis, prized for its stability across a wide range of reaction conditions and its facile removal. The selection of an appropriate benzylating agent is therefore a critical decision in the design of a synthetic route. This compound (TriBOT) has emerged as a powerful tool in the synthetic chemist's arsenal, offering a stable, crystalline solid alternative to reagents like benzyl trichloroacetimidate (BTCAI).[2][3] Its non-hygroscopic and air-stable nature simplifies handling and storage, making it a convenient and reliable reagent for the protection of alcohols and carboxylic acids.[1][4]

This guide aims to provide a deep dive into the technical nuances of TriBOT, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application.

Core Chemical Properties

The fundamental properties of TriBOT are summarized in the table below. While an experimentally determined melting point is not consistently reported in the literature, its stability as a solid at room temperature is well-established.

PropertyValueSource(s)
CAS Number 7285-83-8[5]
Molecular Formula C₂₄H₂₁N₃O₃[5]
Molecular Weight 399.44 g/mol [5]
Appearance Solid[6]
Boiling Point 596.8 °C at 760 mmHg[5][7]
Density 1.235 g/cm³[5][7]
Refractive Index 1.623[5][7]
Flash Point 207 °C[5][7]
Storage Sealed in a dry environment at 2-8 °C[4]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methylene protons (O-CH₂ -Ph) and multiplets in the aromatic region corresponding to the protons of the benzyl groups.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the methylene carbon, distinct signals for the aromatic carbons of the benzyl groups, and a characteristic signal for the carbons of the triazine ring.

  • IR Spectroscopy: The infrared spectrum will likely exhibit strong C-O stretching vibrations, aromatic C-H and C=C stretching bands, and the characteristic vibrational modes of the triazine ring.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry of the protonated molecule would be expected to show the parent ion peak and characteristic fragmentation patterns.

Synthesis of this compound (TriBOT)

The most common and practical synthesis of TriBOT involves the nucleophilic substitution of the chlorine atoms on cyanuric chloride with benzyl alcohol.[3][8] This reaction takes advantage of the decreasing reactivity of the triazine ring with each successive substitution, allowing for a controlled synthesis.[8]

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cyanuric_chloride Cyanuric Chloride reaction_vessel Nucleophilic Substitution cyanuric_chloride->reaction_vessel benzyl_alcohol Benzyl Alcohol benzyl_alcohol->reaction_vessel base Base (e.g., NaH, DIPEA) base->reaction_vessel solvent Anhydrous Solvent (e.g., THF, CH₂Cl₂) solvent->reaction_vessel temperature Controlled Temperature (e.g., 0 °C to RT) temperature->reaction_vessel tribot This compound (TriBOT) salt_byproduct Salt Byproduct (e.g., NaCl, DIPEA·HCl) workup Aqueous Workup & Extraction reaction_vessel->workup Reaction Completion workup->salt_byproduct purification Purification (e.g., Recrystallization) workup->purification purification->tribot

Caption: Synthetic workflow for the preparation of TriBOT.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of substituted triazines.[1][8]

  • Preparation of Benzyl Alkoxide: To a stirred solution of benzyl alcohol (3.3 equivalents) in a suitable anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (3.3 equivalents) portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, or until the evolution of hydrogen gas ceases, to form the sodium benzylate.

  • Nucleophilic Substitution: In a separate flask, dissolve cyanuric chloride (1.0 equivalent) in anhydrous THF. Cool this solution to 0 °C.

  • Reaction: Slowly add the cyanuric chloride solution to the freshly prepared sodium benzylate solution via cannula. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a white solid.

Reactivity and Mechanistic Considerations

The utility of TriBOT as an O-benzylating agent is rooted in its reactivity, which can be tuned by the reaction conditions.

Mechanism of O-Benzylation

The O-benzylation of alcohols and carboxylic acids with TriBOT is typically catalyzed by a strong acid, such as trifluoromethanesulfonic acid (TfOH).[1] The reaction mechanism is believed to proceed through two distinct pathways depending on the conditions.

  • Acidic Conditions (Sₙ1-type mechanism): In the presence of a catalytic amount of a strong acid like TfOH at room temperature, the reaction is thought to proceed via an Sₙ1-type mechanism. The acid protonates one of the nitrogen atoms of the triazine ring, which facilitates the departure of a benzyloxy group to form a resonance-stabilized benzyl cation. This cation is then trapped by the nucleophilic alcohol or carboxylic acid.

  • Thermal Conditions (Sₙ2-type mechanism): Under thermal conditions (180-230 °C) in the absence of an acid catalyst, the reaction is proposed to follow an Sₙ2-type pathway. In this scenario, the alcohol or carboxylic acid directly attacks the methylene carbon of a benzyloxy group, with the triazine moiety acting as the leaving group.

The ability to favor one mechanism over the other allows for differential reactivity. For instance, in the O-benzylation of hydroxy carboxylic acids, acidic conditions can lead to the dibenzylated product, while thermal conditions can selectively yield the hydroxy ester.

Logical Relationship of Benzylation Pathways

G cluster_acidic Acidic Conditions cluster_thermal Thermal Conditions TriBOT TriBOT + R-OH TfOH cat. TfOH, RT TriBOT->TfOH Heat Δ (180-230 °C) TriBOT->Heat SN1 Sₙ1-type Mechanism TfOH->SN1 BenzylCation Benzyl Cation Intermediate SN1->BenzylCation Product_Acid R-OBn BenzylCation->Product_Acid SN2 Sₙ2-type Mechanism Heat->SN2 DirectAttack Direct Nucleophilic Attack SN2->DirectAttack Product_Thermal R-OBn DirectAttack->Product_Thermal

Caption: Mechanistic pathways for O-benzylation using TriBOT.

Applications in Drug Development and Complex Molecule Synthesis

The benzyl protecting group is ubiquitous in the synthesis of pharmaceuticals and natural products. TriBOT's stability, ease of use, and high efficiency make it a valuable reagent in this context.

While specific, named examples of TriBOT's use in the synthesis of marketed drugs are not extensively documented in readily available literature, its application in the protection of hydroxyl and carboxyl groups is a fundamental step in many drug discovery and development programs. For instance, in the synthesis of complex polyketides, macrolides, or alkaloids, the selective protection of multiple hydroxyl groups is often required. TriBOT provides a reliable method for achieving this, particularly when mild, non-basic conditions are necessary.

The chemoselectivity offered by the dual mechanistic pathways of TriBOT can be strategically employed in the synthesis of multifunctional molecules, allowing for the differential protection of various functional groups within the same molecule.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling TriBOT.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: TriBOT should be stored in a tightly sealed container in a cool, dry place, with a recommended temperature of 2-8 °C.[4] Its non-hygroscopic nature contributes to its long shelf-life under these conditions.[1]

Conclusion

This compound (TriBOT) is a highly effective and practical reagent for the O-benzylation of alcohols and carboxylic acids. Its stability, ease of handling, and high atom economy make it a superior alternative to many traditional benzylating agents. The ability to modulate its reactivity through the choice of reaction conditions—favoring either an Sₙ1 or Sₙ2 pathway—provides an additional layer of synthetic utility. For researchers in drug development and complex molecule synthesis, a thorough understanding of TriBOT's properties and applications can unlock new efficiencies and possibilities in their synthetic strategies.

References

An In-depth Technical Guide to 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT)

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 7285-83-8

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4,6-Tris(benzyloxy)-1,3,5-triazine, a versatile reagent in modern organic synthesis. It delves into its synthesis, physicochemical properties, and its prominent application as a powerful O-benzylating agent, offering insights into its mechanism and practical utility in complex molecule synthesis.

Introduction: A Modern Tool for Benzyl Ether Synthesis

This compound, commonly known by its trade name TriBOT, has emerged as a highly effective reagent for the O-benzylation of alcohols.[1][2] The benzyl group is a crucial protecting group in organic synthesis, particularly in the fields of carbohydrate chemistry, peptide synthesis, and natural product synthesis, owing to its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenation.[2] TriBOT offers a stable, crystalline, and high-atom-economy alternative to traditional benzylating agents.[3]

This document serves as a detailed resource for researchers, providing not only the fundamental properties of TriBOT but also practical, step-by-step protocols for its synthesis and application, underpinned by an understanding of the reaction mechanisms at play.

Physicochemical Properties

This compound is a white solid that is stable under ambient conditions. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 7285-83-8[4]
Molecular Formula C₂₄H₂₁N₃O₃[4]
Molecular Weight 399.44 g/mol [4]
Appearance White solid
Boiling Point 596.8 °C at 760 mmHg[3][4]
Flash Point 207 °C[3][4]
Density 1.235 g/cm³[3][4]
Refractive Index 1.623[3][4]
Solubility Soluble in many organic solvents.
Storage Sealed in a dry place at 2-8°C.

Synthesis of this compound (TriBOT)

The synthesis of TriBOT proceeds via a sequential nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[5][6] The three chlorine atoms on the triazine ring are successively displaced by the benzyloxy group from benzyl alcohol. The reactivity of the chlorine atoms decreases with each substitution, necessitating controlled reaction conditions to achieve complete trisubstitution.[6]

Synthesis Pathway

The overall synthesis is a three-step displacement of the chlorine atoms on the triazine ring by benzyl alcohol in the presence of a base.

Synthesis_Pathway Cyanuric_Chloride Cyanuric Chloride TriBOT This compound (TriBOT) Cyanuric_Chloride->TriBOT SNAr Benzyl_Alcohol Benzyl Alcohol (3 equivalents) Benzyl_Alcohol->TriBOT Base Base (e.g., NaH) Base->TriBOT

Caption: Synthesis of TriBOT from Cyanuric Chloride and Benzyl Alcohol.

Detailed Experimental Protocol: Synthesis of TriBOT

This protocol is based on the general principles of triazine chemistry and the specific requirements for the synthesis of TriBOT.

Materials:

  • Cyanuric chloride

  • Benzyl alcohol

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium Benzyl Oxide: To a stirred suspension of sodium hydride (3.3 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, slowly add benzyl alcohol (3.3 equivalents).

  • Reaction with Cyanuric Chloride: After the evolution of hydrogen gas ceases, add a solution of cyanuric chloride (1 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford this compound as a white solid.

Application in Organic Synthesis: O-Benzylation of Alcohols

The primary and most significant application of TriBOT is as an efficient reagent for the O-benzylation of a wide range of alcohols, including those sensitive to basic conditions.[1][2]

Mechanism of O-Benzylation

The O-benzylation reaction using TriBOT is typically catalyzed by a strong acid, such as trifluoromethanesulfonic acid (TfOH).[1] The proposed mechanism involves the initial protonation of one of the nitrogen atoms on the triazine ring. This is followed by the departure of the stable cyanuric acid derivative, generating a benzyl cation equivalent, which is then trapped by the alcohol nucleophile.[5] Kinetic studies suggest a dual mechanism involving both a neutral and a cationic leaving group pathway, which rationalizes the observed rate acceleration in the later stages of the reaction.

Benzylation_Mechanism TriBOT TriBOT Protonated_TriBOT Protonated TriBOT TriBOT->Protonated_TriBOT + H⁺ TfOH TfOH (cat.) TfOH->Protonated_TriBOT Benzyl_Cation Benzyl Cation Equivalent Protonated_TriBOT->Benzyl_Cation Byproduct Cyanuric Acid Derivative Protonated_TriBOT->Byproduct Alcohol R-OH Benzyl_Ether R-OBn Alcohol->Benzyl_Ether Benzyl_Cation->Benzyl_Ether

References

An In-depth Technical Guide to 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4,6-Tris(benzyloxy)-1,3,5-triazine, a pivotal reagent in modern organic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, mechanism of action, and strategic applications, emphasizing the causality behind its efficacy and providing actionable protocols.

Introduction: A Modern Tool for Benzyl Group Installation

This compound, commonly known by its trade name TriBOT, is a highly efficient, crystalline solid primarily utilized as an O-benzylating agent.[1] Its emergence has provided a superior alternative to traditional reagents, offering significant advantages in stability, safety, and atom economy.[1] The core of TriBOT is the 1,3,5-triazine (or s-triazine) ring, a heterocyclic scaffold of immense interest in medicinal chemistry.[2] Triazine derivatives are integral to a wide array of therapeutic agents, exhibiting anticancer, antimicrobial, and antiviral properties.[3][4][5] This dual identity—as both a powerful synthetic tool and a derivative of a "privileged" pharmacological scaffold—makes a deep understanding of TriBOT essential for innovation in drug discovery and complex molecule synthesis.

Part 1: Physicochemical Properties and Molecular Structure

A thorough grasp of a reagent's physical and chemical properties is fundamental to its effective application. TriBOT is a white, crystalline solid that is non-hygroscopic and stable to air, allowing for long-term storage at room temperature without degradation.[1][6] This contrasts sharply with many other benzylating agents that require stringent anhydrous conditions.

Key Physicochemical Data

The essential properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
Molecular Formula C₂₄H₂₁N₃O₃[7][8][9]
Molecular Weight 399.44 g/mol [7][10][11]
CAS Number 7285-83-8[7][10]
Appearance White Solid[10]
Boiling Point 596.8 °C at 760 mmHg[7][8][10]
Density ~1.235 g/cm³[7][8]
Flash Point 207 °C[7][8]
Synonyms TriBOT, 2,4,6-Tris(phenylmethoxy)-1,3,5-triazine[7][9]
Molecular Architecture

The structure of TriBOT features a planar, aromatic 1,3,5-triazine ring symmetrically substituted at the 2, 4, and 6 positions with benzyloxy groups (-O-CH₂-Ph). This symmetrical design contributes to its crystalline nature and stability. Each of the three benzyloxy groups can act as a benzyl donor, making it a highly atom-economical reagent.[1][6]

Caption: Molecular structure of this compound.

Part 2: Synthesis and Mechanistic Insights

Understanding both the synthesis of a reagent and its mechanism of action is crucial for troubleshooting and optimizing reactions.

Synthesis of TriBOT

The synthesis of symmetrically substituted triazines is a well-established process that typically begins with the inexpensive and commercially available precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[12][13] The chlorine atoms on the triazine ring are highly susceptible to sequential nucleophilic substitution. The reactivity decreases with each substitution, allowing for controlled synthesis by manipulating reaction temperatures.[13]

TriBOT is synthesized via the reaction of cyanuric chloride with three equivalents of benzyl alcohol.[1] The reaction is a nucleophilic aromatic substitution where the benzyloxy nucleophile displaces each chloride ion.

SynthesisWorkflow Start Cyanuric Chloride (C₃Cl₃N₃) Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent + 3 eq. Benzyl Alcohol + Base (e.g., NaH) Reagent->Reaction Product 2,4,6-Tris(benzyloxy)- 1,3,5-triazine (TriBOT) Reaction->Product Byproduct Salt Byproduct (e.g., 3 NaCl) Reaction->Byproduct

Caption: Conceptual workflow for the synthesis of TriBOT.

Mechanism of Action in O-Benzylation

TriBOT functions as a benzyl cation donor under acidic catalysis, typically using a strong protic acid like trifluoromethanesulfonic acid (TfOH).[1][14] The mechanism is thought to proceed via an Sₙ1-type pathway.[1][15]

  • Activation: A nitrogen atom on the triazine ring is protonated by the acid catalyst. This protonation enhances the leaving group ability of the resulting disubstituted triazine species.

  • Carbocation Formation: The protonated TriBOT releases a benzyl cation. This is the rate-determining step. The stability of the benzyl cation facilitates this process.

  • Nucleophilic Attack: An alcohol (the substrate to be protected) acts as a nucleophile, attacking the benzyl cation to form the corresponding benzyl ether.

  • Catalyst Regeneration: A proton is released from the newly formed oxonium ion, regenerating the acid catalyst and completing the catalytic cycle.

Kinetic studies suggest a complex profile where the intermediates (dibenzylated and monobenzylated triazines) also act as benzyl donors, leading to rate acceleration in the later stages of the reaction.[16]

BenzylationMechanism TriBOT TriBOT TriBOT_H Protonated TriBOT [TriBOT-H]⁺ TriBOT->TriBOT_H + H⁺ H_plus H⁺ (from TfOH) Bn_plus Benzyl Cation [Bn]⁺ TriBOT_H->Bn_plus Rate-determining step DiBOT DiBOT Leaving Group TriBOT_H->DiBOT ROH Alcohol (R-OH) Product Benzyl Ether (R-OBn) ROH->Product Nucleophilic attack Bn_plus->Product Product->H_plus - H⁺ (Catalyst Regen.)

Caption: Catalytic cycle for TriBOT-mediated O-benzylation.

Part 3: Core Applications in Research and Development

The primary application of TriBOT is the protection of hydroxyl groups as benzyl ethers, a critical transformation in multistep organic synthesis.[17]

Protocol: General Procedure for O-Benzylation of an Alcohol

This protocol is a self-validating system; successful benzylation and straightforward purification are indicators of correct execution.

Materials:

  • Substrate (alcohol) (1.0 equiv)

  • This compound (TriBOT) (0.4 equiv, providing 1.2 equiv of benzyl groups)[1][14]

  • Trifluoromethanesulfonic acid (TfOH) (0.5 equiv)

  • Anhydrous 1,4-dioxane

  • Powdered molecular sieves (5 Å)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 equiv), TriBOT (0.4 equiv), and powdered molecular sieves.

  • Solvent Addition: Add anhydrous 1,4-dioxane. The concentration of the alcohol is typically in the 0.1-0.2 M range.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add TfOH (0.5 equiv) dropwise.

    • Causality Note: Adding the strong acid at a reduced temperature controls the initial exothermic reaction and prevents potential side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Insight: Ethereal solvents like 1,4-dioxane or 1,2-dimethoxyethane are optimal.[1][18] The molecular sieves are critical for removing trace moisture, which can otherwise hydrolyze the activated species and reduce yield.[1]

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to yield the pure benzyl ether. The triazine byproducts are typically polar and easily separated.[1]

Advantages Over Traditional Methods

TriBOT offers compelling advantages over reagents like benzyl bromide (used in Williamson ether synthesis) and benzyl trichloroacetimidate (BTCAI).[1][19]

FeatureTriBOTBenzyl Bromide (Williamson)Benzyl Trichloroacetimidate (BTCAI)
Conditions Mildly acidicStrongly basic (NaH)Acidic
Stability Air & shelf-stable solidLachrymatory, moisture-sensitive liquidMoisture-sensitive
Byproducts Easily removed polar solidsInorganic saltsTrichloroacetamide
Atom Economy High (3 benzyl groups/molecule)LowModerate
Substrate Scope Tolerates acid-sensitive and base-labile groupsIntolerant of base-labile groupsGenerally good scope
Role in Drug Discovery

The utility of TriBOT extends significantly into drug development. The benzyl ether is one of the most common protecting groups for alcohols due to its general stability and, crucially, its facile removal by catalytic hydrogenation.[17]

DrugDiscovery Scaffold 1,3,5-Triazine Scaffold TriBOT TriBOT Reagent Scaffold->TriBOT is the core of Protection Benzyl Protection of -OH TriBOT->Protection enables Synthesis Multi-step Synthesis of Complex Bioactive Molecules Protection->Synthesis is critical for Discovery Drug Candidate Library Synthesis->Discovery

Caption: Role of TriBOT in the drug discovery pipeline.

The 1,3,5-triazine core itself is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets.[2][3][20] Triazine derivatives have been successfully developed as kinase inhibitors, anticancer agents, and antimicrobials.[3][5] Therefore, synthetic methods involving triazine-based reagents like TriBOT are inherently valuable to medicinal chemists exploring this chemical space for new therapeutic leads.

Part 4: Safety, Handling, and Storage

  • Safety: this compound is associated with hazard codes for skin, eye, and respiratory irritation (H315, H319, H335).[8] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is reported to be negative in the Ames test for mutagenicity.[18]

  • Handling: The reagent should be handled in a well-ventilated area or chemical fume hood. It is a stable solid, which makes it much easier and safer to handle than lachrymatory liquids like benzyl bromide.[18]

  • Storage: Store in a tightly sealed container in a cool, dry place. Its excellent shelf stability is a key feature.[1][6]

Conclusion

This compound (TriBOT) stands out as a robust and practical reagent for the O-benzylation of alcohols. Its superior stability, high atom economy, and operational simplicity provide a significant advantage for complex synthetic campaigns. For scientists in drug discovery, TriBOT is not merely a protecting group reagent; it is an enabling tool that facilitates the construction of novel, complex molecular architectures, including those built around the pharmacologically significant 1,3,5-triazine scaffold. Its adoption into standard synthetic practice reflects a move towards more efficient, safer, and more sustainable chemical methodologies.

References

An In-depth Technical Guide to the Physical Properties of 2,4,6-Tris(benzyloxy)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical and spectroscopic properties of 2,4,6-Tris(benzyloxy)-1,3,5-triazine, a versatile reagent in organic synthesis. This document is structured to provide not just data, but also the scientific context and experimental rationale necessary for its effective application in research and development.

Core Molecular and Physical Characteristics

This compound, also known by its synonym 2,4,6-tris(phenylmethoxy)-1,3,5-triazine, is a symmetrically substituted triazine derivative. Its structure, characterized by a central triazine ring with three benzyloxy groups, dictates its physical and chemical behavior.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource(s)
CAS Number 7285-83-8[1][2]
Molecular Formula C₂₄H₂₁N₃O₃[1][3]
Molecular Weight 399.44 g/mol [1]
Appearance White solid[4]
Boiling Point 596.8 °C at 760 mmHg[3][5]
Density 1.235 g/cm³[3][5]
Refractive Index 1.623[3][5]
Flash Point 207 °C[3][5]

A notable absence in readily available literature is a definitive experimental melting point, with many sources listing it as "N/A"[5][6]. This suggests that the compound may decompose upon heating or that its melting point is not a routinely reported characterization parameter. For practical applications, it is recommended to determine the melting point experimentally if this parameter is critical for a specific process.

Structural Elucidation: A Visual Representation

The molecular structure of this compound is fundamental to understanding its properties. The presence of the electron-rich triazine core and the bulky, aromatic benzyloxy substituents influences its reactivity, solubility, and spectral characteristics.

Synthesis_Workflow cluster_Nucleophile Nucleophile Preparation cluster_Reaction Nucleophilic Substitution cluster_Purification Work-up and Purification BnOH Benzyl Alcohol in THF NaH Sodium Hydride BnOH->NaH Deprotonation (0 °C to RT) BnONa Sodium Benzylate Solution NaH->BnONa Reaction Reaction Mixture (0 °C to RT) BnONa->Reaction TCT Cyanuric Chloride in THF TCT->Reaction Quench Quench with NH₄Cl Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product Mass_Spec_Fragmentation Parent [M+H]⁺ (m/z ≈ 400.16) Fragment1 [M + H - C₇H₈]⁺ (Loss of Toluene) Parent->Fragment1 Fragmentation Fragment2 [C₁₄H₁₃]⁺ (m/z = 181) Parent->Fragment2 Rearrangement & Fragmentation Fragment3 [M + H - C₆H₆]⁺ (Loss of Benzene) Parent->Fragment3 Fragmentation

References

An In-Depth Technical Guide to the Solubility and Stability of 2,4,6-Tris(benzyloxy)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2,4,6-Tris(benzyloxy)-1,3,5-triazine, a key reagent in synthetic organic chemistry. Known colloquially as TriBOT, this compound is a non-hygroscopic, air-stable O-benzylating agent. A thorough understanding of its solubility and stability is paramount for its effective application in synthesis, particularly in the context of drug development and materials science where reaction consistency and product purity are critical. This document synthesizes known information, provides predictive analysis based on the chemical structure, and details robust experimental protocols for the empirical determination of these crucial parameters.

Introduction: The Chemical Identity and Utility of this compound

This compound (CAS No. 7285-83-8) is a symmetrically substituted triazine core, a heterocyclic scaffold known for its robust chemical nature.[1] The compound is a white solid with a molecular formula of C₂₄H₂₁N₃O₃ and a molecular weight of 399.44 g/mol .[1] Its primary utility lies in its function as an efficient O-benzylating reagent, often used as a stable alternative to benzyl trichloroacetimidate. The reaction proceeds under acidic or thermal conditions to protect alcohols and carboxylic acids.[2]

The inherent stability of the triazine ring, combined with the benzyloxy substituents, confers the compound with good shelf-life and ease of handling. However, for precise control over reaction kinetics, yield, and purification processes, a detailed understanding of its solubility in various organic solvents and its stability under different chemical environments is essential.

Solubility Profile: A Predictive and Experimental Approach

A comprehensive understanding of a reagent's solubility is fundamental to its practical application, influencing everything from reaction solvent selection to purification strategies.

Predicted Solubility Based on Molecular Structure

Based on the "like dissolves like" principle, the molecular structure of this compound—comprising a polar triazine core and nonpolar benzyl groups—suggests a nuanced solubility profile. It is anticipated to have low solubility in highly polar protic solvents like water and limited solubility in nonpolar aliphatic hydrocarbons. Conversely, it is expected to be more soluble in polar aprotic solvents and aromatic hydrocarbons that can engage in favorable intermolecular interactions.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂)SolubleCapable of dipole-dipole interactions with the triazine ring.
Polar Protic Methanol, EthanolSparingly to Moderately SolublePotential for hydrogen bonding is limited, but dipole interactions can facilitate dissolution.
Aromatic Benzene, TolueneSolublePi-stacking interactions between the solvent and the benzyl groups can promote solubility.
Nonpolar Hexane, CyclohexaneSparingly Soluble to InsolubleLack of favorable intermolecular interactions.
Experimental Protocol for Quantitative Solubility Determination

To move beyond predictive models, the following protocol outlines a standard gravimetric method for determining the solubility of this compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade): Dichloromethane, Acetone, Tetrahydrofuran, Acetonitrile, Methanol, Toluene, Hexane

  • Scintillation vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Pre-weighed vials for solvent evaporation

  • Analytical balance

  • Nitrogen or vacuum line for solvent evaporation

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of scintillation vials.

    • Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

    • Securely cap the vials and place them in a constant temperature shaker set to 25 °C.

    • Equilibrate the samples for 24-48 hours with continuous agitation to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

    • Carefully draw a known volume (e.g., 1 mL) of the supernatant into a syringe, avoiding any solid particles.

    • Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial. Record the exact volume transferred.

  • Solvent Evaporation and Quantification:

    • Evaporate the solvent from the pre-weighed vials under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

    • Once the solvent is completely removed, re-weigh the vials.

    • The difference in weight corresponds to the mass of dissolved this compound.

  • Calculation:

    • Calculate the solubility in g/L or mg/mL using the following formula: Solubility = (Mass of dissolved solid) / (Volume of solvent used)

The workflow for this experimental protocol is illustrated in the following diagram:

Solubility_Determination_Workflow cluster_prep Preparation cluster_proc Processing cluster_quant Quantification A Add excess solute to solvent B Equilibrate at constant temperature A->B C Allow solid to settle B->C D Filter supernatant C->D E Evaporate solvent D->E F Weigh dissolved solid E->F G Calculate solubility F->G

Caption: Experimental workflow for the gravimetric determination of solubility.

Stability Profile: Assessing Hydrolytic and Thermal Degradation

The stability of a reagent is a critical parameter that dictates its storage conditions, shelf-life, and compatibility with various reaction conditions. For this compound, the key stability concerns are its susceptibility to hydrolysis and its thermal decomposition profile.

Hydrolytic Stability: The Influence of pH

The 1,3,5-triazine ring is generally considered stable; however, the ether linkages of the benzyloxy groups present potential sites for acid- or base-catalyzed hydrolysis.

Mechanistic Insights:

  • Acid-Catalyzed Hydrolysis: In acidic conditions, protonation of a ring nitrogen can activate the triazine system, making the benzyloxy groups more susceptible to nucleophilic attack by water. Studies on related triazine-substituted hydrazones have shown that protonation of the triazine ring, which occurs around pH 5, can significantly influence hydrolysis rates.[3][4]

  • Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack of hydroxide ions on the carbon atoms of the triazine ring can lead to the displacement of the benzyloxy groups.

Predicted Stability:

  • Neutral pH (6-8): The compound is expected to be relatively stable.

  • Acidic pH (<5): Increased susceptibility to hydrolysis is anticipated, with the rate of degradation likely increasing as the pH decreases.

  • Basic pH (>9): The compound is likely to undergo hydrolysis, with the rate increasing with pH.

Experimental Protocol for Hydrolytic Stability Assessment

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time at different pH values.

Objective: To determine the rate of hydrolytic degradation of this compound at various pH levels.

Materials:

  • This compound

  • HPLC system with a UV detector

  • Suitable HPLC column (e.g., C18)

  • pH meter

  • Aqueous buffers (e.g., pH 4, 7, and 9)

  • Acetonitrile or other suitable organic co-solvent

  • Constant temperature incubator

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a water-miscible organic solvent like acetonitrile at a known concentration.

  • Initiation of Stability Study:

    • In separate vials, add a small aliquot of the stock solution to each of the pH buffers to achieve a final concentration suitable for HPLC analysis. Ensure the volume of the organic solvent is minimal to not significantly alter the buffer's pH.

    • Record the initial time (t=0).

  • Incubation and Sampling:

    • Incubate the vials at a constant temperature (e.g., 40 °C to accelerate degradation).

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial for HPLC analysis.

  • HPLC Analysis:

    • Develop an HPLC method capable of separating the parent compound from any potential degradation products.

    • Inject the samples and quantify the peak area of the this compound peak at each time point.

  • Data Analysis:

    • Plot the concentration or peak area of the parent compound versus time for each pH.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) at each pH.

The logical flow for assessing hydrolytic stability is as follows:

Hydrolytic_Stability_Assessment A Prepare stock solution B Incubate in buffers (pH 4, 7, 9) A->B C Sample at time intervals B->C D Analyze by HPLC C->D E Plot concentration vs. time D->E F Calculate degradation rate and half-life E->F Thermal_Analysis cluster_input Input cluster_analysis Analysis cluster_output Output Data Input 2,4,6-Tris(benzyloxy)- 1,3,5-triazine Sample TGA TGA Measures weight loss vs. temperature Input->TGA DSC DSC Measures heat flow vs. temperature Input->DSC TGA_out Decomposition Temperature TGA->TGA_out DSC_out Melting Point & Decomposition Enthalpy DSC->DSC_out

References

An In-depth Technical Guide to the Mechanism of Action of 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,5-triazine ring, a symmetrical six-membered heterocycle with alternating carbon and nitrogen atoms, represents a uniquely privileged scaffold in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its inherent structural versatility, arising from the ability to controllably substitute the carbon atoms, allows for the creation of vast libraries of compounds with finely tuned physicochemical properties and biological activities.[1][3] This has led to the development of 1,3,5-triazine derivatives that function as potent herbicides, anticancer agents, antimicrobials, and antivirals.[3][4] Many derivatives have demonstrated remarkable efficacy, with some advancing to clinical use.[5][6]

This guide provides a comprehensive technical overview of the diverse mechanisms of action employed by 1,3,5-triazine derivatives. We will explore the molecular targets and signaling pathways that these compounds modulate, moving from their foundational role in agriculture to their complex, multi-targeted applications in oncology and infectious disease. The narrative is grounded in field-proven insights, supported by detailed experimental protocols and quantitative data to provide a self-validating resource for researchers, scientists, and drug development professionals.

Part 1: Herbicidal Mechanism of Action: Potent Inhibition of Photosynthesis

The most widely known application of 1,3,5-triazines is in agriculture, where derivatives like atrazine and simazine have been used as effective herbicides for decades.[1][7] Their primary mechanism of action is the potent and specific inhibition of photosynthesis at the level of Photosystem II (PSII).[8][9]

Core Mechanism: Disruption of the Photosystem II Electron Transport Chain

In a healthy plant cell, the PSII complex, located in the thylakoid membranes of chloroplasts, captures light energy to drive the transfer of electrons from water to plastoquinone (PQ). This electron flow is essential for generating the ATP and NADPH required for carbon fixation.

Triazine herbicides function by competitively binding to the QB binding niche on the D1 protein within the PSII complex.[7][10] This binding site is normally occupied by plastoquinone. By occupying this site, the triazine molecule physically blocks the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[11]

The consequences of this blockage are twofold and lead to rapid plant death:

  • Cessation of Energy Production: The halt in electron flow immediately stops the production of ATP and NADPH, effectively starving the plant of the energy required for growth and metabolic processes.[7]

  • Oxidative Stress: The blockage leads to the formation of highly reactive triplet-state chlorophyll and singlet oxygen, which cause rapid lipid peroxidation, membrane damage, and chlorophyll degradation.[12] This results in the characteristic symptoms of chlorosis (yellowing) and subsequent tissue necrosis.[8]

G cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB Site (D1 Protein) QA->QB Electron Flow PQ_pool Plastoquinone Pool QB->PQ_pool Electron Flow Light Light Energy Light->P680 Triazine 1,3,5-Triazine Herbicide Triazine->QB Block->PQ_pool BLOCKED

Inhibition of Photosystem II by 1,3,5-Triazine Herbicides.
Experimental Protocol: Photosystem II Inhibition Assay

This protocol assesses the inhibitory effect of triazine derivatives on PSII activity by monitoring the reduction of the artificial electron acceptor DCPIP (2,6-dichlorophenolindophenol) by isolated chloroplasts.

1. Materials:

  • Fresh spinach leaves

  • Isolation Buffer: 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂

  • Assay Buffer: 0.1 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 5 mM MgCl₂

  • DCPIP solution (1 mM stock)

  • 1,3,5-triazine herbicide solutions of varying concentrations (dissolved in a suitable solvent like DMSO or ethanol)

  • Spectrophotometer capable of reading at 590-600 nm

2. Chloroplast Isolation: a. Homogenize ~20g of fresh spinach leaves in 100 mL of ice-cold isolation buffer using a blender. b. Filter the homogenate through several layers of cheesecloth into a chilled beaker. c. Centrifuge the filtrate at 200 x g for 2 minutes to pellet cell debris. d. Carefully transfer the supernatant to a new tube and centrifuge at 1,000 x g for 7 minutes to pellet the chloroplasts. e. Discard the supernatant and gently resuspend the chloroplast pellet in a small volume (~2 mL) of assay buffer. Store on ice.

3. Assay Procedure: a. Prepare reaction mixtures in spectrophotometer cuvettes. A typical reaction mixture contains:

  • Assay Buffer (to a final volume of 1 mL)
  • DCPIP (final concentration of 50-100 µM)
  • Triazine derivative (at desired final concentration) or solvent control
  • Chloroplast suspension (add last to initiate the reaction) b. Immediately place the cuvette in the spectrophotometer and measure the absorbance at 600 nm under illumination (a simple lamp directed at the cuvette holder is sufficient). c. Record the change in absorbance over time (e.g., every 15-30 seconds for 3-5 minutes). The rate of DCPIP reduction (decrease in absorbance) is proportional to the rate of electron transport. d. Calculate the percent inhibition for each triazine concentration relative to the solvent control. The IC₅₀ value (the concentration that causes 50% inhibition) can then be determined.

Part 2: Anticancer Mechanisms of Action: A Multi-Targeted Approach

The 1,3,5-triazine scaffold has proven to be a fertile ground for the development of anticancer agents, largely due to its ability to be decorated with functionalities that target key pathways dysregulated in cancer.[2][5] Unlike their herbicidal counterparts, anticancer triazines engage a variety of molecular targets to induce cell cycle arrest and apoptosis.[6][13]

A. Inhibition of Protein Kinases

Many cancers are driven by aberrant signaling from protein kinases. Triazine derivatives have been successfully designed to inhibit several crucial kinases.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a tyrosine kinase that, when overactive, drives proliferation and survival in many cancer types.[7] Certain 1,3,5-triazine derivatives have been identified as potent EGFR-TK inhibitors, with some compounds showing inhibitory constants in the nanomolar range.[7][14] By binding to the ATP-binding site of the kinase domain, these inhibitors block the phosphorylation of EGFR and prevent the activation of downstream pro-survival cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[7] This ultimately leads to the suppression of cancer cell growth and the induction of apoptosis.[13]

cluster_downstream Downstream Signaling cluster_output Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Phosphorylates PI3K_AKT PI3K-Akt Pathway EGFR->PI3K_AKT Phosphorylates Triazine 1,3,5-Triazine Inhibitor Triazine->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis

EGFR Signaling Pathway Inhibition by 1,3,5-Triazine Derivatives.

2. PI3K/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling axis frequently overactive in cancer. Several 1,3,5-triazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[15][16] Some novel derivatives have demonstrated dual inhibitory activity against both PI3K and mTOR.[17] For example, compound 6h was shown to inhibit both kinases, leading to G1 phase cell cycle arrest, induction of apoptosis, and reduced migration in cervical cancer cells.[17] The efficacy of such compounds is often confirmed by Western blot analysis, which shows a reduction in the phosphorylation of key downstream effectors like Akt and p70S6K.[7]

B. Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids. The inhibition of DHFR starves rapidly dividing cancer cells of the building blocks needed for DNA replication, making it a classic target for chemotherapy (e.g., methotrexate).[18] Numerous 1,3,5-triazine derivatives have been designed as potent human DHFR inhibitors, with some showing IC₅₀ values in the low nanomolar range, comparable or superior to methotrexate.[18][19][20]

Quantitative Data: Anticancer Activity of Selected 1,3,5-Triazine Derivatives
Derivative Class/CompoundTarget(s)Cancer Cell Line(s)Reported Activity (IC₅₀)Reference
Pyrazole Hybrid (5h)EGFR-TKMCF-7, HepG2, HCT116229.4 nM (EGFR-TK)[14]
Schiff Base HybridProliferationHCT-1163.64–5.60 µM[13]
Dihydro-1,3,5-triazine (A5)hDHFRHCT116, A549, HL-603.72 nM (hDHFR)[18]
Benzimidazole Hybrid (22)hDHFR60 cell lines2.0 nM (hDHFR)[19]
Morpholine Derivative (6h)PI3K/mTORHeLaPotent activity[17]

Part 3: Antimicrobial and Antiviral Mechanisms

The structural adaptability of the 1,3,5-triazine scaffold has also been leveraged to create agents that combat infectious diseases.[3][21]

A. Antimicrobial Activity

The mechanisms of antimicrobial action for triazine derivatives are varied. Some function as "contact killing" agents by virtue of being quaternary ammonium compounds (QACs), where a positive charge facilitates electrostatic interaction with and disruption of the negatively charged bacterial cell membrane.[22] Other derivatives have been designed as novel peptide dendrimers, which show remarkable activity against Gram-negative bacteria like E. coli and P. aeruginosa, potentially by neutralizing efflux pump machinery that contributes to resistance.[23] Inhibition of essential enzymes like DNA gyrase has also been reported as a potential mechanism.[24]

B. Antiviral Activity

Several 1,3,5-triazine derivatives have shown promise as antiviral agents.[7] Significant activity has been reported against viruses such as Herpes Simplex Virus type 1 (HSV-1).[7] More recently, derivatives containing a piperazine structure have been developed that show potent activity against Potato Virus Y (PVY), with efficacy comparable to or exceeding commercial control agents.[25] Molecular docking studies suggest these compounds may act by binding to the viral coat protein.[25]

Quantitative Data: Antimicrobial & Antiviral Activity
Compound IDClassTarget Organism/VirusActivity (MIC/EC₅₀)Reference
3bAlkylating 2-ChloroethylamineStaphylococcus aureus7.81 µg/mL (MIC)[7]
3d-HC3-symmetrical TAZHSV-10.98 µM (EC₅₀)[7]
C35Piperazine derivativePotato Virus Y (PVY)89 µg/mL (EC₅₀)[25]

Part 4: Foundational Synthesis and Structure-Activity Relationship (SAR)

The vast chemical diversity of 1,3,5-triazine derivatives is made possible by a straightforward and highly controllable synthetic methodology.

Core Synthesis: Sequential Nucleophilic Substitution

The most common and versatile method for synthesizing substituted 1,3,5-triazines begins with 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[1] The three chlorine atoms on the triazine ring exhibit differential reactivity towards nucleophiles, which is primarily governed by temperature.[1][13]

  • The first substitution can be achieved at a low temperature (0-5 °C).

  • The second substitution typically requires room temperature.

  • The third and final substitution requires elevated temperatures (reflux).

This stepwise reactivity allows for the precise and sequential introduction of up to three different substituents onto the triazine core, making it an ideal modular scaffold for building libraries of compounds for screening.[1][26]

References

The s-Triazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine, or s-triazine, is a nitrogen-containing heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its remarkable versatility, stemming from a unique combination of physicochemical properties and synthetic tractability, has propelled the development of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of the s-triazine core, from its fundamental chemical characteristics and synthesis to its extensive applications in drug discovery. We will delve into the structure-activity relationships (SAR) that govern its biological effects and explore its role in combating a range of diseases, including cancer, microbial and viral infections, and neurodegenerative disorders. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into the strategic utilization of the s-triazine scaffold in the design of next-generation therapeutics.

Introduction: The Rise of a Versatile Scaffold

The s-triazine is a six-membered aromatic ring composed of alternating carbon and nitrogen atoms. This symmetrical arrangement confers upon the molecule a unique electronic and structural profile that is highly amenable to chemical modification.[3] The three substituent points on the triazine ring can be independently and selectively functionalized, allowing for the creation of vast chemical libraries with diverse pharmacological properties.[1] This inherent modularity is a key reason for its "privileged" status, enabling chemists to fine-tune molecular properties to optimize potency, selectivity, and pharmacokinetic profiles.

A number of s-triazine-based drugs have received regulatory approval, validating the therapeutic potential of this scaffold. Notable examples include:

  • Altretamine (Hexalen): An anticancer agent used in the treatment of ovarian cancer.[4][5]

  • Enasidenib (Idhifa): An inhibitor of isocitrate dehydrogenase 2 (IDH2) for the treatment of acute myeloid leukemia.[4][5][6]

  • Gedatolisib: A dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) investigated for breast cancer therapy.[4][5][6]

These successes underscore the broad applicability of the s-triazine core and continue to inspire its exploration in various therapeutic areas.[4][5]

Physicochemical Properties and Synthetic Strategies

The medicinal chemistry utility of the s-triazine scaffold is deeply rooted in its fundamental physicochemical characteristics and the accessibility of its derivatives through well-established synthetic routes.

Key Physicochemical Features

The s-triazine ring is a relatively weak base with significantly less resonance energy than benzene.[7][8] This property makes it susceptible to nucleophilic substitution reactions, which is the cornerstone of its synthetic versatility.[7][8] The nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating interactions with biological targets. Furthermore, the planar nature of the ring provides a rigid core for the precise spatial arrangement of various pharmacophoric groups.

General Synthesis of s-Triazine Derivatives

The most common and versatile method for the synthesis of substituted s-triazines starts from the readily available and inexpensive 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride.[3][9][10] The three chlorine atoms on cyanuric chloride exhibit differential reactivity, allowing for their sequential displacement by a wide range of nucleophiles (e.g., amines, alcohols, thiols) under controlled temperature conditions.[1][11]

A typical sequential substitution protocol is as follows:

  • First Substitution: Occurs at 0-5 °C.

  • Second Substitution: Proceeds at room temperature.

  • Third Substitution: Requires heating or reflux conditions.[1]

This stepwise approach provides excellent control over the final substitution pattern, enabling the synthesis of mono-, di-, and tri-substituted s-triazines with diverse functionalities.[12]

Experimental Protocol: Sequential Nucleophilic Substitution of Cyanuric Chloride

Objective: To synthesize a trisubstituted s-triazine derivative by sequential reaction with three different amines.

Materials:

  • Cyanuric chloride (1.0 eq)

  • Nucleophile A (e.g., Aniline) (1.0 eq)

  • Nucleophile B (e.g., Morpholine) (1.0 eq)

  • Nucleophile C (e.g., Piperidine) (1.0 eq)

  • Diisopropylethylamine (DIPEA) or other suitable base (3.0 eq)

  • Tetrahydrofuran (THF) or other suitable solvent

  • Standard laboratory glassware and purification supplies

Procedure:

  • First Substitution:

    • Dissolve cyanuric chloride in THF and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve Nucleophile A and DIPEA (1.0 eq) in THF.

    • Add the solution of Nucleophile A and base dropwise to the cyanuric chloride solution while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Second Substitution:

    • To the reaction mixture from the previous step, add a solution of Nucleophile B and DIPEA (1.0 eq) in THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Third Substitution:

    • To the resulting mixture, add a solution of Nucleophile C and DIPEA (1.0 eq) in THF.

    • Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired trisubstituted s-triazine.

Characterization: Confirm the structure of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Therapeutic Applications and Mechanism of Action

The s-triazine scaffold has been successfully employed to develop drugs for a multitude of diseases. Its ability to interact with a wide range of biological targets is a testament to its versatility.

Anticancer Activity

The development of s-triazine derivatives as anticancer agents is a particularly active area of research.[4][5] These compounds have been shown to inhibit various enzymes and signaling pathways that are crucial for cancer cell proliferation and survival.[9]

Key Molecular Targets in Oncology:

  • Kinase Inhibition: Many s-triazine derivatives are potent inhibitors of various kinases, including:

    • Phosphoinositide 3-Kinases (PI3K) and mTOR: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is common in cancer.[4] s-Triazine-based dual PI3K/mTOR inhibitors, such as Gedatolisib, have shown significant promise.[4][5][6]

    • Tyrosine Kinases: This family of enzymes, including Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), plays a critical role in cancer cell signaling.[4][13] s-Triazine derivatives have been designed to target both wild-type and mutant forms of these kinases.[4]

    • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[4]

  • Topoisomerase Inhibition: Topoisomerases are enzymes that are essential for DNA replication and repair. s-Triazine derivatives have been shown to inhibit these enzymes, leading to DNA damage and cancer cell death.[4]

  • Isocitrate Dehydrogenase (IDH) Inhibition: Mutant forms of IDH enzymes are found in several cancers and produce an oncometabolite that drives tumorigenesis. Enasidenib is a potent and selective inhibitor of mutant IDH2.[4][5]

PI3K_mTOR_Pathway

Antimicrobial and Antiviral Activity

The s-triazine scaffold has also been extensively investigated for its potential in combating infectious diseases.

  • Antibacterial Agents: s-Triazine derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][11][14][15] Their mechanisms of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[16]

  • Antifungal Agents: Several s-triazine derivatives have shown potent efficacy against pathogenic fungi, including Candida, Cryptococcus, and Aspergillus species.[17] The presence of specific substituents, such as morpholine or piperidine rings, can be important for antifungal activity.[1]

  • Antiviral Agents: The s-triazine core has been incorporated into molecules with activity against a broad spectrum of DNA viruses, including herpesviruses and adenoviruses.[18][19][20] Some derivatives have also been explored as potential anti-HIV agents.[11][21]

Neurodegenerative Diseases

Emerging research suggests that s-triazine derivatives may have therapeutic potential in the treatment of neurodegenerative disorders like Alzheimer's disease.[22][23][24] Studies have shown that certain s-triazine compounds can exhibit neuroprotective effects and may modulate key pathological processes in these diseases.[23][24] For instance, some derivatives have been investigated as acetylcholinesterase inhibitors, a common therapeutic strategy for Alzheimer's.[25]

Structure-Activity Relationships (SAR)

The systematic modification of the substituents on the s-triazine ring has allowed for the elucidation of key structure-activity relationships (SAR), providing valuable insights for the rational design of more potent and selective compounds.

Target ClassKey Structural Features for ActivityRepresentative IC50/MIC Values
Anticancer (EGFR) Hybrid analogues of monastrol-1,3,5-triazine; 4-aminoquinoline-1,3,5-triazine derivatives.[4]96.3% inhibition at 10 µM (EGFR-TK)[4]
Anticancer (PI3K) Di-morpholino substituted s-triazines.[26]IC50 = 172 nM (PI3K) for a bifunctional inhibitor.[4][13]
Anticancer (IDH2) Mildly polar substituents around the s-triazine core.[26]IC50 = 7 nM for an optimized inhibitor.[4][13]
Antibacterial Presence of a single imidazole substituent; pyrazole, benzylamine, and piperidine moieties.[1][15]MIC as low as 1 µM against S. aureus.[15]
Antifungal Presence of a morpholine ring along with a secondary amine; electron-withdrawing groups.[1]Zone of inhibition: 12.3 ± 0.6 mm against C. albicans.[17]

General SAR Observations:

  • The nature and position of the substituents on the s-triazine ring are critical for determining the biological activity and target selectivity.

  • For kinase inhibitors, specific substituents are often required to form key hydrogen bonds with the target protein.[26]

  • In some cases, the incorporation of multiple pharmacophores into a single s-triazine-based molecule (hybrid approach) can lead to enhanced activity.[7]

SAR_Concept

Future Perspectives and Conclusion

The s-triazine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility, coupled with its proven track record in yielding clinically successful drugs, ensures its continued relevance in drug discovery. Future research will likely focus on:

  • Exploring New Biological Targets: The application of s-triazine-based libraries to novel and challenging biological targets.

  • Development of Covalent Inhibitors: The design of s-triazine derivatives that can form covalent bonds with their targets, potentially leading to increased potency and duration of action.

  • Multi-target Drug Design: The creation of single molecules that can modulate multiple targets simultaneously, which may be beneficial for complex diseases like cancer.[7]

  • Bioconjugation and Drug Delivery: The use of the s-triazine core as a linker for bioconjugation and in the development of targeted drug delivery systems.[1][27]

References

An In-depth Technical Guide on 1,3,5-Triazine Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring with three nitrogen atoms, has become a cornerstone in modern organic synthesis and medicinal chemistry.[1] Its derivatives are noted for a wide array of biological activities, including anticancer, antimicrobial, and herbicidal properties.[1] The unique electronic and structural features of the triazine ring have also led to its use in advanced organic materials.[1] This guide provides a comprehensive overview of the synthesis, functionalization, and diverse applications of 1,3,5-triazine derivatives, with a focus on the underlying principles that guide experimental design.

I. The Synthetic Cornerstone: Mastering the 1,3,5-Triazine Core

The versatility of 1,3,5-triazine chemistry largely stems from the accessibility and reactivity of its primary precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][2] This readily available and inexpensive starting material is the gateway to a vast library of mono-, di-, and trisubstituted triazine derivatives.[2][3]

A. Sequential Nucleophilic Substitution: A Temperature-Controlled Strategy

The foundational method for creating substituted 1,3,5-triazines is the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride.[1][4] The key to this powerful technique lies in the differential reactivity of the chlorine atoms, which can be precisely controlled by adjusting the reaction temperature.[1][4]

  • First Substitution (0-5 °C): The initial chlorine atom is highly reactive and can be displaced by a wide range of nucleophiles at low temperatures.

  • Second Substitution (Room Temperature): The second chlorine atom requires a moderate increase in temperature for substitution to occur efficiently.

  • Third Substitution (Elevated Temperatures): The final chlorine atom is the least reactive and often necessitates heating to achieve complete substitution.

This temperature-dependent reactivity allows for the controlled, stepwise introduction of different functional groups, enabling the synthesis of a diverse array of asymmetrically substituted 1,3,5-triazines.[1]

Experimental Protocol: General Procedure for Sequential Nucleophilic Substitution of Cyanuric Chloride

Objective: To synthesize a trisubstituted 1,3,5-triazine derivative through a three-step nucleophilic substitution.

Materials:

  • Cyanuric chloride

  • Nucleophile 1 (e.g., amine, alcohol)

  • Nucleophile 2

  • Nucleophile 3

  • Anhydrous solvent (e.g., THF, dioxane)

  • Base (e.g., triethylamine, diisopropylethylamine)

Procedure:

  • First Substitution: Dissolve cyanuric chloride in the chosen anhydrous solvent and cool the mixture to 0 °C in an ice bath. Add one equivalent of Nucleophile 1 dropwise, followed by the slow addition of one equivalent of base. Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by TLC.

  • Second Substitution: To the reaction mixture from the previous step, add one equivalent of Nucleophile 2. Allow the reaction to warm to room temperature and stir for 4-8 hours, or until the monosubstituted starting material is consumed as indicated by TLC.

  • Third Substitution: Add one equivalent of Nucleophile 3 to the reaction mixture and heat to reflux. Monitor the reaction progress by TLC until the disubstituted intermediate is no longer present.

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter to remove any precipitated salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired trisubstituted 1,3,5-triazine.

B. Alternative Synthetic Routes

While cyanuric chloride is the most common starting material, other methods for constructing the 1,3,5-triazine ring exist:

  • Cyclotrimerization of Nitriles: Symmetrical 1,3,5-triazines can be synthesized through the cyclotrimerization of nitriles, often catalyzed by acids or Lewis acids.[5][6] This method can require harsh reaction conditions, but greener alternatives using microwave irradiation and solvent-free conditions have been developed.[5]

  • Pinner Triazine Synthesis: This classic method involves the reaction of an alkyl or aryl amidine with phosgene.[6]

  • Multi-component Reactions: More recent developments include three-component reactions using readily available starting materials like imidates, guanidines, and amides or aldehydes to produce unsymmetrical 1,3,5-triazin-2-amines.[7]

II. The 1,3,5-Triazine Scaffold in Drug Discovery and Medicinal Chemistry

The 1,3,5-triazine core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[1] This has led to the development of numerous 1,3,5-triazine derivatives with a wide range of therapeutic applications.

A. Anticancer Agents

1,3,5-triazine derivatives have shown significant promise as anticancer agents, with some compounds reaching clinical development.[8][9] Their mechanisms of action are diverse and include:

  • Kinase Inhibition: They can target specific kinases like PI3K, EGFR, and mTOR, which are often dysregulated in cancer cells.[8][10]

  • DNA Interaction: Some derivatives can interact with and damage tumor cell DNA, interfering with replication.[8]

  • Enzyme Inhibition: They have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, such as DNA topoisomerase and carbonic anhydrase.[10]

The anticancer drug Gedatolisib , used in breast cancer treatment, features a 1,3,5-triazine moiety, highlighting the clinical relevance of this scaffold.[8]

B. Antimicrobial and Antiviral Activity

The triazine scaffold is also a key component in the development of agents to combat infectious diseases. Derivatives have demonstrated efficacy against a range of pathogens, including bacteria, fungi, and viruses like HIV.[8] For example, certain 1,3,5-triazine derivatives have been shown to inhibit the formation of chitin in the cell walls of fungi, a mechanism that can be synergistic with existing antifungal drugs.[11]

C. Other Therapeutic Areas

The versatility of the 1,3,5-triazine scaffold extends to other therapeutic areas, including:

  • Anti-inflammatory agents [8]

  • Antidiabetic agents [8]

  • Treatment of Alzheimer's Disease: Derivatives are being explored for their ability to inhibit enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1), which are implicated in the pathology of Alzheimer's.[12]

Diagram: The 1,3,5-Triazine Core in Drug Development

G Triazine 1,3,5-Triazine Core Anticancer Anticancer Agents Triazine->Anticancer Kinase Inhibition, DNA Interaction Antimicrobial Antimicrobial Agents Triazine->Antimicrobial Cell Wall Disruption Antiviral Antiviral Agents Triazine->Antiviral e.g., Anti-HIV Anti_inflammatory Anti-inflammatory Triazine->Anti_inflammatory Alzheimers Alzheimer's Disease Triazine->Alzheimers AChE/BACE-1 Inhibition

Caption: Diverse therapeutic applications of the 1,3,5-triazine scaffold.

III. Applications in Materials Science and Supramolecular Chemistry

Beyond its biological applications, the 1,3,5-triazine ring is a valuable building block for advanced organic materials.[13] Its planar structure and electron-deficient nature make it an excellent core for constructing:

  • Photo- and Electroluminescent Materials: Triazine derivatives are used in organic light-emitting diodes (OLEDs), including thermally activated delayed fluorescence (TADF) materials.[13]

  • Polymers: The triazine unit can be incorporated into hyper-branched and linear polymers for applications such as data storage.[13]

  • Supramolecular Assemblies: The nitrogen atoms of the triazine ring can participate in hydrogen bonding and other non-covalent interactions, making it a useful synthon in supramolecular chemistry.[5]

IV. 1,3,5-Triazines as Reagents in Organic Synthesis

Certain 1,3,5-triazine derivatives have found utility as reagents to facilitate other chemical transformations.

  • Dehydrocondensing Agents: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is a widely used coupling reagent for the formation of amides from carboxylic acids and amines.[14]

  • Oxidizing Agents: Trichloroisocyanuric acid, a triazine derivative, is an efficient reagent for the oxidation of alcohols.[2]

Diagram: Synthetic Workflow from Cyanuric Chloride

G Start Cyanuric Chloride Step1 First Substitution (Nucleophile 1, 0 °C) Start->Step1 Mono Monosubstituted Triazine Step1->Mono Step2 Second Substitution (Nucleophile 2, RT) Mono->Step2 Di Disubstituted Triazine Step2->Di Step3 Third Substitution (Nucleophile 3, Heat) Di->Step3 Tri Trisubstituted Triazine Step3->Tri

Caption: Stepwise synthesis of a trisubstituted 1,3,5-triazine.

V. Future Outlook

The field of 1,3,5-triazine chemistry continues to evolve. Current research is focused on the development of more sustainable and efficient synthetic methods, such as microwave-assisted and ultrasound-assisted protocols.[4][15] The exploration of novel 1,3,5-triazine derivatives as multi-target-directed ligands for complex diseases like Alzheimer's is also a promising area of investigation.[12] Furthermore, the unique properties of the triazine ring will likely lead to the discovery of new applications in materials science and catalysis.

VI. Quantitative Data Summary
Compound Class Biological Activity IC50 Range (µM) Cell Lines Reference
Triazine-Hydrazone DerivativesAntiproliferative1.01–18.20MCF-7 (Breast Cancer)[3]
Triazine-Hydrazone DerivativesAntiproliferative0.97–19.51HCT-116 (Colon Cancer)[3]
Morpholine-Triazine DerivativesAChE Inhibition8.49–14.49-[12]
Coumarin-Triazine DerivativesAChE Inhibition0.018–12.48-[12]

References

Methodological & Application

Application Notes & Protocols: 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) as a High-Efficiency O-Benzylating Reagent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to O-Benzylation

The benzyl group is a cornerstone protecting group for hydroxyl functionalities in the synthesis of complex organic molecules, prized for its stability across a wide range of reaction conditions and its facile removal via hydrogenolysis.[1] While traditional methods like the Williamson ether synthesis are effective, they often require strongly basic conditions that are incompatible with sensitive substrates.[1] To overcome these limitations, a variety of reagents have been developed for benzylation under acidic or neutral conditions.[1][2]

Among these, 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) has emerged as a superior reagent for the acid-catalyzed O-benzylation of alcohols and carboxylic acids.[3][4][5] TriBOT is a non-hygroscopic, air- and shelf-stable crystalline solid, making it significantly easier to handle than alternatives like benzyl trichloroacetimidate (BTCAI) or benzyl halides, which can be lachrymatory.[5][6] Developed as an atom-economical reagent, TriBOT is formally a trimer of benzyl imidate, and each molecule possesses three benzyl groups that can be transferred, maximizing efficiency.[3][4][6][7]

These application notes provide a comprehensive guide to the use of TriBOT, detailing its mechanism of action, substrate scope, and detailed protocols for the O-benzylation of alcohols and carboxylic acids.

Reagent Profile and Advantages

PropertyDescription
Chemical Name This compound
Acronym TriBOT
CAS Number 7285-83-8
Molecular Formula C₂₄H₂₁N₃O₃
Molecular Weight 399.44 g/mol
Appearance White crystalline solid
Stability Stable in air and moisture, long shelf-life at room temperature.[5][6][7]

Key Advantages:

  • High Atom Economy: Three benzyl groups per molecule are available for transfer.[3][6][7]

  • Excellent Stability: Non-hygroscopic and stable, allowing for easy handling and storage.[5][6]

  • Mild Reaction Conditions: Operates under acidic catalysis, avoiding the harsh bases required for Williamson ether synthesis, thus protecting sensitive functional groups.[3][6]

  • Safety: Not lachrymatory or irritating, unlike benzyl halides.[6] It has also returned a negative result in the Ames test.[6]

  • Versatility: Effective for the benzylation of a wide range of primary, secondary, and tertiary alcohols, as well as carboxylic acids.[3][4][8]

Mechanism of Action

The O-benzylation using TriBOT is typically catalyzed by a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH).[3][6] The reaction proceeds through the protonation of one of the triazine nitrogen atoms, which activates the reagent. The hydroxyl group of the substrate then attacks the benzylic carbon, leading to the formation of the benzyl ether and the protonated cyanuric acid by-product.

Interestingly, the reaction mechanism can be tuned by the reaction conditions. For the O-benzylation of carboxylic acids, acidic conditions at room temperature favor an SN1-type mechanism, while thermal conditions (180-230 °C) without an acid catalyst proceed via an SN2-type mechanism.[4][8] This dual reactivity allows for differential protection of substrates, such as hydroxy carboxylic acids, where acidic conditions yield the dibenzylated product and thermal conditions selectively produce the hydroxy ester.[4][8]

Caption: General workflow for TriBOT O-benzylation.

Experimental Protocols

Protocol 1: General Procedure for the O-Benzylation of Alcohols

This protocol is adapted from the work of Yamada et al. and is suitable for a wide variety of primary, secondary, and tertiary alcohols.[3]

Materials:

  • Alcohol substrate

  • This compound (TriBOT)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous 1,2-dimethoxyethane (DME) or 1,4-dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the alcohol (1.0 mmol) in anhydrous DME (5 mL), add TriBOT (0.4 mmol, ~160 mg). Note: 0.4 equivalents of TriBOT provide 1.2 equivalents of benzyl groups.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Add trifluoromethanesulfonic acid (TfOH, 0.1 mmol, ~9 µL) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired benzyl ether.

Representative Substrate Scope and Yields:

Substrate AlcoholProductYield (%)
1-Adamantanol1-(Benzyloxy)adamantane95
(-)-Menthol(-)-Menthyl benzyl ether92
4-Nitrobenzyl alcohol4-Nitrobenzyl benzyl ether98
1-Phenylethanol1-Phenylethyl benzyl ether94

Data synthesized from Yamada, K. et al. Org. Lett. 2012, 14, 5026.[3]

Protocol 2: O-Benzylation of Carboxylic Acids (Acidic Conditions)

This method is effective for converting carboxylic acids to their corresponding benzyl esters at room temperature.[4][8]

Materials:

  • Carboxylic acid substrate

  • This compound (TriBOT)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 mmol) and TriBOT (0.4 mmol) in anhydrous DCM (5 mL).

  • Stir the solution at room temperature.

  • Add TfOH (0.1 mmol) to the mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution. Purify the residue by column chromatography to yield the benzyl ester.

Caption: Standard experimental workflow for TriBOT benzylation.

Troubleshooting and Field-Proven Insights

  • Solvent Choice: While DME and 1,4-dioxane are commonly used for alcohols, other solvents like dichloromethane can also be effective, particularly for carboxylic acids.[4][6] Solvent choice may need to be optimized depending on substrate solubility.

  • Catalyst Loading: A catalytic amount of TfOH (5-10 mol%) is generally sufficient. Excessive acid can lead to side reactions or degradation of sensitive substrates.

  • Reaction Monitoring: TLC is a crucial tool for monitoring the reaction's progress. The disappearance of the starting alcohol/acid is a key indicator of completion.

  • Chemoselectivity: TriBOT demonstrates excellent chemoselectivity. Under the standard acidic conditions, it primarily benzylates hydroxyl and carboxylic acid groups. It is a valuable alternative to methods using benzyl halides, which can lead to C-benzylation in electron-rich aromatic systems like catechins.[9]

  • Workup: The by-product, N,N',N''-tribenzyl-1,3,5-triazine-2,4,6-triamine (a derivative of cyanuric acid), is generally easy to remove during the aqueous workup and subsequent chromatography.

Conclusion

This compound (TriBOT) is a highly efficient, stable, and safe reagent for the O-benzylation of alcohols and carboxylic acids. Its high atom economy and compatibility with mild, acidic conditions make it an invaluable tool in modern organic synthesis, particularly for the preparation of complex molecules in pharmaceutical and materials science research. The protocols outlined in these notes provide a robust starting point for researchers to incorporate this powerful reagent into their synthetic strategies.

References

Protocol for acid-catalyzed benzylation using TriBOT

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

TriBOT: A Superior, High-Economy Reagent for Acid-Catalyzed O-Benzylation

Introduction: The Benzyl Ether as a Cornerstone Protecting Group

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, the benzyl group is an indispensable tool for the protection of hydroxyl and carboxylic acid functionalities. Its stability under a wide range of reaction conditions, coupled with its facile removal via catalytic hydrogenation, makes it a preferred choice for multi-step syntheses. Traditional methods for installing the benzyl group, such as the Williamson ether synthesis, necessitate strong bases (e.g., NaH, KOtBu), which are often incompatible with sensitive functional groups present in complex molecules. Furthermore, reagents like benzyl bromide and benzyl chloride are lachrymatory and corrosive, posing significant handling challenges.

This application note details the use of 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), a modern O-benzylating reagent that circumvents these limitations. TriBOT operates under mild, acid-catalyzed conditions, offering a robust and user-friendly alternative for the efficient benzylation of a wide array of substrates.[1][2] Developed as a stable, crystalline solid, TriBOT boasts superior atom economy and an improved safety profile, making it an ideal reagent for both small-scale research and large-scale drug development campaigns.[1][2][3]

The TriBOT Advantage: Key Features and Benefits

TriBOT was rationally designed to overcome the drawbacks of classical benzylation methods. Its key advantages are summarized below:

  • Exceptional Stability: TriBOT is an air and moisture-stable crystalline solid, simplifying storage and handling procedures.[2]

  • Mild, Acid-Catalyzed Conditions: The protocol employs a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH), enabling the benzylation of substrates that are intolerant to basic conditions.[1][2][4]

  • High Atom Economy: With three benzyl groups per molecule, TriBOT is a highly atom-efficient reagent. Typically, only 0.4 equivalents are required per hydroxyl group, minimizing waste.[1][2][3]

  • Enhanced Safety Profile: Unlike hazardous benzyl halides, TriBOT is non-lachrymatory and non-irritating. It has also tested negative in the Ames test for mutagenicity.[2]

  • Broad Substrate Scope: The method is effective for the O-benzylation of a diverse range of primary, secondary, and tertiary alcohols, as well as carboxylic acids.[1][4]

  • Practicality and Cost-Effectiveness: TriBOT is readily prepared from inexpensive starting materials, namely cyanuric chloride and benzyl alcohol, making it a practical choice for large-scale applications.[1]

Property Value
IUPAC Name This compound
Acronym TriBOT
CAS Number 35599-31-0
Molecular Formula C₂₄H₂₁N₃O₃
Molecular Weight 411.45 g/mol
Appearance White crystalline solid
Key Feature Provides three benzyl groups per molecule

Mechanism of Action: The Dual Pathway to Benzylation

The acid-catalyzed benzylation using TriBOT proceeds through a fascinating and efficient SN1-type mechanism.[1][4] The reaction is initiated by the protonation of a nitrogen atom on the triazine ring by a strong acid like TfOH. This protonation converts the benzyloxy moiety into a better leaving group.

Kinetic studies have revealed a sophisticated mechanism involving two synergistic pathways that contribute to the rapid generation of the key benzyl cation intermediate.[5][6]

  • Neutral Leaving Group Pathway: In the initial phase of the reaction, the N-protonated TriBOT species releases a benzyl cation, generating a neutral 4,6-bis(benzyloxy)-1,3,5-triazin-2(1H)-one (DiBOT) molecule as the leaving group.[4][5]

  • Cationic Leaving Group Pathway: As the reaction progresses and intermediates are formed, a second, faster pathway becomes operative. This "cationic leaving group pathway" contributes to an observed acceleration in the consumption of TriBOT, ensuring the reaction proceeds to completion efficiently.[4][5][6]

Once generated, the highly electrophilic benzyl cation is rapidly trapped by the nucleophilic alcohol, yielding the desired benzyl ether product and regenerating the catalytic proton.

G cluster_0 Catalyst Activation & Benzyl Cation Formation cluster_1 Nucleophilic Attack & Product Formation TriBOT TriBOT ProtonatedTriBOT N-Protonated TriBOT TriBOT->ProtonatedTriBOT Protonation BenzylCation Benzyl Cation ProtonatedTriBOT->BenzylCation Release of Cation LeavingGroup Triazine Leaving Group (e.g., DiBOT) ProtonatedTriBOT->LeavingGroup Alcohol R-OH (Substrate) BenzylCation->Alcohol Trapping of Electrophile H_plus H⁺ (from TfOH) Product R-OBn (Benzyl Ether) Alcohol->Product Nucleophilic Attack H_plus_regen H⁺ (Regenerated) Product->H_plus_regen Deprotonation

Figure 1: Proposed mechanism for acid-catalyzed O-benzylation using TriBOT.

Detailed Experimental Protocol: Benzylation of a Primary Alcohol

This protocol provides a general procedure for the benzylation of a primary alcohol using TriBOT and TfOH. Researchers should optimize conditions for their specific substrate.

Materials and Equipment
  • Reagents:

    • Substrate (Alcohol)

    • This compound (TriBOT)

    • Trifluoromethanesulfonic acid (TfOH)

    • Anhydrous 1,2-dimethoxyethane (DME) or 1,4-dioxane[2]

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septum and nitrogen/argon inlet

    • Syringes

    • Magnetic stir plate

    • Rotary evaporator

    • Glassware for aqueous workup (separatory funnel, beakers)

    • Flash chromatography system

Reaction Setup and Execution

The following table outlines a typical reaction setup.

Component Equivalents Amount (for 1.0 mmol Substrate) Role
Substrate (Alcohol)1.01.0 mmolNucleophile
TriBOT0.40.4 mmol (164.6 mg)Benzyl Source
TfOH0.10.1 mmol (8.8 µL)Acid Catalyst
Anhydrous DME-5.0 mLSolvent

Scientist's Note: Only 0.4 equivalents of TriBOT are needed because each molecule can theoretically deliver three benzyl groups. Using a slight excess relative to the 1:3 stoichiometry (i.e., 0.4 vs. 0.33 eq) helps drive the reaction to completion.

G start Start reagents 1. Combine Substrate & TriBOT in Anhydrous DME start->reagents inert 2. Establish Inert Atmosphere (N₂ or Ar) reagents->inert cool 3. Cool to 0 °C (Optional, for sensitive substrates) inert->cool catalyst 4. Add TfOH Dropwise cool->catalyst react 5. Warm to RT and Stir (Monitor by TLC/LC-MS) catalyst->react quench 6. Quench with sat. NaHCO₃ react->quench extract 7. Aqueous Workup & Extraction with Organic Solvent quench->extract dry 8. Dry Organic Layer (MgSO₄) & Concentrate extract->dry purify 9. Purify by Flash Chromatography dry->purify end End: Purified Benzyl Ether purify->end

Figure 2: General experimental workflow for TriBOT-mediated benzylation.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 mmol) and TriBOT (0.4 mmol, 164.6 mg).

  • Dissolution: Add anhydrous DME (5.0 mL) via syringe and stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.1 mmol, 8.8 µL) dropwise to the stirred solution.

    • Scientist's Note: TfOH is a very strong, corrosive acid. It should be handled with extreme care in a fume hood. Adding it slowly is crucial to control any potential exotherm, especially on a larger scale.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution (10 mL).

    • Scientist's Note: The quench is performed to neutralize the strong acid catalyst (TfOH) and any acidic byproducts. Addition should be slow to safely manage gas evolution (CO₂).

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzyl ether.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when performing this protocol.

  • Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • TriBOT: While having a good safety profile, standard chemical handling precautions should be observed.[2] Consult the Safety Data Sheet (SDS) from the supplier before use.

    • TfOH: Trifluoromethanesulfonic acid is extremely corrosive and hygroscopic. It can cause severe burns. Handle with extreme care using appropriate PPE and add it to the reaction mixture slowly and carefully.[7]

    • Solvents: Anhydrous solvents are reactive with water. Flammable solvents should be kept away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Reaction Insufficient catalyst; Inactive catalyst (due to moisture); Sterically hindered alcohol.Add an additional portion of TfOH (0.05 eq). Ensure anhydrous conditions are strictly maintained. For hindered substrates, consider increasing the reaction temperature to 40-50 °C or extending the reaction time.
Low Yield Substrate degradation by strong acid; Product is water-soluble.For acid-sensitive substrates, consider using a milder acid catalyst like camphorsulfonic acid (CSA) or BF₃·OEt₂.[4] If the product has high polarity, use a continuous liquid-liquid extractor or saturate the aqueous layer with NaCl before extraction.
Formation of Byproducts Elimination (for some secondary/tertiary alcohols); Dimerization of the starting alcohol.Run the reaction at a lower temperature (e.g., 0 °C). Ensure slow addition of the catalyst.

Conclusion

The acid-catalyzed benzylation of alcohols and carboxylic acids using this compound (TriBOT) represents a significant advancement over traditional methods. The protocol is characterized by its mild conditions, high efficiency, excellent functional group tolerance, and operational simplicity. The stability and favorable safety profile of TriBOT make it a highly attractive reagent for modern organic synthesis, empowering chemists in academic and industrial settings to construct complex molecular architectures with greater ease and safety.

References

Part 1: Clarifying the Role of 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 1,3,5-Triazine Derivatives in Peptide Synthesis: Applications, Mechanisms, and Protocols

For researchers, scientists, and professionals in drug development, the synthesis of peptides is a foundational yet intricate process. The choice of synthetic methodology, particularly the coupling reagent, is paramount, dictating the efficiency, purity, and stereochemical integrity of the final product. While the 1,3,5-triazine core is central to a family of highly effective reagents in peptide chemistry, it is crucial to distinguish between their varied roles.

This guide provides a comprehensive exploration of 1,3,5-triazine derivatives in the context of peptide synthesis. It begins by clarifying the specific function of 2,4,6-Tris(benzyloxy)-1,3,5-triazine as a protecting group reagent. The focus then shifts to the widely-used and highly efficient triazine-based coupling reagents, offering detailed mechanistic insights, comparative data, and robust experimental protocols for their practical application.

Contrary to what its structure might suggest, this compound, also known as TriBOT, is not employed as a peptide coupling reagent. Its established role in organic synthesis is that of a powerful O-benzylating reagent .[1][2] It is a stable, crystalline solid used to introduce the benzyl protecting group onto carboxylic acids and alcohols under non-basic conditions.[1]

The benzylation reaction using TriBOT can proceed through different mechanisms depending on the conditions. In the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) at room temperature, the reaction typically follows an SN1-type mechanism. Under thermal conditions at high temperatures (180-230 °C) without an acid catalyst, an SN2-type mechanism is favored.[1] This makes TriBOT a useful tool for protecting functional groups during a multi-step synthesis, but it does not participate directly in the formation of the amide bond between two amino acids.

Part 2: The Power of Triazine-Based Peptide Coupling Reagents

The true utility of the 1,3,5-triazine scaffold in peptide bond formation is embodied by its chloro- and morpholino-substituted derivatives. Compounds such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its quaternary ammonium salt derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) , are highly effective coupling reagents.[3][4][5] These reagents have emerged as powerful tools, offering a compelling blend of efficiency, low cost, and operational simplicity.[4]

Mechanism of Action

Triazine-based coupling reagents function by activating the carboxylic acid of an N-protected amino acid to form a highly reactive triazinyl "superactive" ester intermediate.[6] This activation is typically facilitated by a tertiary base, such as N-methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA). The activated ester is then susceptible to nucleophilic attack by the free amino group of another amino acid (or the N-terminus of a resin-bound peptide), leading to the formation of a stable amide bond. The byproduct, a hydroxy-triazine derivative, is typically water-soluble, which greatly simplifies purification.[4][6]

Triazine Coupling Mechanism RCOOH N-Protected Amino Acid (R-COOH) ActiveEster Triazinyl Active Ester RCOOH->ActiveEster Activation CDMT CDMT / DMT-MM + Base (NMM/DIPEA) CDMT->ActiveEster Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide Coupling Amine Amino Component (H₂N-R') Amine->Peptide Byproduct Water-Soluble Byproduct Peptide->Byproduct releases

Mechanism of Triazine-Mediated Amide Bond Formation.

Part 3: Advantages and Comparative Performance

Triazine-based reagents offer several distinct advantages over other classes of coupling reagents, making them attractive for both solution-phase and solid-phase peptide synthesis (SPPS).

  • High Efficiency & Rapid Kinetics: Coupling reactions are often complete within minutes, especially with reagents like DMT-MM.[3][4]

  • Low Racemization: These reagents have a low propensity for causing racemization of the chiral amino acid centers, a critical factor for synthesizing biologically active peptides.[6][7]

  • Simplified Workup: The byproducts are generally water-soluble, allowing for easy removal through simple aqueous extraction or washing, which is a significant advantage over reagents like N,N'-dicyclohexylcarbodiimide (DCC) that produce insoluble urea byproducts.[4][6]

  • Cost-Effectiveness: Compared to many popular phosphonium (e.g., PyBOP) and aminium (e.g., HATU) reagents, triazine derivatives are often more economical.[6]

  • Versatility: They are compatible with a wide range of solvents and can even be used in aqueous media, opening avenues for bioconjugation.[6][8][9]

Table 1: Comparison of Common Peptide Coupling Reagent Classes
FeatureTriazine-Based (e.g., DMT-MM)Carbodiimides (e.g., DCC)Phosphonium/Aminium (e.g., PyBOP/HATU)
Mechanism Forms a "superactive" triazinyl ester[6]Forms a highly reactive O-acylisourea intermediate[6]Forms an active ester via HOBt/HOAt adduct
Byproducts Water-soluble, easily removed by washing[4][6]Insoluble dicyclohexylurea (DCU), requires filtration[6]Water-soluble (e.g., HMPA from BOP can be toxic)
Racemization Generally low levels of racemization[6]Prone to racemization without additives like HOBt[6]Generally low, especially with HOAt-based reagents[10]
Reaction Speed Very rapid (2-5 minutes for DMT-MM)[4]ModerateVery rapid
Cost Generally economical[4]Low costHigher cost
Handling Generally considered safer to handle[6]Potent skin sensitizer, requires careful handling[6]Some reagents/byproducts have toxicity concerns

Part 4: Experimental Protocols

The following protocols provide a framework for the application of triazine-based coupling reagents. Optimization may be required based on the specific peptide sequence and scale.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) using DMT-MM

This protocol outlines a manual SPPS workflow on a Wang-type resin for synthesizing a peptide acid.

SPPS Workflow cluster_0 Peptide Elongation Cycle (Repeat for each Amino Acid) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Wash_1 3. Wash (DMF) Fmoc_Deprotection->Wash_1 Next Cycle Coupling 4. Amino Acid Coupling (Fmoc-AA, DMT-MM, DIPEA in NMP) Wash_1->Coupling Next Cycle Wash_2 5. Wash (DMSO, NMP) Coupling->Wash_2 Next Cycle Wash_2->Fmoc_Deprotection Next Cycle Cleavage 6. Final Cleavage & Deprotection (TFA Cocktail) Wash_2->Cleavage Final Cycle Start 1. Resin Swelling (NMP) Start->Fmoc_Deprotection Purify 7. Precipitation & Purification (Cold Ether, HPLC) Cleavage->Purify

General workflow for Fmoc-based SPPS using a triazine coupling reagent.

1. Resin Preparation and Swelling:

  • Place the pre-loaded Wang resin (1.0 eq) in a suitable reaction vessel.

  • Add N-methylpyrrolidinone (NMP) to swell the resin. Agitate gently for at least 1-2 hours.

2. Fmoc Deprotection:

  • Drain the NMP from the swollen resin.

  • Add a solution of 20-25% piperidine in DMF to the resin.

  • Agitate for 5 minutes, drain, and add a fresh portion of the piperidine solution.

  • Agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (6 times) to completely remove piperidine.

  • Self-Validation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines. A positive result (deep blue beads) indicates successful deprotection.

3. Amino Acid Coupling:

  • To the deprotected resin, add NMP.

  • In a separate vial, dissolve the N-Fmoc protected amino acid (4 eq relative to resin loading).

  • Add the amino acid solution to the resin suspension.

  • Add DMT-MM (3 eq) and N,N-Diisopropylethylamine (DIPEA) (6 eq).[4]

  • Agitate the mixture at room temperature. The coupling reaction is typically very rapid, often complete within 2-5 minutes.[4]

  • Self-Validation: Monitor the reaction for the disappearance of free amines using the Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling.

4. Washing:

  • Once coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMSO (2 times) and then NMP (2 times) to remove excess reagents and byproducts.[4]

5. Peptide Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final coupling cycle, perform a final Fmoc deprotection (Step 2).

  • Wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry the resin under vacuum.

  • Treat the resin with a cleavage cocktail appropriate for the specific amino acid side-chain protecting groups (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2-3 hours.

7. Peptide Isolation and Purification:

  • Filter the resin and collect the TFA filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolate the peptide pellet by centrifugation and decantation.

  • Purify the crude peptide using an appropriate chromatographic technique, such as reverse-phase HPLC.

Protocol 2: General Solution-Phase Dipeptide Synthesis using CDMT

This protocol describes the coupling of two protected amino acids in a solution format.

1. Reactant Preparation:

  • Dissolve the N-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq) and the C-protected amino acid (e.g., H-Leu-OMe) (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or THF).

2. Carboxyl Group Activation:

  • Cool the solution to 0 °C in an ice bath.

  • Add N-methylmorpholine (NMM) (2.0 eq) to the solution.

  • Add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 eq) to the mixture and stir at 0 °C for 1-3 hours to form the active ester.

3. Coupling Reaction:

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

4. Workup and Purification:

  • Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

  • Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), water, a weak base (e.g., saturated NaHCO₃ solution), and brine to remove the excess coupling reagent and water-soluble byproducts.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting dipeptide by column chromatography or recrystallization.

Conclusion

While this compound serves as a valuable reagent for O-benzylation, the field of peptide synthesis benefits immensely from other derivatives of the 1,3,5-triazine family. Reagents like CDMT and DMT-MM have established themselves as robust, efficient, and economical alternatives to more conventional coupling agents. Their ability to mediate rapid and clean amide bond formation with minimal racemization, coupled with the significant advantage of water-soluble byproducts, makes them a powerful addition to the synthetic chemist's toolkit. By understanding the specific roles and mechanisms of these compounds, researchers can make strategic choices to optimize the synthesis of complex and high-value peptides for therapeutic and research applications.

References

The Benzyl Guardian: A Detailed Guide to Carboxylic Acid Protection Using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT)

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of organic synthesis, particularly within drug development and complex molecule construction, the strategic protection and deprotection of functional groups is paramount. The benzyl group stands as a stalwart guardian for carboxylic acids, prized for its robustness and susceptibility to mild cleavage via hydrogenolysis. This application note provides an in-depth exploration of 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT), a highly efficient and user-friendly reagent for the O-benzylation of carboxylic acids. We will delve into the mechanistic underpinnings of its reactivity, offering detailed protocols for two distinct and powerful methods: an acid-catalyzed approach and a thermal activation strategy. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently and effectively employ TriBOT in their synthetic endeavors.

Introduction to TriBOT: A Modern Solution for O-Benzylation

The introduction of a benzyl protecting group onto a carboxylic acid is a fundamental transformation. Traditional methods, while effective, often come with drawbacks such as the use of harsh bases, the generation of stoichiometric byproducts, or the handling of lachrymatory and moisture-sensitive reagents like benzyl halides and benzyl trichloroacetimidate (BTCAI).

This compound, commonly known as TriBOT, has emerged as a superior alternative. It is a stable, non-hygroscopic, and air-stable crystalline solid, making it exceptionally easy to handle and store.[1] One of the key advantages of TriBOT lies in its high atom economy; a single molecule of TriBOT can deliver up to three benzyl groups, minimizing waste.[2] The synthesis of TriBOT is straightforward, proceeding from readily available and inexpensive starting materials, cyanuric chloride and benzyl alcohol.[2]

This guide will illuminate the dual reactivity of TriBOT, which can be tailored to the specific needs of the substrate and the desired reaction conditions.

The Dichotomy of Reactivity: Mechanistic Insights into TriBOT's Benzylating Power

A key feature of TriBOT is its ability to mediate O-benzylation through two distinct mechanistic pathways: an SN1-type mechanism under acidic conditions and an SN2-type mechanism under thermal conditions.[2][3] Understanding these pathways is crucial for rational reaction design and troubleshooting.

The SN1 Pathway: Acid-Catalyzed Benzylation at Room Temperature

In the presence of a catalytic amount of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), TriBOT facilitates the O-benzylation of carboxylic acids at room temperature.[2] The reaction proceeds through a stabilized benzyl cation intermediate, characteristic of an SN1 mechanism.

Mechanism Breakdown:

  • Protonation of the Triazine Ring: The acid catalyst protonates one of the nitrogen atoms on the triazine ring of TriBOT. This protonation event is crucial as it transforms the benzyloxy group into a good leaving group.

  • Formation of the Benzyl Cation: The protonated TriBOT then undergoes fragmentation to release a stabilized benzyl cation and the neutral 2,4-dibenzyloxy-6-hydroxy-1,3,5-triazine byproduct.

  • Nucleophilic Attack by the Carboxylate: The carboxylate anion, formed by the deprotonation of the carboxylic acid, acts as a nucleophile and attacks the electrophilic benzyl cation, forming the desired benzyl ester.

SN1_Mechanism

The SN2 Pathway: Thermal Benzylation without a Catalyst

In the absence of an acid catalyst, O-benzylation can be achieved by heating the carboxylic acid with TriBOT at elevated temperatures (typically 180-230 °C).[2] This process follows an SN2 mechanism, involving a direct nucleophilic attack.

Mechanism Breakdown:

  • Nucleophilic Attack: The carboxylate oxygen of the carboxylic acid directly attacks the benzylic carbon of one of the benzyloxy groups on the TriBOT molecule.

  • Transition State: A concerted transition state is formed where the C-O bond of the ester is forming simultaneously as the C-O bond of the benzyloxy group on the triazine is breaking.

  • Product Formation: The reaction results in the formation of the benzyl ester and the corresponding triazine byproduct.

SN2_Mechanism

The choice between the acidic and thermal methods depends on the substrate's stability towards acid and heat. The acidic method is generally milder and suitable for a wider range of functional groups.

Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis of TriBOT and its application in the O-benzylation of carboxylic acids.

Synthesis of this compound (TriBOT)

This procedure is adapted from established methods for the synthesis of substituted triazines from cyanuric chloride.[1][4]

Materials:

  • Cyanuric chloride

  • Benzyl alcohol

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cyanuric chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of benzyl alcohol (3.3 eq) and DIPEA (3.3 eq) in anhydrous DCM.

  • Slowly add the benzyl alcohol/DIPEA solution to the stirred solution of cyanuric chloride at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford TriBOT as a white crystalline solid.

Protocol 1: Acid-Catalyzed O-Benzylation of a Carboxylic Acid

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (TriBOT) (0.4 eq, providing 1.2 eq of benzyl groups)

  • Trifluoromethanesulfonic acid (TfOH) (0.1 eq)

  • Anhydrous 1,2-dimethoxyethane (DME) or dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stirring bar

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DME at room temperature, add TriBOT (0.4 eq).

  • Add TfOH (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure benzyl ester.

Protocol 2: Thermal O-Benzylation of a Carboxylic Acid

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (TriBOT) (0.4 eq)

  • High-boiling point solvent (e.g., diphenyl ether) or neat conditions

  • Standard glassware for high-temperature reactions

  • Magnetic stirrer and stirring bar or mechanical stirrer

  • Heating mantle or oil bath with a temperature controller

Procedure:

  • Combine the carboxylic acid (1.0 eq) and TriBOT (0.4 eq) in a reaction vessel. The reaction can be performed neat or in a minimal amount of a high-boiling solvent.

  • Heat the reaction mixture to 180-230 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • If a solvent was used, it can be removed by vacuum distillation.

  • The crude product can be directly purified by silica gel column chromatography to yield the benzyl ester.

Substrate Scope and Performance

TriBOT has been shown to be effective for the O-benzylation of a wide range of carboxylic acids, including aliphatic, aromatic, and heteroaromatic acids. The yields are generally good to excellent.

Carboxylic Acid SubstrateMethodYield (%)Reference
Benzoic AcidAcidic (TfOH)95[2]
Phenylacetic AcidAcidic (TfOH)92[2]
4-Nitrobenzoic AcidAcidic (TfOH)88[2]
Cinnamic AcidAcidic (TfOH)90[2]
Adipic Acid (dibenzylation)Acidic (TfOH)85[2]
Salicylic AcidThermal78[2]
4-Hydroxybenzoic AcidThermal82[2]

Note: For hydroxy-substituted carboxylic acids, the acidic method may lead to the benzylation of both the carboxylic acid and the hydroxyl group, while the thermal method can selectively benzylate the carboxylic acid.[2]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Reaction Incomplete activation of TriBOT (Acidic Method)Ensure the use of a strong acid catalyst like TfOH. Check the quality and concentration of the acid.
Insufficient temperature (Thermal Method)Increase the reaction temperature within the recommended range (180-230 °C).
Steric hindrance around the carboxylic acidProlong the reaction time. Consider using the thermal method which can sometimes overcome steric hindrance better than the SN1 pathway.
Formation of Byproducts Side reactions with other functional groupsFor substrates with sensitive functional groups, the milder acidic method is preferred. If both hydroxyl and carboxyl groups are present, choose the thermal method for selective O-benzylation of the acid.
Decomposition of starting material or productFor thermally sensitive substrates, use the acidic method at room temperature. For acid-sensitive substrates, the thermal method is the better choice.
Difficult Purification Co-elution of the product with the triazine byproductThe triazine byproducts are generally more polar and can often be separated by careful column chromatography. Adjusting the eluent polarity can improve separation. In some cases, a preliminary aqueous workup can help remove some of the byproduct.

Conclusion

This compound (TriBOT) is a versatile, efficient, and user-friendly reagent for the O-benzylation of carboxylic acids. Its ability to operate under both mild, acid-catalyzed conditions and robust thermal conditions provides synthetic chemists with valuable flexibility. The high atom economy, stability, and ease of handling make TriBOT a superior choice over many traditional benzylation reagents. By understanding the underlying mechanistic principles and following the detailed protocols provided in this guide, researchers can confidently incorporate this powerful tool into their synthetic strategies to accelerate their research and development efforts.

References

Application Note: 2,4,6-Tris(benzyloxy)-1,3,5-triazine as a Versatile Core for Convergent Dendrimer Synthesis in Drug Delivery Platforms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Triazine Cores in Dendrimer Architecture

Dendrimers represent a unique class of monodisperse, hyperbranched macromolecules with a well-defined, three-dimensional architecture.[1][2] Their structure, comprising a central core, repeating branched units, and a high density of terminal functional groups, makes them exceptional candidates for advanced applications, particularly in the realm of drug delivery.[3][4] The 1,3,5-triazine ring, a nitrogen-containing heterocycle, has emerged as a highly versatile building block for dendrimer synthesis due to several key advantages.[5][6] Its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), offers three chemically distinct reaction sites, allowing for stepwise and controlled nucleophilic substitution. This feature enables precise control over the dendrimer's generation, size, and surface functionality.[5][6][7]

Triazine-based dendrimers exhibit excellent chemical stability and can be synthesized on a large scale.[4][8] Their architecture can be readily tailored to feature orthogonally functional surfaces, facilitating the attachment of therapeutic agents, targeting ligands, and solubility enhancers like polyethylene glycol (PEG).[3][4] This multi-functionality is critical for developing sophisticated drug delivery systems that can overcome biological barriers and deliver payloads to specific sites of action.[9][10]

This application note details the use of 2,4,6-tris(benzyloxy)-1,3,5-triazine as a protected core for the convergent synthesis of triazine-based dendrimers. While cyanuric chloride is a common starting point, beginning with a protected trihydroxy-triazine core offers an alternative synthetic strategy. This approach involves an initial deprotection step to reveal reactive hydroxyl groups, which can then be elaborated into dendritic structures. We will provide a detailed, field-proven protocol, discuss the causality behind experimental choices, and outline the characterization and potential applications of the resulting dendrimers in drug development.

Logical Workflow for Dendrimer Synthesis from a Protected Core

The convergent synthesis strategy begins with the periphery of the dendrimer (the dendrons) and builds inwards, culminating in the attachment of these dendrons to the central core. This method offers excellent control over the final structure and monodispersity.[2][8] The workflow when starting with this compound involves a critical deprotection step to activate the core for subsequent dendron coupling.

G cluster_0 Core Activation cluster_1 Dendron Synthesis (Parallel) cluster_2 Final Coupling & Functionalization Core_Protected 2,4,6-Tris(benzyloxy)- 1,3,5-triazine Core_Active 2,4,6-Trihydroxy- 1,3,5-triazine (Cyanuric Acid) Core_Protected->Core_Active Deprotection (e.g., Hydrogenolysis) Dendrimer_Protected Protected G1 Dendrimer Core_Active->Dendrimer_Protected Coupling Reaction Monomer Branching Monomer (e.g., BOC-piperazine) Dendron_G1 Generation 1 (G1) Dendron Monomer->Dendron_G1 Iterative Reactions Dendron_G1->Dendrimer_Protected Dendrimer_Final Functionalized Dendrimer (e.g., PEGylated, Drug-conjugated) Dendrimer_Protected->Dendrimer_Final Surface Modification

Caption: Convergent synthesis workflow starting from a protected triazine core.

Experimental Protocols

Part 1: Core Activation via Debenzylation

The benzyl ether groups in this compound are stable protecting groups. Their removal is necessary to unmask the hydroxyl functionalities of the cyanuric acid core, making it reactive for subsequent coupling reactions. Catalytic hydrogenolysis is the most common and effective method for this transformation.[11]

Protocol 1: Catalytic Hydrogenolysis of this compound

  • Materials:

    • This compound (1.0 eq)

    • Palladium on carbon (10% Pd/C, ~10 mol%)

    • Solvent: Ethyl acetate (EtOAc) or Methanol (MeOH)

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

    • Inert gas (Argon or Nitrogen)

    • Celite™ for filtration

  • Procedure:

    • Dissolve this compound in the chosen solvent (e.g., EtOAc) in a round-bottom flask suitable for hydrogenation.

    • Carefully add 10% Pd/C to the solution under a stream of inert gas. Causality: Pd/C is flammable, especially when dry and in the presence of hydrogen. Handling under inert atmosphere prevents ignition.

    • Seal the flask and purge the system with inert gas, then evacuate and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

    • Maintain a positive pressure of H₂ using a balloon or set the desired pressure on a Parr apparatus (e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature. Causality: Vigorous stirring is crucial to ensure efficient contact between the catalyst, substrate, and hydrogen gas for the reaction to proceed.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This may take several hours.

    • Once complete, carefully purge the reaction vessel with inert gas to remove all hydrogen.

    • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional solvent to ensure complete recovery of the product. Causality: Celite™ is a fine filter aid that prevents the fine palladium particles from passing through standard filter paper.

    • Concentrate the filtrate under reduced pressure to yield 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid) as a white solid. The product is often pure enough for the next step, but can be recrystallized if necessary.

Part 2: Synthesis of Dendrons and Final Coupling

For this protocol, we will illustrate the synthesis of a first-generation (G1) dendrimer using a divergent approach for the dendron synthesis, followed by a convergent coupling to the activated core. We will use diethanolamine as the branching unit, which avoids the need for protection/deprotection steps during dendron growth.[12]

Protocol 2: Synthesis of a G1 Hydroxyl-Terminated Triazine Dendrimer

  • Materials for Dendron Synthesis:

    • Cyanuric chloride (1.0 eq)

    • Diethanolamine (1.0 eq for first substitution)

    • Solvent: Tetrahydrofuran (THF)

    • Base: Sodium carbonate (Na₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Procedure for G0.5 Dendron (Dichlorotriazine-functionalized):

    • Dissolve cyanuric chloride in THF and cool the solution to 0°C in an ice bath. Causality: The reactivity of the chlorine atoms on cyanuric chloride is temperature-dependent. Low temperature (0°C) allows for selective monosubstitution.[13][14]

    • In a separate flask, dissolve diethanolamine and the base in THF.

    • Add the diethanolamine solution dropwise to the cyanuric chloride solution at 0°C over 1 hour.

    • Allow the reaction to stir at 0°C for 2-4 hours, monitoring by TLC.

    • Upon completion, filter the mixture to remove any precipitated salts and concentrate the filtrate to obtain the G0.5 dendron, 2,4-dichloro-6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine. This intermediate is often used directly in the next step.

  • Procedure for Final Coupling to Activated Core:

    • Dissolve the activated core, 2,4,6-trihydroxy-1,3,5-triazine (1.0 eq), and a suitable base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like Dimethylformamide (DMF).

    • Add the G0.5 dendron (slightly more than 3.0 eq) to the solution.

    • Heat the reaction mixture to a higher temperature (e.g., 80-100°C). Causality: Substitution of the second and third positions on the triazine ring requires more energy to overcome the decreased electrophilicity of the ring.[13]

    • Stir the reaction at elevated temperature for 12-24 hours, monitoring for the formation of the trisubstituted product.

    • After cooling, the product can be precipitated by adding the reaction mixture to water, filtered, and purified by column chromatography to yield the G1 hydroxyl-terminated dendrimer.

G cluster_0 Step 1: Dendron Formation cluster_1 Step 2: Core Coupling CC Cyanuric Chloride G05 G0.5 Dendron (Dichlorotriazine-functionalized) CC->G05 DEA Diethanolamine DEA->G05 G1_Dendrimer Final G1 Dendrimer G05->G1_Dendrimer 3 equivalents Core Activated Core (Cyanuric Acid) Core->G1_Dendrimer

Caption: Experimental workflow for G1 dendrimer synthesis.

Characterization of Triazine Dendrimers

Rigorous characterization at each step is essential to validate the structure, purity, and monodispersity of the synthesized dendrimers.

Technique Purpose Expected Observations for G1 Dendrimer
¹H & ¹³C NMR Structural verification and purity assessment.Disappearance of benzylic protons (~5.5 ppm) after deprotection. Appearance of signals corresponding to the diethanolamine branches. Integration of proton signals should match the expected ratio of core to branch protons.[15][16]
Mass Spectrometry (ESI-MS, MALDI-TOF) Confirmation of molecular weight and monodispersity.A single, sharp peak corresponding to the calculated molecular weight of the G1 dendrimer, confirming its monodisperse nature.[15][17]
FT-IR Spectroscopy Identification of functional groups.Disappearance of C-Cl stretches (around 850 cm⁻¹) from the dendron and appearance of characteristic C-O and O-H stretches from the hydroxyl-terminated branches.
Gel Permeation Chromatography (GPC) Assessment of molecular weight distribution and purity.A narrow, symmetric elution peak indicating a low polydispersity index (PDI), ideally close to 1.0.

Applications in Drug Development

The true value of these dendrimers lies in their potential as drug delivery vehicles.[3][4] The peripheral hydroxyl groups of the G1 dendrimer synthesized in our protocol serve as versatile handles for further functionalization.

  • Drug Conjugation: Hydrophobic drugs like paclitaxel or doxorubicin can be covalently attached to the dendrimer surface via ester linkages, significantly improving their aqueous solubility and bioavailability.[3][12]

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to the dendrimer surface is a common strategy to increase circulation half-life, reduce immunogenicity, and improve the overall pharmacokinetic profile of the drug-dendrimer conjugate.[10][17]

  • Targeted Delivery: Targeting ligands, such as peptides or antibodies, can be conjugated to the periphery to direct the dendrimer to specific cell types or tissues, enhancing therapeutic efficacy while minimizing off-target toxicity.

G cluster_payload cluster_solubility cluster_targeting Dendrimer Triazine Dendrimer Core Drug Drug (e.g., Paclitaxel) Dendrimer->Drug Conjugation PEG PEG Chains Dendrimer->PEG PEGylation Ligand Targeting Ligand Dendrimer->Ligand Conjugation

Caption: Multifunctional dendrimer platform for targeted drug delivery.

Conclusion

The use of this compound as a protected precursor provides a robust and flexible entry point into the synthesis of highly functional triazine-based dendrimers. The protocols outlined herein, combining a critical core activation step with established dendron synthesis methodologies, enable the creation of well-defined macromolecular architectures. The resulting hydroxyl-terminated dendrimers are not merely novel structures but are enabling platforms for the development of next-generation drug delivery systems, offering researchers precise control over drug loading, solubility, and targeted delivery. The inherent versatility of the triazine core ensures its continued prominence in the fields of medicinal chemistry and materials science.[5][9]

References

Application Notes and Protocols for Amide Bond Formation with Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Amide Bond

The amide bond is the cornerstone of peptides, proteins, and a vast array of pharmaceuticals and functional materials. Its construction is one of the most frequently performed reactions in organic and medicinal chemistry. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, necessitating the use of "coupling reagents" to activate the carboxylic acid. Over the decades, numerous reagents have been developed, each with its own set of advantages and drawbacks.

This guide focuses on a particularly efficient, versatile, and increasingly popular class of coupling agents: triazine derivatives . Reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) , have emerged as powerful tools for researchers, scientists, and drug development professionals.[1] They offer a compelling combination of high reactivity, low racemization, operational simplicity, and compatibility with a wide range of reaction conditions, including aqueous media in the case of DMTMM.[2][3] This document provides an in-depth look at the mechanistic underpinnings of these reagents and detailed, field-proven protocols for their application.

The Triazine Advantage: Mechanism and Rationale

The efficacy of triazine-based coupling reagents stems from their ability to convert a carboxylic acid into a highly reactive "superactive" ester intermediate.[2][4] This activation strategy is central to their function and offers distinct advantages over other classes of coupling reagents.

Mechanism of Activation

The core mechanism involves the formation of a 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate. This species is highly susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond. The pathway differs slightly depending on whether you start with CDMT or its quaternary ammonium salt, DMTMM.

  • Activation with CDMT: In the presence of a tertiary amine base, typically N-methylmorpholine (NMM), the carboxylic acid reacts with CDMT. The base serves to deprotonate the carboxylic acid, and the resulting carboxylate displaces the chloride from the triazine ring.[5] This forms the key active ester intermediate.

  • Activation with DMTMM: DMTMM is a pre-activated, salt-form of CDMT.[3][6] The carboxylic acid directly displaces the N-methylmorpholine from the triazine ring to form the identical active ester intermediate, releasing NMM in the process.[6][7] This eliminates the need to add a stoichiometric amount of base for the activation step itself, although a base is still often required to neutralize amine salts.

A key benefit of this system is the nature of the byproduct, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine. It is highly water-soluble and weakly basic, allowing for its simple and efficient removal through an aqueous acidic workup.[1][5] This contrasts sharply with reagents like dicyclohexylcarbodiimide (DCC), which produces a notoriously insoluble dicyclohexylurea (DCU) byproduct that often requires filtration to remove.[2]

Mechanism_of_Triazine_Mediated_Amide_Formation General Reaction Pathway for Triazine-Mediated Amide Formation cluster_reactants Reactants cluster_intermediates Activation cluster_products Products RCOOH Carboxylic Acid (R-COOH) ActiveEster Highly Reactive 'Superactive' Triazinyl Ester RCOOH->ActiveEster + Triazine Reagent R2NH Amine (R'-NH2) Amide Amide Product CouplingReagent Triazine Reagent (CDMT + NMM or DMTMM) ActiveEster->Amide + R'-NH2 (Nucleophilic Attack) Byproduct Water-Soluble Triazine Byproduct

Caption: General reaction pathway for CDMT-mediated amide formation.

Reagent Profiles

A clear understanding of the physical properties of these reagents is crucial for successful experimental design and execution.

Property2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
Structure Cl-C₃N₃(OCH₃)₂[C₃N₃(OCH₃)₂-N(CH₃)(C₄H₈O)]⁺Cl⁻
CAS Number 3140-73-6[8]3945-69-5
Molecular Wt. 175.57 g/mol 276.72 g/mol
Appearance White crystalline solid[9]White to off-white powder
Solubility Good solubility in common organic solvents (THF, EtOAc, ACN, MeOH).[10]Soluble in water, alcohols, and THF.[3]
Storage Store at room temperature, keep dry. Stable almost indefinitely when pure.[10]Store at -20°C, keep dry under an inert atmosphere.[6]
Key Advantage Cost-effective, stable precursor.[10]Water-soluble, can be used in protic solvents, often higher yields.[3][11]

Experimental Protocols: From Benchtop to Solid Phase

The following protocols are designed to be robust starting points for a variety of synthetic challenges. As with any reaction, optimization of stoichiometry, solvent, and reaction time may be necessary for specific substrates.

Protocol 1: One-Pot Amide Synthesis with CDMT

This procedure is highly effective for a wide range of carboxylic acids and amines, including chiral amino acids, with minimal racemization when optimized.[12] It represents a cost-effective and efficient method for solution-phase synthesis.

Materials:

  • Carboxylic acid (1.0 equiv.)

  • Amine (1.0 - 1.1 equiv.)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv.)

  • N-Methylmorpholine (NMM) (1.5 - 2.5 equiv. if amine is a free base; 2.5 - 3.6 equiv. if amine is a salt, e.g., HCl)[9][12]

  • Anhydrous solvent (e.g., Acetonitrile, Ethyl Acetate, THF)

Procedure:

  • Vessel Charging: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid, amine (or amine salt), and CDMT as solids.

  • Solvent Addition: Add the chosen anhydrous solvent to the mixture to form a slurry. A typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Base Addition & Reaction Initiation: While stirring vigorously, add the N-methylmorpholine (NMM) dropwise over approximately 1-2 minutes. The reaction is often exothermic.

  • Reaction Monitoring: Stir the resulting slurry at room temperature for 1-4 hours. The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Workup and Purification:

    • Option A (Extractive Workup): Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), water (1x), and brine (1x).[12] The acidic wash removes the NMM and the triazine byproducts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

    • Option B (Precipitative Workup): If the product is a non-water-soluble solid and acetonitrile was used as the solvent, add water to the reaction mixture to precipitate the product.[12] The solid can then be collected by filtration, washed with water, and dried. This method is simpler and avoids extensive extractions.

Protocol 2: Amide Synthesis in Protic Solvents with DMTMM

The unique solubility of DMTMM allows for amide bond formation in environmentally benign solvents like methanol, ethanol, or even water, making it invaluable for bioconjugation and the synthesis of sensitive molecules.[3][11]

Materials:

  • Carboxylic acid (1.0 equiv.)

  • Amine (1.1 equiv.)

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (1.1 equiv.)

  • Solvent (e.g., Methanol, Water, or a mixture)

Procedure:

  • Dissolution: Dissolve the carboxylic acid and the amine in the chosen solvent (e.g., Methanol) in a reaction flask.

  • Reagent Addition: To the stirred solution, add DMTMM as a solid in one portion.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • Add a saturated aqueous solution of sodium bicarbonate to the residue and stir for 10-15 minutes.

    • Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with 1N HCl, water, and brine.[13]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified as needed.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) with DMTMM

DMTMM has proven to be an excellent, cost-effective alternative to more expensive phosphonium (e.g., PyBOP) or uronium (e.g., HATU) reagents in solid-phase peptide synthesis, providing comparable yields and purities.[4][14]

Materials:

  • Resin-bound amine (e.g., Wang resin with Rink Amide linker) (1.0 equiv.)

  • Fmoc-protected amino acid (3.0 equiv.)

  • DMTMM (3.0 equiv.)

  • Base (e.g., NMM or DIPEA) (6.0 equiv.)

  • Anhydrous solvent (e.g., DMF or NMP)

Procedure:

  • Resin Swelling: Swell the resin in the chosen SPPS solvent (e.g., DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2x, 10 min each) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Coupling Reaction:

    • In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it with DMTMM and the base (NMM or DIPEA) in DMF for 5-10 minutes.

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (disappearance of the free primary amine).

  • Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Experimental_Workflow General Experimental Workflow for Solution-Phase Synthesis Start Start ChargeReactants 1. Charge Reactants (Acid, Amine, Triazine Reagent) Start->ChargeReactants AddSolvent 2. Add Anhydrous Solvent ChargeReactants->AddSolvent AddBase 3. Add Base (e.g., NMM) Initiate Reaction AddSolvent->AddBase Monitor 4. Monitor Reaction (TLC / LC-MS) AddBase->Monitor Workup 5. Reaction Workup Monitor->Workup Extractive 5a. Extractive Workup (Wash with aq. HCl) Workup->Extractive Soluble Product Precipitative 5b. Precipitative Workup (Add anti-solvent, e.g., Water) Workup->Precipitative Insoluble Product Purify 6. Purify Crude Product (Chromatography / Recrystallization) Extractive->Purify Precipitative->Purify End End Purify->End

Caption: Workflow for one-pot amide/peptide synthesis using CDMT.

Conclusion: A Versatile Tool for Modern Synthesis

Triazine derivatives, particularly CDMT and DMTMM, represent a mature, reliable, and highly effective class of coupling reagents for amide bond formation. Their advantages—including high yields, low racemization, mild reaction conditions, and simplified purification protocols—make them indispensable tools for researchers in academia and industry.[5][9] The ability of DMTMM to function in aqueous environments further expands its utility into the realm of bioconjugation and the modification of complex biomolecules.[15] By understanding the underlying mechanism and employing the robust protocols outlined in this guide, scientists can confidently and efficiently construct the critical amide linkages that define their target molecules.

References

Introduction: The Benzyl Ether as a Cornerstone of Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the strategic application of 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) as a benzylating agent for the protection of alcohols.

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. Among the most reliable and versatile protecting groups for hydroxyl functionalities is the benzyl ether. Its stability across a wide spectrum of reaction conditions—including strongly basic, nucleophilic, and organometallic environments—combined with its facile cleavage under mild, neutral hydrogenolysis conditions, has cemented its status as an indispensable tool for the synthetic chemist.

The installation of the benzyl group, typically achieved using benzyl halides (BnBr, BnCl) under basic conditions (e.g., NaH, KH), is not without its challenges. These include the use of strong, often heterogeneous bases and the stoichiometric formation of salt byproducts. This has driven the exploration of alternative benzylating agents that offer improved handling, milder activation conditions, and higher atom economy.

This application note introduces This compound , a reagent we will refer to as TriBOT . While not as ubiquitously cited as traditional benzyl halides, TriBOT presents an intriguing platform for benzyl group transfer. Structurally, it is an electron-rich triazine core bearing three benzyloxy substituents. Its synthesis from inexpensive starting materials and its potential to act as a trifunctional benzyl donor under acidic activation make it a subject of significant interest for process development and complex molecule synthesis. Herein, we provide a comprehensive guide to the synthesis of TriBOT and a detailed, field-tested protocol for its application in the protection of alcohols, grounded in established chemical principles.

Synthesis of the TriBOT Reagent

The TriBOT reagent is readily synthesized from the commodity chemical 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and benzyl alcohol. The reaction proceeds via a sequential nucleophilic aromatic substitution (SNAr), where the benzyloxide anion displaces the chloride ions on the electron-deficient triazine ring.

Protocol 1: Synthesis of this compound (TriBOT)

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride, 1.0 eq)

  • Benzyl alcohol (3.3 eq)

  • Sodium hydride (60% dispersion in mineral oil, 3.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyl alcohol (3.3 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (3.5 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of sodium benzyloxide.

  • In a separate flask, dissolve cyanuric chloride (1.0 eq) in a minimal amount of anhydrous THF.

  • Transfer the cyanuric chloride solution to the dropping funnel and add it dropwise to the sodium benzyloxide solution at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyanuric chloride is fully consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is typically a white solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.

Mechanism of Action: Acid-Catalyzed Benzylation

Unlike traditional benzylation with benzyl halides, TriBOT functions as a benzyl cation equivalent under acidic conditions. The nitrogen atoms in the triazine ring can be protonated, transforming the benzyloxy group into a good leaving group (benzyl alcohol). The resulting activated species is then susceptible to nucleophilic attack by the alcohol substrate, transferring the benzyl group.

This catalytic cycle suggests that, in theory, all three benzyl groups could be transferred, although the reactivity may decrease with each successive transfer. The co-product, cyanuric acid, is a stable, crystalline solid that often precipitates from non-polar solvents, simplifying purification.

Diagram: Proposed Benzylation Mechanism

Benzylation_Mechanism TriBOT TriBOT Protonated_TriBOT Protonated TriBOT (Activated) TriBOT->Protonated_TriBOT Protonation H_plus H+ Transition_State SN2 Transition State Protonated_TriBOT->Transition_State Nucleophilic Attack BnOH BnOH ROH R-OH (Alcohol Substrate) ROH->Transition_State Protected_Alcohol R-OBn (Benzyl Ether) Transition_State->Protected_Alcohol Benzyl Transfer Intermediate Dibenzoxy Intermediate Transition_State->Intermediate Leaving Group Departure Intermediate->TriBOT Further Reaction

Caption: Proposed acid-catalyzed mechanism for benzyl transfer from TriBOT.

Application Protocol: Protection of a Primary Alcohol

This protocol details the protection of a model primary alcohol using TriBOT. A key advantage of this method is the use of a catalytic amount of a strong acid, avoiding the need for strong bases and stoichiometric byproducts.

Protocol 2: Benzylation of 4-Phenyl-1-butanol

Materials:

  • 4-Phenyl-1-butanol (1.0 eq)

  • This compound (TriBOT, 0.4 eq, assuming ~2.5 transfers)

  • Trifluoromethanesulfonic acid (TfOH, 0.1 eq) or Camphorsulfonic acid (CSA, 0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add the substrate alcohol (1.0 eq), TriBOT (0.4 eq), and anhydrous DCM.

  • Stir the mixture at room temperature to dissolve the solids.

  • Cool the solution to 0 °C.

  • Add the acid catalyst (e.g., TfOH, 0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC (staining with p-anisaldehyde or potassium permanganate). The formation of the less polar benzyl ether product should be observed. Cyanuric acid byproduct may precipitate during the reaction.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • If a precipitate (cyanuric acid) is present, it can be removed by filtration.

  • Transfer the remaining mixture to a separatory funnel, and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure benzyl ether.

Data Interpretation: A Self-Validating System

Successful protection should be validated by spectroscopic analysis.

Analysis Starting Alcohol (4-Phenyl-1-butanol) Product (4-Phenyl-1-(benzyloxy)butane)
¹H NMR - Signal for -CH₂-OH protons (~3.6 ppm).- Signal for the -OH proton (variable, broad).- Disappearance of the -OH signal.- Appearance of a sharp singlet for the benzylic -CH₂- protons (~4.5 ppm).- Appearance of aromatic protons from the benzyl group (7.2-7.4 ppm).
¹³C NMR - Signal for the carbon bearing the hydroxyl group (-CH₂-OH) at ~62 ppm.- Signal for the -CH₂-O-Bn carbon shifts downfield to ~70 ppm.- Appearance of a signal for the benzylic carbon at ~73 ppm.
IR Spec - Broad O-H stretching band around 3300-3400 cm⁻¹.- Disappearance of the O-H band.- Appearance of C-O-C ether stretching bands (~1100 cm⁻¹).

Deprotection: Regenerating the Hydroxyl Group

The strategic value of the benzyl ether lies in its facile cleavage under conditions that leave most other functional groups intact. Catalytic hydrogenation is the most common and effective method.

Protocol 3: Deprotection via Catalytic Hydrogenation

Materials:

  • Protected alcohol (R-OBn, 1.0 eq)

  • Palladium on activated carbon (Pd/C, 10 wt. %, ~1-5 mol %)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the benzyl ether substrate in a suitable solvent (e.g., MeOH).

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., N₂ or Ar).

  • Seal the reaction vessel and purge the system with H₂ gas.

  • Maintain a positive pressure of H₂ (a balloon is sufficient for small scale) and stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully vent the H₂ atmosphere and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Purification is often not necessary.

Diagram: Protection-Deprotection Workflow

workflow cluster_protection Protection Step cluster_deprotection Deprotection Step ROH Substrate Alcohol (R-OH) Add_Reagents 1. Add TriBOT, Solvent (DCM) 2. Add Acid Catalyst (TfOH) ROH->Add_Reagents Reaction Stir at RT, 4-8h Monitor by TLC Add_Reagents->Reaction Workup Quench (NaHCO3) Extract & Dry Reaction->Workup Purify Column Chromatography Workup->Purify ROBn Protected Alcohol (R-OBn) Purify->ROBn Start_Deprotect Protected Alcohol (R-OBn) Hydrogenation H2, Pd/C in MeOH Start_Deprotect->Hydrogenation Filter Filter through Celite® Hydrogenation->Filter Evaporate Concentrate Filter->Evaporate Final_Product Deprotected Alcohol (R-OH) Evaporate->Final_Product

Caption: General workflow for alcohol protection using TriBOT and subsequent deprotection.

Conclusion and Outlook

This compound (TriBOT) represents a valuable, yet underutilized, reagent for the benzylation of alcohols. Its straightforward synthesis from inexpensive precursors and its function as an acid-activated benzylating agent provide a compelling alternative to traditional methods. The protocol avoids strong bases and offers a simplified workup, particularly if the cyanuric acid byproduct precipitates. While this guide provides a robust starting point, further investigation into the substrate scope, selectivity, and full trifunctional potential of TriBOT is warranted. As chemists continue to seek greener, more efficient, and atom-economical methodologies, reagents like TriBOT are poised to become increasingly important tools in the synthetic arsenal.

Application Note: Synthesis of Benzyl Esters via O-Benzylation with 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Benzyl Esters

The benzyl ester is a cornerstone protecting group in modern organic synthesis, particularly within the realms of pharmaceutical development, peptide synthesis, and the total synthesis of complex natural products. Its popularity stems from its general stability across a wide range of reaction conditions and its susceptibility to facile cleavage under mild, neutral conditions via catalytic hydrogenolysis.

However, classical methods for benzyl ester formation, such as Fischer esterification or the use of benzyl halides, often necessitate harsh acidic or basic conditions and high temperatures. These forcing conditions are frequently incompatible with sensitive or complex substrates, leading to side reactions, racemization, or degradation of the starting material. This has driven the development of milder and more efficient benzylation reagents.

This application note details the use of 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) , a highly effective O-benzylating reagent that overcomes many limitations of traditional methods. TriBOT is a stable, crystalline solid that can be readily prepared from inexpensive starting materials and offers exceptional atom economy.[1] It provides a powerful platform for the efficient synthesis of benzyl esters from carboxylic acids under either acid-catalyzed or thermal conditions, demonstrating remarkable versatility and functional group tolerance.[1][2]

The TriBOT Reagent: A Profile

This compound, or TriBOT, is a symmetrical triazine derivative designed for efficient benzyl group transfer.

  • Chemical Structure: C₂₄H₂₁N₃O₃

  • Molecular Weight: 399.44 g/mol

  • Appearance: White crystalline solid

  • Key Properties: TriBOT is a non-hygroscopic, shelf-stable, and air-stable reagent, making it significantly easier and safer to handle compared to alternatives like benzyl trichloroacetimidate (BTCAI).[3] Its high atom economy is a notable feature, as all three benzyloxy groups on the triazine core are available for transfer, minimizing waste.[2]

Dual Mechanistic Pathways: Tailoring the Reaction Conditions

A key advantage of the TriBOT methodology is the ability to direct the reaction through distinct mechanistic pathways by simply modifying the conditions. This allows for remarkable chemoselectivity, particularly with multifunctional substrates like hydroxy carboxylic acids.[1]

Acid-Catalyzed Conditions (SN1-type Mechanism)

In the presence of a catalytic amount of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), at room temperature, the reaction proceeds through an SN1-type mechanism. The acid protonates a nitrogen atom on the triazine ring, activating the molecule. This facilitates the departure of a benzyloxy group to form a stabilized benzyl cation equivalent. The carboxylic acid then acts as a nucleophile, attacking the carbocation to form the protonated benzyl ester, which is subsequently deprotonated to yield the final product.

Under these conditions, other nucleophilic groups, such as hydroxyl groups, will also be benzylated. For instance, a hydroxy carboxylic acid will yield a dibenzylated product.[1]

Thermal Conditions (SN2-type Mechanism)

When the reaction is conducted at high temperatures (180-230 °C) without an acid catalyst, the mechanism shifts to an SN2 pathway.[1] In this scenario, the carboxylic acid directly attacks the benzylic carbon of one of the benzyloxy groups on the neutral TriBOT molecule. This nucleophilic substitution reaction displaces the triazine moiety as a leaving group to form the benzyl ester.

This pathway offers excellent chemoselectivity. Because the hydroxyl group is a weaker nucleophile than the carboxylic acid under these neutral conditions, only the carboxylic acid is benzylated. This allows for the selective formation of a hydroxy benzyl ester from a hydroxy carboxylic acid.[1]

G cluster_SN1 Acid-Catalyzed (SN1-type) Pathway cluster_SN2 Thermal (SN2-type) Pathway TriBOT_SN1 TriBOT Protonated_TriBOT Protonated TriBOT TriBOT_SN1->Protonated_TriBOT Protonation H_plus H+ (TfOH) Benzyl_Cation Benzyl Cation Equivalent Protonated_TriBOT->Benzyl_Cation Activation & Departure Byproduct_SN1 Triazine Byproduct Protonated_TriBOT->Byproduct_SN1 Product_SN1 Benzyl Ester (R-COOBn) Benzyl_Cation->Product_SN1 RCOOH_SN1 R-COOH RCOOH_SN1->Benzyl_Cation Nucleophilic Attack TriBOT_SN2 TriBOT Transition_State SN2 Transition State TriBOT_SN2->Transition_State RCOOH_SN2 R-COOH RCOOH_SN2->Transition_State Direct Nucleophilic Attack (High Temp) Product_SN2 Benzyl Ester (R-COOBn) Transition_State->Product_SN2 Byproduct_SN2 Triazine Byproduct Transition_State->Byproduct_SN2

Figure 1: Dual mechanistic pathways for TriBOT-mediated benzylation.

Experimental Protocols

Here we provide detailed, self-validating protocols for the two primary modes of TriBOT-mediated esterification.

General Workflow Overview

G start Start reagents Combine Carboxylic Acid & 0.4 eq. TriBOT in Anhydrous Solvent start->reagents conditions Select Conditions reagents->conditions acid_cat Add cat. TfOH Stir at RT conditions->acid_cat Acidic thermal Heat to 180-230 °C (No Catalyst) conditions->thermal Thermal monitor Monitor by TLC acid_cat->monitor thermal->monitor workup Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify Purify by Silica Gel Chromatography workup->purify product Isolated Benzyl Ester purify->product

Figure 2: General experimental workflow for benzyl ester synthesis using TriBOT.

Protocol 1: Acid-Catalyzed Benzylation at Room Temperature

This method is ideal for general-purpose benzylation when other acid-sensitive functional groups are absent.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (TriBOT) (0.4 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.1 equiv)

  • Anhydrous 1,2-dimethoxyethane (DME) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and TriBOT (0.4 equiv).

    • Rationale: Using slightly more than the stoichiometric requirement of 0.33 equivalents of TriBOT ensures the reaction goes to completion. An inert atmosphere prevents interaction with atmospheric moisture.

  • Solvent Addition: Add anhydrous DME or DCM to dissolve the solids (concentration typically 0.1-0.5 M). Stir the mixture at room temperature until a homogeneous solution is formed.

  • Catalyst Addition: Carefully add TfOH (0.1 equiv) dropwise to the stirring solution at room temperature.

    • Rationale: TfOH is a powerful catalyst that initiates the SN1 mechanism. It is highly corrosive and should be handled with extreme care in a fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. Reactions are typically complete within 1-4 hours.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases. This neutralizes the TfOH catalyst.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3 x volume of the reaction). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then brine.

    • Rationale: Washing removes residual water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure benzyl ester.

Protocol 2: Thermal Benzylation (Catalyst-Free)

This method is employed for the chemoselective benzylation of carboxylic acids in the presence of other nucleophilic groups like alcohols.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (TriBOT) (0.4 equiv)

  • High-boiling point solvent (e.g., diphenyl ether) or neat conditions

  • Reaction vessel suitable for high temperatures (e.g., sealed tube or flask with reflux condenser)

  • Heating mantle or oil bath with temperature control

Procedure:

  • Reaction Setup: In a reaction vessel, thoroughly mix the carboxylic acid (1.0 equiv) and TriBOT (0.4 equiv). The reaction can be run neat (solvent-free) or in a minimal amount of a high-boiling solvent.

  • Heating: Heat the mixture to the target temperature (typically 180-230 °C) using a pre-heated oil bath or heating mantle.

    • Rationale: The high temperature provides the necessary activation energy for the direct SN2 attack of the carboxylic acid on the TriBOT reagent.

  • Reaction Monitoring: Monitor the reaction by TLC. Due to the high temperature, samples should be taken carefully and cooled before analysis.

  • Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. The crude product may solidify upon cooling.

  • Purification: The crude product can often be purified directly by flash column chromatography. If run neat, dissolve the crude mixture in a suitable solvent (e.g., DCM) before loading it onto the silica gel column.

Substrate Scope and Performance

The TriBOT method is effective for a wide range of carboxylic acids, including aliphatic, aromatic, and heterocyclic acids. Yields are generally high, and the reaction conditions tolerate many common functional groups.

Substrate TypeConditionTypical YieldNotes
Simple Aliphatic AcidsAcidic (TfOH, RT)>90%Fast and clean reactions.
Aromatic AcidsAcidic (TfOH, RT)>85%Electron-donating or withdrawing groups are well-tolerated.
α,β-Unsaturated AcidsAcidic (TfOH, RT)>90%No interference with the double bond observed.
N-Protected Amino AcidsAcidic (TfOH, RT)>80%Minimal racemization reported under these mild conditions.
Hydroxy Carboxylic AcidsAcidic (TfOH, RT)>80%Dibenzylation occurs (both -COOH and -OH are benzylated).[1]
Hydroxy Carboxylic AcidsThermal (Neat, >180°C)>75%Selective benzylation of the carboxylic acid is achieved.[1]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient catalyst (acidic method).- Reaction time too short.- Low temperature (thermal method).- Impure or wet reagents/solvents.- Add a small additional amount of TfOH.- Allow the reaction to stir for a longer period.- Increase the reaction temperature for the thermal method.- Use freshly dried, anhydrous solvents and pure reagents.
Low Yield - Inefficient extraction or purification.- Substrate degradation.- Volatility of the product.- Perform extractions thoroughly.- Optimize chromatography conditions (solvent system, silica amount).- Confirm substrate stability under the chosen conditions.- Be careful during solvent removal under vacuum.
Formation of Side Products - Reaction temperature too high (acidic method).- Presence of highly nucleophilic impurities.- For hydroxy acids, using acidic conditions when selectivity is desired.- Maintain the reaction at room temperature for the TfOH method.- Ensure the purity of the starting materials.- Use the thermal method for selective esterification of hydroxy acids.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound (TriBOT): This reagent is a stable solid and is not considered highly hazardous. Avoid inhalation of dust.

  • Trifluoromethanesulfonic acid (TfOH): TfOH is an extremely corrosive and strong acid. It can cause severe burns upon contact with skin or eyes and is harmful if inhaled. Handle with extreme caution using appropriate PPE. Ensure a neutralizing agent (like sodium bicarbonate) is readily available.

  • Solvents: Organic solvents such as DME, DCM, and ethyl acetate are flammable and should be handled away from ignition sources.

References

Application Notes & Protocols: Green Synthesis Strategies for 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Sustainable Triazine Synthesis

The 1,3,5-triazine core is a privileged scaffold in chemical sciences, forming the backbone of compounds with a vast spectrum of applications, including pharmaceuticals (anticancer, antiviral, antimalarial), agrochemicals, and advanced materials.[1][2] Traditionally, the synthesis of these vital heterocycles often relies on methods that involve harsh reaction conditions, hazardous solvents, and lengthy reaction times, posing significant environmental and economic challenges.

This guide moves beyond classical approaches to detail field-proven, green synthetic methodologies for the preparation of 1,3,5-triazine derivatives. Adhering to the principles of green chemistry, these protocols prioritize efficiency, safety, and sustainability by leveraging techniques such as microwave irradiation, sonochemistry, and solvent-free conditions. The focus is not merely on procedural steps but on the underlying scientific rationale, enabling researchers to adapt and innovate within a sustainable framework.

Foundational Strategy: Nucleophilic Substitution of Cyanuric Chloride

The most versatile and widely adopted precursor for substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[2][3] The three chlorine atoms on the triazine ring possess differential reactivity, which is highly dependent on temperature. This unique characteristic allows for a controlled, sequential nucleophilic substitution, providing a modular approach to synthesizing mono-, di-, and trisubstituted triazines.

  • 1st Substitution: Typically occurs at low temperatures (around 0 °C).

  • 2nd Substitution: Proceeds at room temperature.

  • 3rd Substitution: Requires elevated temperatures, often the boiling point of the solvent.[3][4]

This temperature-dependent reactivity is a cornerstone of triazine synthesis. As each chlorine atom is replaced by an electron-donating group (like an amine), the ring becomes more electron-rich, deactivating it towards further nucleophilic attack and thus requiring more energy for subsequent substitutions.[4] Green methods significantly enhance this foundational strategy by drastically accelerating the reaction rates and improving energy efficiency.

Microwave-Assisted Organic Synthesis (MAOS): Efficiency Through Targeted Energy Transfer

Microwave-assisted synthesis is a transformative green technology that utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid, uniform, and efficient heating.[5] This avoids the slow and inefficient process of conventional heating via thermal conduction. For triazine synthesis, this translates to dramatically reduced reaction times (from hours or days to mere minutes), higher yields, and minimized byproduct formation.[5][6][7]

Causality Behind MAOS Advantages:
  • Accelerated Rates: Direct coupling of microwave energy with polar reactants leads to instantaneous localized superheating, accelerating reaction kinetics far beyond what is achievable with conventional heating.[5]

  • Enhanced Yields & Purity: The rapid heating and precise temperature control minimize the thermal decomposition of reactants and products, reducing the formation of impurities.[1][5]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, MAOS significantly reduces energy consumption, aligning with green chemistry principles.[8]

Protocol 1: Microwave-Assisted Synthesis of 2,4-Diamino-6-substituted-1,3,5-triazines

This protocol describes the reaction of cyanoguanidine (dicyandiamide) with various nitriles under microwave irradiation. This method is notable for its solvent-free or minimal-solvent conditions and simple work-up.[1][9]

Experimental Workflow:

reagents Mix: - Cyanoguanidine (1 equiv.) - Substituted Nitrile (1.2 equiv.) mw Microwave Irradiation (e.g., 150-200°C, 10-30 min) Solvent-free or minimal DMSO reagents->mw Seal vessel cool Cool to Room Temperature mw->cool wash Wash with Water & Diethyl Ether cool->wash Precipitate forms dry Dry under Vacuum wash->dry product Pure 2,4-Diamino-1,3,5-triazine Derivative dry->product

Caption: General workflow for microwave-assisted synthesis of diamino-triazines.

Step-by-Step Methodology:

  • Reagent Preparation: In a suitable microwave process vial, combine cyanoguanidine and the desired substituted nitrile. For reactions that struggle with homogenization, a minimal amount of a high-boiling polar solvent like DMSO (e.g., 1 mL) can be added to facilitate heating.[1][9]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 175-195°C) for a short period (10-30 minutes). Monitor the reaction progress by TLC if necessary.

  • Work-up and Isolation: After the reaction is complete, cool the vial to room temperature. A solid precipitate will often form. Triturate the crude solid with water and then diethyl ether to remove unreacted starting materials and impurities.[1]

  • Purification: Collect the solid product by filtration and dry under vacuum. The resulting 2,4-diamino-1,3,5-triazine derivative is often of high purity without the need for column chromatography.[9]

Data Summary: Microwave-Assisted Synthesis of Diamino-triazines

Entry R-CN (Nitrile) Temperature (°C) Time (min) Yield (%) Reference
1 Benzonitrile 175 30 85 [1]
2 4-Methoxybenzonitrile 190 20 82 [1]
3 4-Chlorobenzonitrile 190 20 80 [1]

| 4 | Pyridine-4-carbonitrile | 195 | 10 | 90 |[1] |

Ultrasound-Assisted Synthesis (Sonochemistry): Acceleration Through Acoustic Cavitation

Sonochemistry utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid.[10] This collapse generates intense localized hot spots (~5000 K), high pressures (~1000 atm), and rapid heating/cooling rates, which dramatically enhance chemical reactivity.[8] This method is particularly "green" as it can often be performed at room temperature and in aqueous media, significantly reducing energy consumption and the need for volatile organic solvents.[4][11]

Protocol 2: Ultrasound-Assisted Synthesis of 1,3,5-Tris-arylhexahydro-1,3,5-triazines

This protocol details the efficient, one-pot condensation of aromatic amines with formaldehyde, catalyzed by a simple base under ultrasonic irradiation at room temperature.[10]

Reaction Mechanism:

cluster_0 Mannich-type Condensation A 3 Ar-NH₂ (Aromatic Amine) C Intermediate (Schiff Base/Iminium) A->C B 3 CH₂O (Formaldehyde) B->C D [ Trimerization ] C->D ))) Ultrasound Et₃N Catalyst E 1,3,5-Tris-arylhexahydro- 1,3,5-triazine D->E

Caption: Ultrasound-promoted cyclotrimerization for hexahydro-triazine synthesis.

Step-by-Step Methodology:

  • Reagent Combination: In a flask, dissolve the substituted aromatic amine (1 mmol) in a suitable solvent like ethanol. Add an aqueous solution of formaldehyde (37%, 3 mmol) and a catalytic amount of triethylamine (Et₃N).

  • Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath. Irradiate the mixture at room temperature. The reaction is typically complete within 30-35 minutes, a significant improvement over the 5-6 hours required for conventional reflux.[8][10]

  • Product Isolation: Upon completion, a precipitate usually forms. Collect the solid product by filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove any residual reactants. Dry the product to obtain the pure hexahydro-1,3,5-triazine.

Data Summary: Ultrasound vs. Conventional Stirring [10]

Entry Aromatic Amine Method Time Yield (%)
1 p-Toluidine Ultrasound 30 min 95
2 p-Toluidine Stirring 5 h 78
3 p-Anisidine Ultrasound 30 min 96
4 p-Anisidine Stirring 6 h 80
5 4-Fluoroaniline Ultrasound 35 min 92

| 6 | 4-Fluoroaniline | Stirring | 6 h | 75 |

Alternative Green Strategies: Expanding the Sustainable Toolkit

Beyond MAOS and sonochemistry, several other methodologies contribute to the green synthesis of 1,3,5-triazines.

Solvent-Free Cyclotrimerization of Nitriles

The cyclotrimerization of nitriles is a fundamental route to symmetrically substituted 1,3,5-triazines. Performing this reaction under solvent-free conditions is a clean, economical, and safe procedure.[1][12] While often requiring high temperatures, the use of catalysts like yttrium salts or silica-supported Lewis acids can facilitate the reaction under milder conditions.[1][13] This approach eliminates the environmental burden and cost associated with solvent purchase, purification, and disposal.

Key Advantages:

  • Atom Economy: Maximizes the incorporation of reactant atoms into the final product.

  • Reduced Waste: Eliminates solvent waste streams.

  • Safety & Simplicity: Avoids hazards associated with flammable or toxic solvents and simplifies the work-up process.[12]

Ionic Liquids as Recyclable Media

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. They are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability.[14] Task-specific ILs can also act as catalysts. For example, 1,1,3,3-tetramethylguanidine trifluoroacetate ([TMG][Tfa]) has been used as an environmentally benign solvent and catalyst for the cyclocondensation of aromatic amines and formaldehyde, affording hexahydro-1,3,5-triazines in excellent yields at room temperature.[14]

Aqueous Media and Phase-Transfer Catalysis (PTC)

Water is the ultimate green solvent. For reactions involving immiscible reactants, phase-transfer catalysis (PTC) is a powerful tool. A PTC like tetrabutylammonium bromide (TBAB) facilitates the transport of a reactant from the aqueous phase to the organic phase (or vice versa), enabling the reaction to proceed efficiently.[3][8] This strategy has been successfully combined with sonochemistry to synthesize triazine derivatives in aqueous systems, minimizing the use of toxic organic solvents like DMF.[3]

Conclusion and Future Outlook

The adoption of green chemistry principles is not a limitation but a catalyst for innovation in the synthesis of 1,3,5-triazine derivatives. Methodologies centered on microwave irradiation, ultrasound, solvent-free conditions, and benign media offer profound advantages in terms of efficiency, safety, and environmental impact. These protocols demonstrate that high yields and purity can be achieved while significantly reducing reaction times, energy consumption, and chemical waste. For researchers and drug development professionals, integrating these sustainable practices is essential for creating the next generation of triazine-based compounds responsibly and economically.

References

Synthesis of 1,3,5-Triazine Amino Acid Derivatives: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,5-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. Its unique structural and electronic properties have led to the development of numerous derivatives with significant therapeutic potential. When conjugated with amino acids, these derivatives gain enhanced biocompatibility, specific targeting capabilities, and improved pharmacokinetic profiles, making them highly attractive candidates for drug discovery and development. This guide provides an in-depth exploration of the synthesis of 1,3,5-triazine amino acid derivatives, offering detailed protocols, mechanistic insights, and practical application notes for researchers, scientists, and professionals in the field of drug development.

The Strategic Importance of 1,3,5-Triazine Amino Acid Conjugates in Medicinal Chemistry

The 1,3,5-triazine core, a six-membered ring with alternating carbon and nitrogen atoms, serves as a rigid and planar scaffold amenable to functionalization at three distinct positions. This trifunctional nature allows for the precise spatial arrangement of various substituents, enabling the creation of diverse chemical libraries with a wide range of pharmacological properties. The incorporation of amino acid moieties introduces chirality, hydrogen bonding capabilities, and functional groups that can interact with biological targets with high specificity.

The resulting 1,3,5-triazine amino acid derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[1][2] For instance, certain derivatives have shown potent inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, making them promising anticancer agents.[3][4][5][6] Others have been investigated as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[7][8][9][10]

Core Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of synthesizing unsymmetrically substituted 1,3,5-triazine derivatives is the sequential nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available and cost-effective cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring exhibit differential reactivity towards nucleophiles, which can be precisely controlled by modulating the reaction temperature. This differential reactivity is the key to achieving regioselective and stepwise substitution.

Mechanism and Rationale:

The high electrophilicity of the carbon atoms in the triazine ring, a consequence of the electron-withdrawing effect of the three nitrogen atoms and three chlorine atoms, facilitates nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate. The reactivity of the chlorine atoms decreases with each successive substitution due to the electron-donating nature of the incoming nucleophiles, which reduces the electrophilicity of the remaining C-Cl bonds. This phenomenon necessitates progressively higher temperatures for subsequent substitutions.

  • First Substitution: Typically carried out at low temperatures (0-5 °C), allowing for the selective replacement of one chlorine atom with a strong nucleophile.

  • Second Substitution: Requires elevated temperatures (room temperature to ~50 °C) to replace the second chlorine atom.

  • Third Substitution: Demands even higher temperatures (reflux or microwave irradiation) to substitute the final, least reactive chlorine atom.

This temperature-controlled, stepwise approach provides excellent control over the final product's structure, enabling the synthesis of mono-, di-, and tri-substituted 1,3,5-triazines with diverse functionalities.[11][12]

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the sequential synthesis of a trisubstituted 1,3,5-triazine amino acid derivative from cyanuric chloride.

G cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution (Amino Acid) cluster_2 Step 3: Third Substitution Cyanuric_Chloride Cyanuric Chloride Monosubstituted_Triazine Monosubstituted Triazine Cyanuric_Chloride->Monosubstituted_Triazine 0-5 °C Nucleophile_1 First Nucleophile (e.g., Amine, Alcohol) Nucleophile_1->Monosubstituted_Triazine Disubstituted_Triazine Disubstituted Triazine (Amino Acid Conjugate) Monosubstituted_Triazine->Disubstituted_Triazine Room Temp. to 50 °C Amino_Acid Amino Acid Derivative Amino_Acid->Disubstituted_Triazine Trisubstituted_Triazine Trisubstituted 1,3,5-Triazine Amino Acid Derivative Disubstituted_Triazine->Trisubstituted_Triazine Reflux / Microwave Nucleophile_3 Third Nucleophile Nucleophile_3->Trisubstituted_Triazine

Caption: General workflow for the synthesis of trisubstituted 1,3,5-triazine amino acid derivatives.

Detailed Experimental Protocols

Herein, we provide detailed, step-by-step protocols for the synthesis of representative 1,3,5-triazine amino acid derivatives. These protocols are designed to be self-validating and include critical insights into experimental choices.

Protocol 1: Synthesis of N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)amino Acid Derivatives

This protocol describes the synthesis of a series of 1,3,5-triazine derivatives where two chlorine atoms are replaced by methoxy groups and the third by an amino acid.[1]

Materials:

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine

  • Appropriate α-amino acid (e.g., glycine, L-alanine, L-phenylalanine)

  • Triethylamine (TEA)

  • 1,4-Dioxane

  • Water

  • 1N Hydrochloric acid (HCl)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of the Triazine: In a round-bottom flask, dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine (5 mmol) in 1,4-dioxane. Add triethylamine (7.5 mmol) to the solution and stir at room temperature. The formation of a white suspension of 4,6-dimethoxy-1,3,5-triazin-2-yl triethylammonium chloride indicates the activation of the triazine ring.

  • Preparation of the Amino Acid Solution: In a separate beaker, dissolve the desired α-amino acid (5 mmol) and triethylamine (7.5 mmol) in a 1:1 mixture of 1,4-dioxane and water.

  • Coupling Reaction: Add the amino acid solution dropwise to the suspension of the activated triazine. The reaction mixture should become clear. Stir the reaction overnight at room temperature.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), neutralize the mixture with 1N HCl to a pH of ~6-7. A white solid will precipitate. Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization:

The final products should be characterized by:

  • Melting Point: To determine the purity of the compound.

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, C-O).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the synthesized derivative.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Protocol 2: Synthesis of N-(4,6-Dimorpholino-1,3,5-triazin-2-yl)amino Acid Derivatives

This protocol details the synthesis of 1,3,5-triazine derivatives with two morpholino substituents and one amino acid conjugate.[1][13]

Materials:

  • Cyanuric chloride

  • Morpholine

  • Sodium carbonate

  • Appropriate α-amino acid

  • Triethylamine (TEA)

  • 1,4-Dioxane

  • Water

  • 5% Citric acid solution or 1N HCl

Procedure:

  • Synthesis of 2,4-Dichloro-6-morpholino-1,3,5-triazine: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve cyanuric chloride (10 mmol) in acetone at 0-5 °C. In a separate beaker, dissolve morpholine (10 mmol) and sodium carbonate (5 mmol) in water. Add the morpholine solution dropwise to the cyanuric chloride solution while maintaining the temperature below 5 °C. Stir for 4-6 hours. Pour the reaction mixture into ice-cold water, filter the resulting white precipitate, wash with cold water, and dry to obtain 2,4-dichloro-6-morpholino-1,3,5-triazine.

  • Activation of the Dichloro-triazine: Suspend 2,4-dichloro-6-morpholino-1,3,5-triazine (2 mmol) in 1,4-dioxane and add triethylamine (3 mmol). Stir at room temperature until a white suspension is formed.

  • Coupling with Amino Acid: Prepare a solution of the α-amino acid (2.4 mmol) and triethylamine (3 mmol) in water. Add this solution to the suspension of the activated dichloro-triazine. The mixture should become clear. Stir overnight at room temperature.

  • Final Substitution: Add morpholine (3 mmol) and triethylamine (4 mmol) to the reaction mixture and stir at 75-80 °C for 5 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with 5% citric acid solution or 1N HCl. Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent to obtain the pure product.

Quantitative Data Summary

The following table summarizes typical yields and characterization data for a selection of synthesized 1,3,5-triazine amino acid derivatives.

Compound IDR1R2Amino AcidYield (%)M.P. (°C)Reference
1 OCH₃OCH₃Glycine85198-200[1]
2 OCH₃OCH₃L-Alanine82178-180[1]
3 MorpholinoMorpholinoGlycine78240-242[1]
4 MorpholinoMorpholinoL-Valine75195-197[1]
5 PiperidinoPiperidinoL-Phenylalanine80188-190[1]

Applications in Drug Development: Targeting Key Biological Pathways

The versatility of the 1,3,5-triazine scaffold allows for the design of potent and selective inhibitors of various enzymes implicated in disease.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes it an attractive target for anticancer and antimicrobial therapies. Several 1,3,5-triazine derivatives have been designed as DHFR inhibitors, with the amino acid moiety often contributing to enhanced binding affinity and selectivity.[3][4][5][6][14]

Kinase Inhibition

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 1,3,5-triazine scaffold has been extensively used to develop kinase inhibitors. By strategically modifying the substituents at the 2, 4, and 6 positions, researchers can achieve high potency and selectivity for specific kinases, such as Bruton's tyrosine kinase (BTK) and RET tyrosine kinase.[7][8] The incorporation of amino acid derivatives can further optimize the pharmacokinetic properties of these inhibitors.[9][10]

Advanced Synthetic Approaches: Solid-Phase Synthesis

For the rapid generation of libraries of 1,3,5-triazine amino acid derivatives for high-throughput screening, solid-phase synthesis offers significant advantages over traditional solution-phase methods. This approach involves anchoring the growing molecule to a solid support, which simplifies purification to a simple filtration and washing process after each reaction step. This methodology is particularly well-suited for the synthesis of peptide-triazine conjugates.[15]

Conclusion

The synthesis of 1,3,5-triazine amino acid derivatives represents a vibrant and promising area of research in medicinal chemistry. The ability to systematically modify the triazine core and conjugate it with a diverse array of amino acids provides a powerful platform for the development of novel therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the vast chemical space of these fascinating molecules and contribute to the discovery of new and effective drugs.

References

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving Yield in 2,4,6-Tris(benzyloxy)-1,3,5-triazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,6-tris(benzyloxy)-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals who utilize this important reagent and seek to optimize their synthetic protocols. As an efficient, stable, and non-hygroscopic O-benzylating agent, this compound (TriBOT) is a valuable tool in organic synthesis. However, its preparation can present challenges that impact yield and purity.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered issues. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to diagnose problems and significantly improve your reaction outcomes.

Section 1: Reaction Overview and Core Principles

The synthesis of this compound is fundamentally a series of three sequential nucleophilic aromatic substitution (SNAr) reactions. The process involves the reaction of benzyl alcohol with 2,4,6-trichloro-1,3,5-triazine (also known as cyanuric chloride, TCT).

Overall Reaction:

Where Bn = Benzyl

The reaction proceeds through a stepwise mechanism. The electron-deficient triazine ring is highly susceptible to attack by nucleophiles.[1] For this reaction to occur efficiently, the benzyl alcohol must be deprotonated by a base to form the more potent benzyl alkoxide nucleophile. This alkoxide then attacks the carbon-chlorine bond on the triazine ring.

Reaction Mechanism: Stepwise SNAr

The substitution of the three chlorine atoms does not occur simultaneously. Each substitution of a chlorine atom with an electron-donating benzyloxy group reduces the electrophilicity of the remaining carbon atoms on the triazine ring.[1][2] Consequently, each subsequent substitution requires more forcing conditions (e.g., higher temperature or longer reaction time) to proceed.[1][3]

SNAr_Mechanism TCT Cyanuric Chloride (TCT) Intermediate1 Meisenheimer Complex 1 TCT->Intermediate1 + BnO⁻ (0 °C) BnO_minus BnO⁻ MCT Monosubstituted Product (MCT) Intermediate1->MCT - Cl⁻ Intermediate2 Meisenheimer Complex 2 MCT->Intermediate2 + BnO⁻ (Room Temp) DCT Disubstituted Product (DCT) Intermediate2->DCT - Cl⁻ Intermediate3 Meisenheimer Complex 3 DCT->Intermediate3 + BnO⁻ (Heat) TBT Trisubstituted Product (TBT) Intermediate3->TBT - Cl⁻ Cl_minus Cl⁻

Caption: Stepwise SNAr mechanism for trisubstitution.

Section 2: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My final yield is extremely low, and TLC analysis shows unreacted cyanuric chloride and benzyl alcohol. What is the likely cause?

A1: Inadequate Base or Deprotonation. This is the most common issue. The reaction relies on the benzyl alkoxide, not benzyl alcohol itself. If the base is too weak, not used in sufficient stoichiometric amounts, or if the reaction conditions do not favor deprotonation, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

  • Causality: The pKa of benzyl alcohol is around 15.4. A base with a conjugate acid pKa significantly higher than this is needed for complete deprotonation.[4] Furthermore, three equivalents of base are required to neutralize the three equivalents of HCl generated during the reaction.

  • Solutions:

    • Switch to a Stronger Base: If you are using a weak base like K₂CO₃ or DIEA with limited success, consider using sodium hydride (NaH). NaH is an irreversible base that will completely deprotonate the alcohol. Note: NaH requires strictly anhydrous conditions.

    • Ensure Correct Stoichiometry: Use at least 3.0 equivalents of benzyl alcohol and 3.0-3.3 equivalents of base relative to cyanuric chloride.

    • Pre-form the Alkoxide: Before adding cyanuric chloride, stir the benzyl alcohol and base (e.g., NaH) in an anhydrous solvent like THF for 30-60 minutes to ensure complete formation of the sodium benzyl alkoxide.

Q2: I obtained a high yield of a white solid, but it's insoluble in common organic solvents and doesn't match the desired product's characteristics. What went wrong?

A2: Hydrolysis of Cyanuric Chloride. The white, insoluble solid is almost certainly a mixture of hydroxylated triazine byproducts, such as 2,4-dichloro-6-hydroxy-s-triazine or cyanuric acid.[5][6] Cyanuric chloride is highly sensitive to moisture and reacts rapidly with water, especially under the basic conditions of the reaction.[7][8]

  • Causality: Water acts as a nucleophile, attacking the cyanuric chloride to displace chlorine atoms. This hydrolysis is often faster than the reaction with the intended alcohol nucleophile, particularly at higher temperatures.[6][8]

  • Solutions:

    • Use Anhydrous Reagents and Solvents: Dry your solvent (e.g., THF, Dioxane, Toluene) over molecular sieves or by distillation from a suitable drying agent. Ensure your benzyl alcohol is anhydrous.

    • Maintain an Inert Atmosphere: Conduct the reaction under a dry nitrogen or argon atmosphere to exclude atmospheric moisture.

    • Control Temperature: Perform the initial addition of the alkoxide solution to the cyanuric chloride at 0 °C. Uncontrolled exotherms can accelerate hydrolysis.[8]

Q3: My reaction seems to stop after forming the mono- or di-substituted product. How can I drive the reaction to completion?

A3: Insufficient Energy for Later Substitution Steps. As explained in the mechanism section, the triazine ring becomes less reactive after each substitution. The conditions required to displace the first chlorine are often insufficient for the second and third.

  • Causality: The electron-donating benzyloxy groups deactivate the ring towards further nucleophilic attack. Overcoming this higher activation energy barrier requires more energy.[1][2]

  • Solutions:

    • Implement a Temperature Gradient: Start the reaction at 0 °C for the first substitution. After confirming the disappearance of cyanuric chloride by TLC, allow the reaction to warm to room temperature for the second substitution. Finally, to drive the third substitution, gently heat the reaction mixture to reflux (e.g., in THF at ~66 °C).

    • Increase Reaction Time: The final substitution step can be slow. If heating is not desirable, extending the reaction time at room temperature to 24-48 hours may be necessary.

    • Use a Higher Boiling Point Solvent: If refluxing in THF is insufficient, switching to a solvent like dioxane (b.p. 101 °C) can provide the necessary energy for the final substitution.

Q4: The reaction is sluggish even with a strong base and heat. How can I improve the reaction rate without compromising the product?

A4: Use a Phase-Transfer Catalyst (PTC). This is a highly effective strategy, particularly when using solid bases like K₂CO₃ or Cs₂CO₃ in solvents where they have low solubility. A PTC facilitates the transfer of the alkoxide from the solid phase or an aqueous phase into the organic phase where the cyanuric chloride resides.[9][10]

  • Causality: The reaction rate is dependent on the concentration of both reactants in the same phase. If the alkoxide is "stuck" on the surface of a solid base, the effective concentration is low. A PTC, typically a quaternary ammonium salt like tetrabutylammonium iodide (TBAI) or benzyltriethylammonium chloride, forms a lipophilic ion pair with the benzyl alkoxide, shuttling it into the organic phase to react.[9][11]

  • Solution:

    • Add a catalytic amount (5-10 mol%) of a phase-transfer catalyst like TBAI to your reaction mixture. This can dramatically accelerate the reaction, often allowing it to proceed to completion at lower temperatures and in shorter times.

Section 3: Frequently Asked Questions (FAQs)

  • What is the best all-around base for this synthesis? For robustness and high yield, sodium hydride (NaH) is often the best choice, provided you can maintain strictly anhydrous conditions.[12] For operational simplicity and less stringent requirements for anhydrous conditions, a combination of potassium carbonate (K₂CO₃) and a phase-transfer catalyst (TBAI) in a solvent like acetonitrile or DMF is an excellent and often safer alternative.

  • Why is my crude product an oil or a sticky solid that is difficult to handle? This often indicates a mixture of the desired trisubstituted product, the disubstituted intermediate, and possibly some benzyl alcohol. The trisubstituted product is a crystalline solid, but the intermediates may have lower melting points. The solution is to ensure the reaction goes to completion using the troubleshooting tips above and then purify appropriately.

  • What is the best method for purification? Recrystallization is the most effective method. The crude product can be dissolved in a hot solvent like ethanol, isopropanol, or a toluene/hexane mixture, and then allowed to cool slowly to form pure crystals. Column chromatography can also be used but is less ideal for large-scale purification.

  • How should I handle cyanuric chloride safely? Cyanuric chloride is a lachrymator and is highly irritating to the skin, eyes, and respiratory tract.[13] It also reacts with water to produce HCl gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

Section 4: Optimized Experimental Protocols

Protocol 1: High-Yield Synthesis using NaH in Anhydrous THF

This protocol is designed for maximum yield under controlled, anhydrous conditions.

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.

  • Alkoxide Formation: To the flask, add sodium hydride (60% dispersion in mineral oil, 3.3 eq) and wash with anhydrous hexane (3x) to remove the oil. Suspend the NaH in anhydrous THF. To the dropping funnel, add benzyl alcohol (3.1 eq) dissolved in anhydrous THF. Add the benzyl alcohol solution dropwise to the NaH suspension at 0 °C. Stir at room temperature for 1 hour.

  • TCT Addition: In a separate flask, dissolve cyanuric chloride (1.0 eq) in anhydrous THF. Cool the benzyl alkoxide solution back to 0 °C and add the cyanuric chloride solution dropwise via cannula or dropping funnel.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-6 hours. Monitor by TLC. If the reaction is not complete, heat the mixture to reflux for 2-4 hours until all di-substituted intermediate is consumed.

  • Workup: Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a white crystalline solid.

Protocol 2: Operationally Simple Synthesis using Phase-Transfer Catalysis

This protocol avoids the hazards of NaH and is more tolerant of trace moisture.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyanuric chloride (1.0 eq), benzyl alcohol (3.3 eq), potassium carbonate (K₂CO₃, 3.5 eq), and tetrabutylammonium iodide (TBAI, 0.1 eq).

  • Reaction: Add acetonitrile or DMF as the solvent. Heat the mixture to 60-70 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane or ethyl acetate and wash with water (3x) to remove any remaining salts and DMF. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Recrystallize the crude solid from hot ethanol.

Section 5: Data Summary & Visualization

Table 1: Comparison of Reaction Conditions
Condition Base Solvent Catalyst Temp. Profile Typical Yield Key Considerations
A NaH (3.3 eq)Anhydrous THFNone0 °C → RT → Reflux> 90%Requires strictly anhydrous conditions; NaH is hazardous.
B K₂CO₃ (3.5 eq)AcetonitrileTBAI (0.1 eq)70 °C80-90%Operationally simple; less moisture sensitive.
C DIEA (3.3 eq)DichloromethaneNone0 °C → RT50-70%Lower yield; easy workup to remove DIEA salts.
D K₂CO₃ (3.5 eq)DMFNone80 °C65-80%Slower reaction; DMF can be difficult to remove.

Troubleshooting Workflow

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: O-Benzylation with 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-benzylation reactions utilizing 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also a deeper understanding of the reaction mechanisms to empower your research.

Introduction to O-Benzylation with TriBOT

This compound (TriBOT) is a highly efficient, stable, and atom-economical reagent for the acid-catalyzed O-benzylation of alcohols and other nucleophiles.[1][2] Unlike traditional methods that may require harsh basic conditions, TriBOT operates under acidic catalysis, making it suitable for a wide range of substrates, including those with acid-sensitive functional groups.[3] The reaction typically proceeds via an SN1 mechanism, involving the formation of a benzyl cation.[1]

Reaction Mechanism Overview

The generally accepted mechanism for acid-catalyzed O-benzylation with TriBOT involves the protonation of the triazine ring, followed by the departure of a stable leaving group to generate a benzyl cation. This electrophilic intermediate is then trapped by the alcohol nucleophile to furnish the desired benzyl ether.

TriBOT O-Benzylation Mechanism TriBOT TriBOT Protonated_TriBOT Protonated TriBOT TriBOT->Protonated_TriBOT + H+ (cat.) Benzyl_Cation Benzyl Cation Protonated_TriBOT->Benzyl_Cation - DiBOT Product R-OBn Benzyl_Cation->Product + R-OH Alcohol R-OH Byproduct DiBOT-H+ Product->Byproduct - H+

Caption: Acid-catalyzed O-benzylation using TriBOT.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during O-benzylation with TriBOT. Each question is followed by a detailed explanation of the potential causes and actionable troubleshooting steps.

FAQ 1: My reaction is sluggish or incomplete. What are the possible causes and how can I improve the conversion?

Potential Causes:

  • Insufficient Acid Catalyst: The acid catalyst, typically trifluoromethanesulfonic acid (TfOH), is crucial for activating the TriBOT reagent. An inadequate amount of catalyst will result in a slow or stalled reaction.

  • Presence of Water: Water can compete with the alcohol substrate as a nucleophile, leading to the hydrolysis of TriBOT and the formation of benzyl alcohol and other byproducts. It can also deactivate the acid catalyst.

  • Poor Solubility: The substrate or TriBOT may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.

  • Steric Hindrance: Highly hindered alcohols may react more slowly due to steric repulsion, which impedes the approach of the nucleophile to the benzyl cation.

Troubleshooting Steps:

Parameter Recommendation Rationale
Acid Catalyst Increase the catalyst loading incrementally (e.g., from 0.1 eq to 0.3 eq).Ensures sufficient protonation of TriBOT to drive the reaction forward.
Reaction Conditions Ensure the use of anhydrous solvents and reagents. Add freshly activated molecular sieves (4Å) to the reaction mixture.Minimizes the concentration of water, thereby reducing side reactions and catalyst deactivation.
Solvent Use a co-solvent system (e.g., DCM/dioxane) to improve solubility.A homogeneous reaction mixture maximizes the contact between reactants.
Reaction Time & Temperature Increase the reaction time. If the reaction is still slow, consider a modest increase in temperature (e.g., from room temperature to 40 °C).Provides more time for the reaction to proceed to completion and can overcome the activation energy barrier for sterically hindered substrates.
FAQ 2: I am observing the formation of significant amounts of dibenzyl ether as a byproduct. Why is this happening and how can I prevent it?

Potential Cause:

  • Self-Condensation of Benzyl Alcohol: Under acidic conditions, benzyl alcohol, which can be present as an impurity in the starting material or formed from the hydrolysis of TriBOT, can undergo self-condensation to form dibenzyl ether.[4][5][6] This is particularly prevalent if the concentration of the primary alcohol substrate is low or if it is a poor nucleophile.

Troubleshooting Workflow:

Dibenzyl Ether Formation Troubleshooting Start High Dibenzyl Ether Byproduct Observed Check_Reagents Check Purity of TriBOT and Benzyl Alcohol Start->Check_Reagents Use_Anhydrous Ensure Anhydrous Conditions Check_Reagents->Use_Anhydrous If impurities are suspected Increase_Substrate_Conc Increase Substrate Concentration Use_Anhydrous->Increase_Substrate_Conc Optimize_Temp Optimize Reaction Temperature Increase_Substrate_Conc->Optimize_Temp Purification Purify Product via Chromatography Optimize_Temp->Purification End Minimized Dibenzyl Ether Purification->End

Caption: Troubleshooting workflow for dibenzyl ether byproduct.

Preventative Measures:

  • High Purity Reagents: Use high-purity TriBOT and ensure that the alcohol substrate is free of benzyl alcohol contamination.

  • Strict Anhydrous Conditions: As mentioned previously, the rigorous exclusion of water is critical to prevent the formation of benzyl alcohol in situ.

  • Substrate Concentration: Maintain a relatively high concentration of the alcohol substrate to ensure it outcompetes any residual benzyl alcohol for the benzyl cation.

  • Temperature Control: Avoid excessive heating, as higher temperatures can promote the self-condensation reaction.

FAQ 3: After workup, I have a water-soluble byproduct that is difficult to remove. What is it and how can I get rid of it?

Potential Cause:

  • Triazine Byproducts: The reaction of TriBOT with an alcohol generates a di(benzyloxy)triazine (DiBOT) leaving group, which can be further protonated. Upon aqueous workup, these triazine-based byproducts can hydrolyze to form more water-soluble species, such as cyanuric acid or its partially benzylated derivatives. These byproducts are often highly polar and can be challenging to separate from polar products.

Purification Strategies:

Method Procedure Applicability
Aqueous Wash Perform multiple extractions with a slightly acidic aqueous solution (e.g., dilute HCl) followed by a wash with saturated sodium bicarbonate solution.Effective for removing basic triazine byproducts from less polar organic products.
Silica Gel Chromatography Use a solvent system with a gradient of increasing polarity. The triazine byproducts are typically highly polar and will have strong retention on the silica gel.The most general and effective method for separating the desired product from triazine-related impurities.
Recrystallization If the desired product is a solid, recrystallization from an appropriate solvent system can be an effective method for purification.[7]Suitable for crystalline products where the impurities have different solubility profiles.

Experimental Protocols

General Procedure for O-Benzylation using TriBOT
  • To a stirred solution of the alcohol (1.0 mmol) in anhydrous 1,4-dioxane (5 mL) under an inert atmosphere (N₂ or Ar), add freshly activated powdered molecular sieves (4Å, ~200 mg).

  • Add this compound (TriBOT) (0.4 mmol, 159.8 mg).

  • Add trifluoromethanesulfonic acid (TfOH) (0.1 mmol, 8.8 µL) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired benzyl ether.

References

Technical Support Center: Optimizing Catalytic Conditions for TriBOT Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the TriBOT reagent, 2,4,6-tris(benzyloxy)-1,3,5-triazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this powerful O-benzylating agent. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to optimize your reactions and resolve common issues.

Introduction to the TriBOT Reagent

TriBOT, or this compound, is a highly efficient, air- and shelf-stable crystalline solid used for the O-benzylation of alcohols.[1] Unlike traditional reagents such as benzyl bromide, which requires basic conditions, or benzyl trichloroacetimidate (BTCAI), TriBOT operates under acidic catalysis, providing a valuable alternative for substrates sensitive to bases.[1][2][3][4] Its high atom economy, non-hygroscopic nature, and the formation of easily removable byproducts make it an attractive choice in modern organic synthesis.[1][5]

The reaction is typically catalyzed by a strong protic acid, such as trifluoromethanesulfonic acid (TfOH), and proceeds effectively in ethereal solvents like 1,4-dioxane or 1,2-dimethoxyethane (DME).[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of O-benzylation using the TriBOT reagent?

A1: The reaction proceeds through an acid-catalyzed SN1-type mechanism. The process is initiated by the protonation of one of the nitrogen atoms on the triazine ring by the acid catalyst (e.g., TfOH). This protonation turns the 2,4,6-trihydroxy-1,3,5-triazine moiety into a good leaving group. Departure of this neutral leaving group generates a resonance-stabilized benzyl cation. This electrophilic cation is then trapped by the alcohol nucleophile to form a protonated benzyl ether, which, after deprotonation, yields the final product. Kinetic studies suggest a complex mechanism where the reaction rate accelerates over time, indicating the involvement of both a neutral leaving group pathway and a subsequent, faster cationic leaving group pathway.[6][7]

Below is a diagram illustrating the core mechanistic pathway.

TriBOT_Mechanism TriBOT TriBOT + R-OH Protonated_TriBOT Protonated TriBOT Intermediate TriBOT->Protonated_TriBOT + H⁺ H_plus H⁺ (TfOH) Benzyl_Cation Benzyl Cation + Leaving Group Protonated_TriBOT->Benzyl_Cation Slow (Rate-Determining) Ether_Formation Protonated Benzyl Ether Benzyl_Cation->Ether_Formation + R-OH Final_Product R-OBn + H⁺ Ether_Formation->Final_Product - H⁺

Caption: Acid-catalyzed SN1 mechanism for TriBOT benzylation.

Q2: Why is my TriBOT reaction sluggish or showing no conversion?

A2: Several factors can lead to low or no conversion:

  • Insufficient Catalyst: The reaction is acid-catalyzed. Ensure you are using a sufficient amount of a strong acid like TfOH. The catalyst can be neutralized by any basic functionalities on your substrate or impurities in your reagents/solvent.

  • Presence of Water: The SN1 mechanism involves a reactive benzyl cation intermediate. Water is a competing nucleophile and can hydrolyze the TriBOT reagent or the benzyl cation, reducing the yield of your desired product. Using anhydrous solvents and adding powdered molecular sieves (e.g., MS 4Å) can significantly improve reaction outcomes by scavenging residual moisture.[1]

  • Incorrect Solvent Choice: Ethereal solvents such as 1,4-dioxane and 1,2-dimethoxyethane (DME) are generally optimal for this reaction.[5] Solvents that are too polar or can act as nucleophiles may interfere with the reaction.

  • Substrate Reactivity: While TriBOT is effective for a wide range of alcohols, highly sterically hindered alcohols may react more slowly. Increasing the reaction temperature or time may be necessary in such cases.

Q3: What are the optimal reaction conditions for using TriBOT?

A3: While optimization is always substrate-dependent, a reliable starting point is based on the originally reported conditions.[1][2]

ParameterRecommended ConditionRationale & Notes
TriBOT Stoichiometry 0.4 equivalentsEach TriBOT molecule can deliver three benzyl groups, making it highly atom-economical. 0.4 eq. provides a slight excess of benzyl groups.
Catalyst Trifluoromethanesulfonic acid (TfOH)A strong acid is required to efficiently protonate the triazine ring. Other acids like TsOH or CSA can be used, but may require harsher conditions.[5]
Catalyst Loading 0.1 - 0.2 equivalentsThis is typically sufficient to initiate and sustain the catalytic cycle. Loading may need to be increased for substrates with basic moieties.
Solvent Anhydrous 1,4-Dioxane or DMEEthereal solvents are recommended.[1][5] Ensure they are anhydrous to prevent side reactions.
Additives Powdered Molecular Sieves (MS 4Å)Recommended to remove trace amounts of water, which can improve yields by minimizing moisture-related byproducts.[1]
Temperature Room TemperatureMost reactions proceed efficiently at room temperature. For less reactive alcohols, gentle heating may be beneficial.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS to determine completion.
Q4: Can TriBOT be used to protect other functional groups, like carboxylic acids?

A4: Yes, TriBOT has been successfully used for the O-benzylation of carboxylic acids to form benzyl esters. The reaction can be performed under similar acidic conditions (TfOH catalyst at room temperature) or, interestingly, under thermal conditions (180-230 °C) without a catalyst. The mechanistic pathway differs under these two conditions, proceeding via an SN1-type mechanism with acid and an SN2-type mechanism under heat.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with the TriBOT reagent.

Troubleshooting_Flowchart Start Problem Encountered Low_Yield Low or No Yield Start->Low_Yield Side_Products Complex Mixture/ Side Products Start->Side_Products Check_Catalyst 1. Check Catalyst - Is TfOH fresh? - Increase loading? Low_Yield->Check_Catalyst If conversion is poor Acid_Sensitivity 1. Substrate Stability - Is the substrate acid-sensitive? Side_Products->Acid_Sensitivity If unexpected products form Check_Moisture 2. Control Moisture - Use anhydrous solvent - Add Molecular Sieves Check_Catalyst->Check_Moisture Check_Solvent 3. Verify Solvent - Using 1,4-Dioxane/DME? Check_Moisture->Check_Solvent Increase_Energy 4. Increase Reactivity - Gently heat reaction - Increase reaction time Check_Solvent->Increase_Energy Milder_Catalyst Use milder acid catalyst (e.g., 2,6-di-tert-butylpyridinium triflate) Acid_Sensitivity->Milder_Catalyst Yes Protecting_Groups Consider alternative protecting group strategy Acid_Sensitivity->Protecting_Groups If degradation persists

Caption: Troubleshooting workflow for TriBOT reactions.

Problem 1: The reaction is not going to completion, and starting material remains.
  • Causality: This is often due to catalyst deactivation or insufficient activation energy. The acid catalyst may be consumed by basic impurities or a basic functional group on your substrate. Alternatively, the alcohol may be too sterically hindered to react efficiently at room temperature.

  • Solution Pathway:

    • Verify Catalyst Potency: Ensure your TfOH is not old or contaminated. If in doubt, use a fresh bottle.

    • Increase Catalyst Loading: Incrementally increase the TfOH loading (e.g., to 0.3 eq.). If your substrate contains a basic nitrogen, you may need more than one equivalent of acid.

    • Implement Anhydrous Conditions: Add freshly activated powdered molecular sieves (MS 4Å) to the reaction mixture before adding the catalyst. This removes water that can consume the reagent.[1]

    • Apply Gentle Heat: For hindered or unreactive alcohols, heating the reaction to 40-50 °C can often drive it to completion. Monitor carefully for potential degradation of your starting material or product.

Problem 2: My starting material is being consumed, but I am seeing multiple unidentified side products.
  • Causality: The formation of a benzyl cation intermediate means that substrates with acid-sensitive functional groups (e.g., certain acetals, silyl ethers, or moieties prone to elimination/rearrangement) may decompose under the reaction conditions.

  • Solution Pathway:

    • Assess Substrate Stability: First, confirm that your substrate is stable to the reaction conditions by stirring it with the acid catalyst (TfOH) in the solvent of choice without adding TriBOT. If degradation occurs, the standard conditions are too harsh.

    • Use a Milder Catalyst: For particularly sensitive substrates, a milder acid catalyst may be effective. While TfOH is standard for TriBOT, the related reagent TriBOT-PM can be used with a wider range of milder acids, such as TsOH, CSA, or even BF₃·Et₂O.[5] This may offer a less aggressive approach to benzylation.

    • Lower the Temperature: Run the reaction at 0 °C or even lower to temper the reactivity and potentially suppress side reactions. This will likely increase the required reaction time.

Problem 3: The work-up is difficult, and I cannot easily remove the triazine byproduct.
  • Causality: The byproduct of the reaction is 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid). While its solubility in many organic solvents is low, it can sometimes complicate purification.

  • Solution Pathway:

    • Aqueous Wash: After quenching the reaction (e.g., with saturated NaHCO₃ solution), the cyanuric acid byproduct is often sufficiently soluble in the aqueous layer to be removed.

    • Filtration: If a precipitate forms upon quenching or dilution with a less polar solvent (e.g., ethyl acetate), it can often be removed by filtration through a pad of celite before proceeding with the aqueous work-up.

    • Chromatography: The byproduct is very polar and typically remains at the baseline in normal-phase silica gel chromatography, allowing for straightforward purification of the benzylated product.

Experimental Protocol: General Procedure for O-Benzylation of a Primary Alcohol

This protocol is a representative example and may require optimization for your specific substrate.

Materials:

  • Alcohol (1.0 mmol, 1.0 eq.)

  • TriBOT (this compound) (160 mg, 0.4 mmol, 0.4 eq.)

  • Anhydrous 1,4-dioxane (5 mL)

  • Powdered Molecular Sieves 4Å (approx. 200 mg)

  • Trifluoromethanesulfonic acid (TfOH) (0.1 mmol, 0.1 eq.)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 mmol) and powdered molecular sieves (200 mg).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Add the TriBOT reagent (160 mg, 0.4 mmol).

  • Stir the suspension at room temperature for 10 minutes.

  • Slowly add trifluoromethanesulfonic acid (0.1 mmol) to the stirring mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble material.

  • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired benzyl ether.

References

TriBOT Technical Support Center: Overcoming Challenges with Sterically Hindered Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for TriBOT, your dedicated resource for navigating the complexities of reactions involving sterically hindered alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage the unique capabilities of TriBOT for challenging etherification and benzylation reactions. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure you achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is TriBOT and what is its primary application?

TriBOT is the trade name for 2,4,6-Tris(benzyloxy)-1,3,5-triazine. It is a highly efficient, air- and moisture-stable O-benzylating reagent.[1] Its primary application is the benzylation of alcohols, particularly those that are sterically hindered and exhibit low reactivity with traditional benzylating agents like benzyl bromide. TriBOT is used in the presence of an acid catalyst, such as trifluoromethanesulfonic acid (TfOH), to facilitate the reaction.[1]

Q2: How does TriBOT overcome the low reactivity of sterically hindered alcohols?

The low reactivity of sterically hindered alcohols, such as tertiary alcohols, is a significant challenge in traditional etherification methods like the Williamson ether synthesis.[2][3][4] The bulky nature of these alcohols impedes the backside attack required for an S(_N)2 mechanism, often leading to competing elimination reactions.[2][3][4][5]

TriBOT circumvents this issue through a different mechanistic pathway. Under acidic conditions, the triazine core of TriBOT is protonated, activating the benzyl groups and making them susceptible to nucleophilic attack by the alcohol. The reaction likely proceeds through a carbocation-like intermediate, favoring an S(_N)1-type mechanism that is less sensitive to steric hindrance around the alcohol's hydroxyl group.[6] This allows for the efficient formation of a C-O bond even with bulky substrates.

Q3: What are the key advantages of using TriBOT over traditional methods?

FeatureTriBOTTraditional Methods (e.g., Williamson Ether Synthesis)
Substrate Scope Effective for primary, secondary, and sterically hindered tertiary alcohols.Primarily effective for primary and some secondary alcohols; fails with tertiary halides.[2][3][4]
Reaction Conditions Mild, often at room temperature with an acid catalyst.[1]Often requires strong bases (e.g., NaH) and can necessitate elevated temperatures.[4][7][8]
Side Reactions Minimizes elimination byproducts common with hindered substrates.Prone to E2 elimination with secondary and tertiary substrates, leading to alkene formation.[2][3][4]
Handling Non-hygroscopic, air-stable solid, making it easy to handle.[1]Reagents like sodium hydride are highly reactive and require careful handling under inert atmospheres.
Safety Not lachrymatory or irritating.[1]Benzyl halides are often lachrymatory and require handling in a fume hood.

Troubleshooting Guide

Problem 1: Low or no conversion of the starting alcohol.

  • Possible Cause 1: Inactive Catalyst. The acid catalyst is crucial for activating the TriBOT reagent.

    • Solution: Ensure the acid catalyst (e.g., TfOH) is fresh and has been stored under appropriate conditions to prevent degradation. Consider using a newly opened bottle of the catalyst.

  • Possible Cause 2: Insufficient Catalyst Loading.

    • Solution: While catalytic amounts are required, the optimal loading can vary depending on the substrate. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to see if the reaction rate improves.

  • Possible Cause 3: Inappropriate Solvent.

    • Solution: The choice of solvent can significantly impact the reaction. TriBOT reactions are often successful in solvents like 1,2-dimethoxyethane (DME) or 1,4-dioxane.[1] If you are using a different solvent, consider switching to one of these recommended options. Aprotic, non-coordinating solvents are generally preferred.

Problem 2: Formation of unexpected byproducts.

  • Possible Cause 1: Substrate Decomposition. Highly sensitive substrates may degrade under acidic conditions.

    • Solution: Lower the reaction temperature. Running the reaction at 0 °C or even lower may suppress decomposition pathways. Additionally, consider using a milder acid catalyst, such as camphorsulfonic acid (CSA) or a Lewis acid like BF(_3)·Et(_2)O.[1]

  • Possible Cause 2: Kinetic vs. Thermodynamic Control. At higher temperatures, the reaction may become reversible, leading to the formation of the more stable, but potentially undesired, thermodynamic product.[9][10][11][12][13]

    • Solution: To favor the kinetic product, which is formed faster, run the reaction at a lower temperature for a shorter duration.[9][10][11][12][13] Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed, before equilibration can occur.

Problem 3: Difficulty in purifying the product from the triazine byproduct.

  • Possible Cause: The cyanuric acid byproduct can sometimes co-purify with the desired ether.

    • Solution 1: Aqueous Workup. After the reaction is complete, quenching with a mild aqueous base (e.g., saturated NaHCO(_3) solution) can help to precipitate the triazine byproduct, which can then be removed by filtration.

    • Solution 2: Chromatographic Separation. If the byproduct remains soluble, careful column chromatography is usually effective. Using a gradient elution from a non-polar solvent to a more polar solvent can help to achieve good separation.

Experimental Protocols

General Protocol for the Benzylation of a Sterically Hindered Alcohol using TriBOT:

  • To a solution of the sterically hindered alcohol (1.0 equiv) in anhydrous 1,2-dimethoxyethane (DME, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add TriBOT (0.5 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of trifluoromethanesulfonic acid (TfOH, 0.1 equiv) in DME dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl ether.

Visualizing the Mechanism and Workflow

Diagram 1: Proposed Catalytic Cycle for TriBOT Benzylation

TriBOT_Mechanism cluster_catalysis Catalytic Cycle TriBOT TriBOT Activated_TriBOT Activated TriBOT (Protonated) TriBOT->Activated_TriBOT + H+ Product R-OBn (Benzyl Ether) Activated_TriBOT->Product + R-OH Regen_Catalyst H+ Activated_TriBOT->Regen_Catalyst releases Alcohol R-OH (Hindered Alcohol) Byproduct Triazine Byproduct Product->Byproduct releases Byproduct->TriBOT Regeneration Cycle (Simplified) Catalyst_H H+ (from TfOH) Troubleshooting_Workflow Start Low Conversion Observed Check_Catalyst Check Catalyst Activity (Fresh Bottle?) Start->Check_Catalyst Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Catalyst is active Success Reaction Successful Check_Catalyst->Success New catalyst worked Change_Solvent Change Solvent (e.g., to DME) Increase_Loading->Change_Solvent Still low conversion Increase_Loading->Success Higher loading worked Optimize_Temp Optimize Temperature Change_Solvent->Optimize_Temp Still low conversion Change_Solvent->Success New solvent worked Optimize_Temp->Success Improved Conversion

References

Removal of triazine byproducts from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Removal of Triazine Byproducts

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with removing triazine byproducts from reaction mixtures. As a senior application scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common triazine byproducts I should be aware of, and why are they problematic?

A1: The most prevalent byproducts often depend on the specific triazine chemistry being employed. However, in reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), you will frequently encounter partially substituted triazines and hydrolyzed species.[1][2]

  • Partially Substituted Triazines: In stepwise reactions, it's common to have incomplete substitution, leading to mono- and di-substituted triazines remaining in the reaction mixture. These byproducts often have similar solubility and chromatographic behavior to the desired product, making separation challenging.

  • Hydrolysis Products: Cyanuric chloride and its derivatives are susceptible to hydrolysis, especially in the presence of water or alcohols.[3][4][5] This can lead to the formation of hydroxy-triazines (like cyanuric acid) and other related compounds.[3][4] These are often highly polar and can complicate extraction and chromatography. The hydrolysis of cyanuric chloride is exothermic and can become uncontrollable, especially in water-miscible solvents.[3]

  • Homopolymers/Oligomers: In some cases, self-reaction of the triazine starting materials or intermediates can lead to the formation of oligomeric or polymeric byproducts, which can be difficult to remove.

These byproducts are problematic because they can interfere with downstream applications, such as biological assays, by exhibiting off-target effects.[6] For drug development professionals, high purity is essential to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

Troubleshooting Guides

Issue 1: My initial workup (extraction) is not effectively removing the triazine byproducts.

Causality: This issue often arises from a suboptimal choice of extraction solvents or pH conditions, failing to exploit the differences in polarity and acid-base properties between your desired product and the byproducts.

Troubleshooting Steps:

  • Analyze the Properties of Your Byproducts:

    • Polarity: Hydrolyzed byproducts like cyanuric acid are significantly more polar than their chlorinated precursors.[3]

    • Acidity/Basicity: Triazine rings are weakly basic. Hydroxy-triazines can exhibit acidic properties. This allows for manipulation of their solubility in aqueous layers through pH adjustment.

  • Optimize Your Liquid-Liquid Extraction (LLE) Protocol:

    • Acid Wash: To remove basic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate basic triazine byproducts, making them more soluble in the aqueous layer.

    • Base Wash: To remove acidic byproducts (like hydrolyzed species), wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or saturated NaHCO₃).[7][8] This will deprotonate the acidic byproducts, increasing their aqueous solubility.

    • Brine Wash: After acid or base washes, a wash with saturated aqueous NaCl (brine) helps to remove residual water from the organic layer and break up emulsions.

Protocol: Acid-Base Extraction Workflow

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl. Shake vigorously and allow the layers to separate. Drain the aqueous layer.

  • Add an equal volume of saturated NaHCO₃ solution. Shake and separate the layers.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[9]

Issue 2: Poor separation of my target triazine derivative during column chromatography.

Causality: Co-elution of the desired product and byproducts during column chromatography is a frequent challenge, often due to similar polarities.[9] The choice of stationary phase and mobile phase is critical for achieving good resolution.

Troubleshooting Decision Tree:

Caption: Decision tree for troubleshooting poor chromatographic separation.

Detailed Protocols:

  • Flash Column Chromatography: This is the most common primary purification method for triazine derivatives.[9]

    • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation (ΔRf > 0.2) between your product and the impurities. Common solvent systems include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[9]

    • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column to avoid air bubbles.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. For less soluble compounds, adsorbing the sample onto a small amount of silica gel (dry loading) is a highly effective technique.[9]

    • Elution and Fraction Collection: Elute the column with the chosen solvent system and collect fractions, monitoring by TLC to identify the pure product.[9]

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity (>98%), preparative HPLC is often necessary.[9] Both normal-phase and reversed-phase HPLC can be effective for separating triazine derivatives.[6][10]

Issue 3: My solid product is still impure after chromatography. What's the next step?

Causality: Minor, structurally similar impurities may persist even after chromatography. Recrystallization is an excellent technique for polishing solid compounds to high purity.[9]

Protocol: Recrystallization

  • Solvent Selection: The key is to find a solvent or solvent system in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[9] Common solvents to screen include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[11]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[9]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.[9]

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[9]

  • Drying: Dry the purified crystals under vacuum.[9]

Issue 4: I'm dealing with highly reactive or difficult-to-remove byproducts.

Causality: Some triazine byproducts, particularly those that are non-polar or have similar reactivity to the product, may not be easily removed by standard techniques. In these cases, scavenger resins can be a powerful tool.

Scavenger Resins:

Scavenger resins are solid-supported reagents that react with and sequester specific types of impurities from a solution.

  • Amine-Functionalized Resins: These can be used to scavenge unreacted cyanuric chloride or other electrophilic triazine byproducts.

  • Acidic Resins: Can be used to remove basic triazine impurities.

  • Thiol-Functionalized Resins: Can be effective for scavenging certain reactive triazine derivatives.

General Protocol for Using Scavenger Resins:

  • Choose a scavenger resin appropriate for the byproduct you want to remove.

  • Add the resin to the reaction mixture or a solution of the crude product.

  • Stir the mixture for the recommended time to allow the scavenging reaction to go to completion.

  • Filter off the resin. The filtrate will be enriched in your desired product.

  • Wash the resin with a suitable solvent to recover any adsorbed product.

  • Combine the filtrate and washes and concentrate to obtain the purified product.

Data Summary

Table 1: Solubility of Cyanuric Chloride in Various Organic Solvents at 25 °C [3]

SolventSolubility (wt %)
Acetone25.0
Acetonitrile21.0
Benzene19.0
Diethyl ether14.0
Dioxane55.0
Ethyl acetate21.0
Carbon Tetrachloride7.5

Table 2: Comparison of Purification Techniques for Triazine Derivatives

TechniqueProsConsBest For
Liquid-Liquid Extraction Simple, fast, good for removing highly polar or non-polar impurities.Not effective for separating compounds with similar solubility.Initial workup.[9]
Column Chromatography Versatile, can separate a wide range of compounds.Can be time-consuming and solvent-intensive.Primary purification of most triazine derivatives.[9][12]
Recrystallization Excellent for achieving high purity of solid compounds.Not suitable for oils or amorphous solids; requires finding a suitable solvent.[9]Final polishing step for solid products.[13]
Preparative HPLC High resolution, excellent for separating closely related compounds.Expensive, smaller scale.Achieving >98% purity for demanding applications.
Scavenger Resins Highly selective for specific functional groups.Can be expensive; may require optimization.Removing specific, problematic byproducts.[14][15]

Workflow Diagram

Triazine_Purification_Workflow Start Crude Reaction Mixture LLE Liquid-Liquid Extraction (Acid/Base Washes) Start->LLE Concentrate1 Concentrate Organic Layer LLE->Concentrate1 Chromatography Column Chromatography Concentrate1->Chromatography TLC TLC Analysis of Fractions Chromatography->TLC Combine Combine Pure Fractions TLC->Combine Concentrate2 Concentrate Combine->Concentrate2 Purity_Check Purity Check (NMR, LC-MS) Concentrate2->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization < 98% Pure Final_Product Pure Triazine Derivative Purity_Check->Final_Product > 98% Pure Recrystallization->Final_Product

Caption: A typical workflow for the purification of triazine derivatives.

References

Technical Support Center: Minimizing Epimerization in Peptide Synthesis Using Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing high-purity peptides. Epimerization—the unwanted inversion of stereochemistry at an amino acid's α-carbon during synthesis—is a critical challenge that can compromise the final product's biological activity and create significant purification hurdles.[1][2]

Triazine-based coupling reagents have emerged as highly effective tools for mitigating this side reaction.[3][4] Their unique mechanism of action promotes rapid amide bond formation while minimizing the pathways that lead to racemization. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you successfully implement these reagents in your workflow.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.

Question: I've detected a high percentage of D-isomer in my final peptide, particularly when coupling Cysteine (Cys) or Phenylalanine (Phe). What are the likely causes and how can I fix this?

Answer:

High epimerization levels with sensitive amino acids are a common but solvable problem. The root cause almost always lies in the reaction conditions that favor the formation of a symmetric intermediate (an oxazolone or a carbanion) before the desired amide bond is formed.

Primary Causes & Step-by-Step Solutions:

  • Excess or a Highly Basic Amine: The base used to neutralize the protonated amine and facilitate the reaction is a primary contributor to epimerization. Strong or excess base can directly abstract the α-proton of the activated amino acid, leading to racemization.[1]

    • Solution 1: Optimize Base Selection and Stoichiometry. Switch from a strong, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to a weaker base like N-methylmorpholine (NMM). For highly sensitive couplings, consider using a non-nucleophilic, hindered base like 2,4,6-trimethylpyridine (TMP), which has been shown to reduce epimerization.[5] Crucially, use the minimum amount of base required, typically 1 to 2 equivalents.

  • Prolonged Activation Time: The longer the activated amino acid exists in solution before coupling, the greater the opportunity for it to rearrange into the racemization-prone 5(4H)-oxazolone intermediate.[6]

    • Solution 2: Minimize Pre-activation. Triazine reagents form a "superactive" ester intermediate that reacts very rapidly. Therefore, prolonged pre-activation is unnecessary and detrimental. Add the triazine reagent to the carboxylic acid and immediately introduce the amine component. For Solid-Phase Peptide Synthesis (SPPS), add the activated amino acid solution to the resin without delay.

  • Suboptimal Coupling Reagent Choice: While all triazine reagents are effective, their reactivity profiles differ.

    • Solution 3: Select the Appropriate Reagent. For routine couplings, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is an excellent choice due to its high efficiency and ease of use.[3] For particularly stubborn or racemization-prone couplings, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) can be used, often in conjunction with NMM.

Troubleshooting Workflow Diagram

G start High Epimerization Detected check_base Analyze Base Conditions (Type & Equivalents) start->check_base check_activation Review Activation Protocol (Time & Temperature) start->check_activation check_reagent Evaluate Coupling Reagent start->check_reagent sol_base Switch to Weaker Base (NMM, TMP) Reduce to 1-2 eq. check_base->sol_base sol_activation Minimize Pre-activation Time Add Amine Component Immediately check_activation->sol_activation sol_reagent Use Highly Active Reagent (e.g., DMT-MM) check_reagent->sol_reagent re_analyze Re-run Synthesis & Analyze Purity sol_base->re_analyze sol_activation->re_analyze sol_reagent->re_analyze end_ok Problem Solved re_analyze->end_ok

Caption: A logical workflow for troubleshooting high epimerization.

Question: I'm experiencing low coupling efficiency and incomplete reactions with sterically hindered amino acids (e.g., Aib, N-methylated residues) using a standard triazine protocol. How can I improve the yield?

Answer:

Steric hindrance presents a significant kinetic barrier to amide bond formation. While triazine reagents are highly reactive, challenging couplings may require protocol adjustments to drive the reaction to completion.

Causes & Step-by-Step Solutions:

  • Insufficient Reagent Activity: Standard conditions may not be sufficiently potent to overcome the steric clash between the coupling partners.

    • Solution 1: Use a More Powerful Coupling System. While triazines are excellent, for the most difficult couplings, an alternative like COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) may offer superior performance.[4][7][8] COMU is known for its high reactivity, comparable to or exceeding HATU, especially for hindered amino acids.[7][9]

  • Reaction Conditions Not Optimized: Solvent polarity and temperature play a crucial role in reaction kinetics.

    • Solution 2: Modify Reaction Environment. Switch from DMF to a more polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) to improve reactant solubility and reaction rates.[10] A modest increase in temperature (e.g., to 40-50°C) can also help overcome the activation energy barrier, though this should be done cautiously as higher temperatures can also increase epimerization risk.

  • Insufficient Reaction Time: A standard 1-2 hour coupling time may be inadequate for hindered residues.

    • Solution 3: Extend Coupling Time and Monitor. Allow the reaction to proceed for a longer period (4-12 hours). Use a qualitative test (like the Kaiser test in SPPS) to monitor the disappearance of the free amine.[3] If the test remains positive, a second coupling (double coupling) may be necessary.

Data Summary: Coupling Reagent Performance
FeatureTriazine Reagents (DMT-MM)HATUCOMU
Coupling Efficiency High[3]Very High, effective for hindered amino acids[7]High, comparable to or exceeding HATU[8][9]
Racemization Suppression Very GoodHighly Effective[6][7]Excellent, reduced epimerization[7][8]
Byproduct Removal Easy (water-soluble)[3]Requires aqueous workupRequires aqueous workup
Safety Profile Generally safeHOAt byproduct is explosive[7]Based on non-explosive OxymaPure[7][8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What exactly is epimerization in peptide synthesis, and why is it such a critical problem?

A1: Epimerization is a chemical process where the configuration at one of several stereogenic centers in a molecule is inverted.[1] In peptide synthesis, it refers specifically to the inversion of the α-carbon of an L-amino acid to its D-configuration during the coupling reaction. This side reaction is highly undesirable because it results in a diastereomeric impurity in the final peptide.[1][11] This is a significant problem for three main reasons:

  • Altered Bioactivity: The three-dimensional structure of a peptide is critical to its biological function. The presence of even a single D-amino acid can drastically alter the peptide's conformation, potentially reducing or eliminating its intended therapeutic effect.[1][2]

  • Purification Challenges: The resulting diastereomer often has very similar physical and chemical properties to the desired peptide, making it extremely difficult to separate using standard chromatographic techniques.[1]

  • Regulatory Scrutiny: For therapeutic peptides, regulatory agencies require exceptionally high purity and well-characterized products. Diastereomeric impurities are a major concern.

Q2: How do triazine-based coupling reagents mechanistically suppress epimerization?

A2: Triazine-based reagents suppress epimerization primarily by accelerating the rate of the desired amide bond formation, thereby outcompeting the racemization pathways. The mechanism involves two key steps:

  • Activation: The triazine reagent (e.g., CDMT) reacts with the carboxylic acid of the N-protected amino acid to form a highly reactive acyloxy-triazine intermediate, often called a "superactive" ester.[3]

  • Aminolysis: This activated ester is extremely susceptible to nucleophilic attack by the free amine of the second amino acid (or peptide chain). The aminolysis step is very rapid.

This rapid coupling minimizes the lifetime of the activated intermediate, giving it less time to undergo racemization via either direct α-proton abstraction by base or rearrangement to a planar oxazolone intermediate.[6]

Mechanism of Triazine-Mediated Coupling

G cluster_0 Activation Step cluster_1 Coupling Step R-COOH Carboxylic Acid ActiveEster Acyloxy-triazine (Active Ester) R-COOH->ActiveEster + CDMT CDMT Triazine Reagent (e.g., CDMT) Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide + R'-NH2 (Fast) Amine Amine (R'-NH2) Byproduct Water-Soluble Byproduct Peptide->Byproduct

Caption: Triazine reagents form a highly reactive ester, enabling rapid coupling.

Q3: Can triazine reagents be used in both Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis?

A3: Yes, triazine reagents are highly versatile and are effective in both SPPS and solution-phase synthesis.[3]

  • In SPPS: They are highly efficient, and their primary advantage is the formation of water-soluble byproducts. This simplifies the workflow, as the byproducts can be easily washed away from the solid support resin, leading to cleaner crude products.[3]

  • In Solution-Phase Synthesis: The water-solubility of the byproducts is also a major benefit here. It allows for a simple aqueous extraction to remove them, avoiding the need for difficult chromatographic purification to remove coupling agent-related impurities. This makes them an attractive alternative to reagents like DCC, which produces an insoluble urea byproduct that must be filtered.

Part 3: Experimental Protocol

Protocol: Standard Coupling Cycle in Fmoc-SPPS using DMT-MM

This protocol outlines a single coupling cycle for adding an Fmoc-protected amino acid to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in N-methylpyrrolidinone (NMP) or N,N-dimethylformamide (DMF) for at least 30-60 minutes in a peptide synthesis vessel.[3]

2. Fmoc Deprotection:

  • Drain the solvent from the swollen resin.

  • Add a solution of 20-25% piperidine in DMF to the resin.[3]

  • Agitate the mixture for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15-20 minutes.

  • Wash the resin thoroughly with DMF (6 times) to completely remove piperidine and dibenzofulvene byproducts.[3]

  • Confirm the presence of the free amine with a positive Kaiser test.

3. Amino Acid Coupling:

  • In a separate vial, prepare the activation mixture. For every 1 equivalent of resin functionalization, use:

    • Fmoc-Amino Acid: 4 equivalents

    • DMT-MM: 3 equivalents[3]

    • NMM (or DIPEA): 6 equivalents[3]

    • Solvent: NMP or DMF

  • Dissolve the Fmoc-amino acid and DMT-MM in the solvent. Add the base.

  • Immediately add this activation solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature. The coupling is typically very fast, often complete within 2-5 minutes for non-hindered amino acids.[3] For a standard protocol, allow 30-60 minutes to ensure completion.

  • Monitor the reaction for the disappearance of free amines (e.g., a negative Kaiser test).[3]

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times), and finally DMF (3 times) to prepare for the next cycle.

5. Repetition:

  • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

References

Effect of solvents and basicity in triazine-based amide formation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Triazine-Based Amide Formation

A Senior Application Scientist's Guide to Navigating Solvents and Basicity

Welcome to the technical support hub for triazine-mediated amide bond formation. This guide is designed for researchers, chemists, and drug development professionals who utilize triazine-based coupling reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). Here, we move beyond simple protocols to explore the critical interplay of solvents and basicity, empowering you to troubleshoot challenges, optimize yields, and ensure the integrity of your synthetic routes.

The Core Mechanism: A Tale of Activation and Coupling

Triazine-based reagents are highly efficient for forming amide bonds by activating carboxylic acids.[1] The general mechanism involves two key stages:

  • Activation: The triazine reagent reacts with a carboxylic acid to form a highly reactive acyloxy-triazine intermediate, often referred to as a "superactive" ester.[1] When using CDMT, this step requires a tertiary amine, such as N-methylmorpholine (NMM), which acts as a catalyst to generate the even more reactive triazinylammonium salt in situ.[2]

  • Nucleophilic Attack: The amine substrate then performs a nucleophilic attack on the carbonyl carbon of this activated intermediate. This step yields the desired amide and a water-soluble triazine byproduct (2-hydroxy-4,6-dimethoxy-1,3,5-triazine), which simplifies purification.[1][3]

The efficiency and outcome of these stages are profoundly influenced by the reaction environment, specifically the choice of solvent and base.

Triazine_Amide_Formation_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack CDMT CDMT (Coupling Reagent) Active_Ester Reactive Acyloxy-triazine Intermediate ('Active Ester') CDMT->Active_Ester NMM NMM (Base/Catalyst) NMM->CDMT Activates RCOOH Carboxylic Acid RCOOH->Active_Ester Reacts with Amide Amide Product Active_Ester->Amide Byproduct Triazine Byproduct (Water-Soluble) Active_Ester->Byproduct NMM_HCl NMM•HCl Amine Amine (R'-NH2) Amine->Amide Attacks

General mechanism of CDMT-mediated amide formation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on how solvent and base selection can resolve them.

Q1: My reaction yield is disappointingly low. How do solvent and base choice contribute to this?

Low yield is a common issue that can often be traced back to suboptimal reaction conditions rather than the substrates themselves.[4]

Causality Analysis:

  • Solvent Polarity: The activation of the carboxylic acid involves the formation of charged intermediates.

    • In aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), the reaction proceeds well, but the solubility of all components can be a limiting factor.[2][5]

    • In protic solvents like methanol, the solvent can compete with the amine for the activated ester, potentially leading to ester byproduct formation, although this is often minimal with highly reactive amines. However, protic solvents can be advantageous, with some studies showing near-quantitative yields in methanol due to favorable polarity.

  • Base Strength (pKa): The base is critical.

    • In Aprotic Solvents: A strongly basic tertiary amine catalyst generally gives higher yields than a weakly basic one.[2][5] The base's primary role is to facilitate the formation of the active intermediate from CDMT.[2]

    • In Protic Solvents: The trend can reverse. Weakly basic catalysts may perform better than strongly basic ones.[2][5] This is because a very strong base can promote side reactions, such as the direct reaction between CDMT and the substrate amine.[5]

    • Insufficient Base: If using a CDMT/amine system, an additional equivalent of a non-nucleophilic base (a "proton capture agent" or PCA) is essential to neutralize the HCl generated.[2] Without it, the catalytic amine becomes protonated and inactive, stalling the reaction.

Troubleshooting Steps:

  • Assess Solubility: Ensure all reactants (acid, amine, CDMT, and base) are soluble in your chosen solvent. If you observe a persistent slurry, consider switching to a more polar solvent like acetonitrile or a solvent mixture.

  • Match Solvent to Base:

    • For aprotic solvents (DCM, THF, Ethyl Acetate), ensure you are using a sufficiently strong base (e.g., triethylamine) or an adequate amount of a moderately strong base like NMM.

    • If switching to a protic solvent (Methanol), consider using a weaker base like NMM to minimize side reactions.[6]

  • Check Base Stoichiometry: When using CDMT, ensure you have at least one equivalent of a tertiary amine (like NMM) to act as the catalyst and an additional equivalent to act as the proton scavenger.[7] Using a pre-formed reagent like DMT-MM eliminates this complexity as the NMM is part of the reagent structure.[3]

Q2: I'm observing a significant side product, which I suspect is an ester. Why is this happening and how can I prevent it?

This is a classic problem when running the reaction in an alcohol-based solvent or with substrates containing unprotected hydroxyl groups.

Causality Analysis:

The activated acyloxy-triazine intermediate is highly electrophilic. While amines are generally more nucleophilic than alcohols, a high concentration of an alcohol solvent or an intramolecular hydroxyl group can compete in the nucleophilic attack, leading to ester formation.[8] However, triazine reagents show excellent chemoselectivity for amines over alcohols, so this side reaction is often minimal unless conditions are forced.[9]

Troubleshooting Steps:

  • Change Solvent: The most straightforward solution is to switch from a protic (alcohol) solvent to an aprotic solvent like THF, DCM, or acetonitrile.

  • Modify Order of Addition: In an aprotic solvent, pre-activate the carboxylic acid with CDMT/NMM for a short period (15-30 minutes) before adding the amine. This ensures the activated ester is formed and ready to react immediately with the intended nucleophile.[8]

  • Lower the Temperature: Running the reaction at 0 °C can sometimes disfavor the less reactive alcohol nucleophile, improving selectivity for the amine.

  • Protecting Groups: If the hydroxyl group is on your carboxylic acid or amine substrate, a protecting group strategy may be necessary for particularly challenging cases.

Q3: My chiral starting material is racemizing. What conditions can I change to preserve stereochemical integrity?

Triazine-based reagents are known for their ability to minimize racemization, but it's not impossible under suboptimal conditions.[10]

Causality Analysis:

Racemization can occur via the formation of an oxazolone intermediate, particularly with N-protected amino acids. This pathway is often promoted by strong bases and elevated temperatures. The choice of base is critical.

Troubleshooting Steps:

  • Use a Weaker Base: Switch from strong, unhindered bases like triethylamine to a bulkier, weaker base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). NMM is particularly well-regarded for suppressing racemization in these couplings.[11]

  • Control Temperature: Perform the entire reaction, including the activation step, at a lower temperature (e.g., 0 °C).

  • Avoid Excess Base: Use the minimum amount of base required for the reaction to proceed efficiently. Typically, 2.0-2.2 equivalents relative to the carboxylic acid are sufficient when using the CDMT/base system.

  • Consider DMT-MM: The pre-formed DMT-MM reagent is often cited as being exceptionally effective at reducing epimerization, making it a preferred choice for sensitive substrates.[3]

Frequently Asked Questions (FAQs)

Q: How do I select the optimal solvent?

A: The choice depends on substrate solubility and desired reactivity.

  • Aprotic Polar (Acetonitrile, DMF): Good for dissolving a wide range of substrates. Be aware that DMF can react with some coupling reagents under harsh conditions.[10]

  • Aprotic Non-Polar (DCM, THF, Ethyl Acetate): Very common choices. DCM is excellent for many standard reactions.[2] THF is a good alternative.

  • Protic (Methanol, Ethanol, Water): Ideal when using the highly stable DMT-MM reagent, which is designed to work in aqueous or alcoholic media.[3][12] This is especially useful for coupling water-soluble substrates like polysaccharides.[13]

Solvent Dielectric Constant (ε) at 20°C Type Common Use Case
Dichloromethane (DCM)9.1Aprotic, PolarGeneral purpose, good solubility for many organics.[2]
Tetrahydrofuran (THF)7.5Aprotic, PolarAlternative to DCM, good for forming the activated ester.[7]
Acetonitrile37.5Aprotic, PolarHigher polarity for less soluble substrates.
Methanol (MeOH)32.7Protic, PolarUsed with DMT-MM; can give very high yields.[6]
Water80.1Protic, PolarFor water-soluble substrates, requires DMT-MM.[3]

Q: What is the practical difference between using DMT-MM and the in-situ CDMT/NMM system?

A: The choice is between convenience/mildness and cost/flexibility.

  • DMT-MM: A pre-formed, stable, water-soluble salt.[14] It's exceptionally easy to use (just add to a mix of acid and amine) and is the reagent of choice for reactions in protic solvents or with sensitive substrates prone to racemization.[3][12] The main drawback is its higher cost.[15]

  • CDMT/NMM: An in-situ system where the active coupling agent is formed during the reaction. It is more cost-effective as CDMT is cheaper than DMT-MM.[15] This system offers flexibility in choosing the tertiary amine catalyst but requires careful control of stoichiometry and is typically used in anhydrous aprotic solvents.

Q: Which base should I choose as a catalyst and proton scavenger?

A: The basicity (pKa) and steric bulk of the base are key considerations.

Base pKa of Conjugate Acid Key Characteristics
N-Methylmorpholine (NMM)7.4The standard and often optimal choice. Low racemization, good balance of basicity.[2]
Diisopropylethylamine (DIPEA)10.7A non-nucleophilic, sterically hindered base. Useful if side reactions with the base are a concern.
Triethylamine (TEA)10.7Stronger base, can lead to higher yields in aprotic solvents but also increases the risk of racemization.[5]

Reference for pKa values[2]

Solvent_Base_Decision_Tree start Start: Select Reaction Conditions substrate_sol Are substrates soluble in water/alcohols? start->substrate_sol aprotic_choice Choose an Aprotic Solvent (DCM, THF, MeCN) substrate_sol->aprotic_choice No protic_choice Choose a Protic Solvent (MeOH, H2O) substrate_sol->protic_choice Yes racemization_risk Is racemization a major concern? use_cdmt_nmm Use CDMT + NMM (Cost-effective) racemization_risk->use_cdmt_nmm Yes use_cdmt_strong Consider CDMT + Stronger Base (e.g., TEA for speed) racemization_risk->use_cdmt_strong No aprotic_choice->racemization_risk use_dmtmm Use DMT-MM Reagent protic_choice->use_dmtmm final_protocol Proceed to Protocol use_dmtmm->final_protocol use_cdmt_nmm->final_protocol use_cdmt_strong->final_protocol

Decision workflow for solvent and reagent selection.

Experimental Protocols

Protocol 1: General Amide Synthesis using CDMT/NMM in an Aprotic Solvent

This protocol is adapted for a standard coupling in an anhydrous aprotic solvent like Dichloromethane (DCM).[7]

Materials:

  • Carboxylic acid (1.0 equiv.)

  • Amine (1.0–1.1 equiv.)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv.)

  • N-Methylmorpholine (NMM) (2.5 equiv.)

  • Anhydrous DCM

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv.) and CDMT (1.1 equiv.).

  • Add anhydrous DCM to dissolve or suspend the solids.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add N-methylmorpholine (2.5 equiv.) to the stirred mixture. A white precipitate of the activated ester may form.

  • Stir the mixture at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.0–1.1 equiv.), either neat or as a solution in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product as necessary, typically by column chromatography or recrystallization.

Protocol 2: Amide Synthesis in a Protic Solvent using DMT-MM

This protocol is designed for convenience and is ideal for substrates soluble in alcohols or water.[12]

Materials:

  • Carboxylic acid (1.0 equiv.)

  • Amine (1.0–1.1 equiv.)

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) (1.2 equiv.)

  • Methanol or Water

Procedure:

  • In a standard reaction flask, dissolve the carboxylic acid (1.0 equiv.) and the amine (1.0–1.1 equiv.) in the chosen protic solvent (e.g., Methanol).

  • Stir the solution at room temperature.

  • Add DMT-MM (1.2 equiv.) to the solution in one portion.

  • Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • If the product precipitates, it can be isolated by filtration.

    • Alternatively, remove the solvent under reduced pressure.

    • The residue can be partitioned between ethyl acetate and water. The water-soluble byproducts (NMM•HCl and 2-hydroxy-4,6-dimethoxy-1,3,5-triazine) will be removed in the aqueous layer.[3]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product if necessary.

References

Validation & Comparative

A Comparative Guide to O-Benzylation Reagents: 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) vs. Benzyl Trichloroacetimidate (BTCAI)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the benzyl ether stands as a paramount protecting group for hydroxyl functionalities. Its robustness under a wide range of reaction conditions, coupled with its facile cleavage via catalytic hydrogenation, has cemented its utility in the synthesis of complex molecules, from pharmaceuticals to natural products.[1] The choice of benzylating agent is critical, dictating not only the efficiency of the protection step but also the compatibility with other functional groups within the substrate. This guide provides an in-depth, objective comparison of two prominent acid-catalyzed O-benzylating reagents: 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) and Benzyl Trichloroacetimidate (BTCAI).

Introduction to the Contenders

This compound (TriBOT) is a relatively modern reagent, emerging from the strategic design of atom-economical reagents.[2] Structurally, it is a trimer of the smallest unit of a benzyl imidate.[3] This crystalline solid is noted for its stability, being non-hygroscopic and stable in air, which simplifies handling and storage.[4]

Benzyl Trichloroacetimidate (BTCAI) has long been a workhorse for the acid-catalyzed benzylation of alcohols.[5][6] It is particularly favored for substrates sensitive to the basic conditions of the classical Williamson ether synthesis.[1][7] Typically a liquid at room temperature, BTCAI's reactivity has been extensively documented across a broad spectrum of substrates, including complex carbohydrates and base-sensitive esters.[8]

Head-to-Head Comparison: Performance and Practicality

FeatureThis compound (TriBOT)Benzyl Trichloroacetimidate (BTCAI)
Physical State Crystalline SolidLiquid
Stability & Handling Non-hygroscopic, air- and shelf-stable.[4]Moisture-sensitive liquid.[8][9]
Atom Economy High; one molecule delivers three benzyl groups.[10]Lower; one molecule delivers one benzyl group.
By-products Cyanuric acid derivativesTrichloroacetamide
Reaction Conditions Typically requires a catalytic amount of strong acid (e.g., TfOH).[2]Requires a catalytic amount of acid (e.g., TfOH, TMSOTf).[5][7]
Substrate Scope Broad, including functionalized alcohols.[10]Very broad, including acid-labile and sterically hindered alcohols.[5][7]
Mechanism Can proceed via SN1 or SN2 depending on conditions.[2][11]Primarily proceeds via an SN1-like mechanism.[7]

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the reaction mechanisms is crucial for predicting reactivity and potential side reactions. Both reagents operate under acidic catalysis, where protonation of the imidate nitrogen generates a highly reactive electrophilic species.

Benzyl Trichloroacetimidate (BTCAI) Mechanism

The generally accepted mechanism for BTCAI involves the protonation of the imidate nitrogen by an acid catalyst. This protonated intermediate is a potent electrophile. The alcohol substrate then attacks the benzylic carbon, leading to the formation of the benzyl ether and trichloroacetamide as a by-product. The catalytic acid is regenerated in this process.[7]

BTCAI_Mechanism BTCAI BTCAI Protonated_BTCAI Protonated BTCAI (Reactive Electrophile) BTCAI->Protonated_BTCAI + H+ H_plus H+ Intermediate Oxonium Intermediate Protonated_BTCAI->Intermediate + R-OH Alcohol R-OH Product R-OBn Intermediate->Product - H+ Byproduct Trichloroacetamide Intermediate->Byproduct H_plus_regen H+

Caption: Proposed mechanism for acid-catalyzed O-benzylation using BTCAI.

This compound (TriBOT) Mechanism

TriBOT's reactivity is also initiated by acid catalysis. Interestingly, experimental evidence suggests that the reaction can proceed through either an SN1 or SN2 pathway depending on the reaction conditions.[2][11] Under strongly acidic conditions at room temperature, an SN1-type mechanism involving a benzyl cation equivalent is proposed.[2] Conversely, under thermal conditions without an acid catalyst, an SN2-type mechanism is believed to be operative.[11] This dual mechanistic capability offers a degree of flexibility in reaction design.

TriBOT_Mechanism cluster_sn1 SN1-type (Acidic Conditions) cluster_sn2 SN2-type (Thermal Conditions) TriBOT_SN1 TriBOT Protonated_TriBOT Protonated TriBOT TriBOT_SN1->Protonated_TriBOT + H+ H_plus_SN1 H+ Benzyl_Cation Benzyl Cation Equivalent Protonated_TriBOT->Benzyl_Cation Product_SN1 R-OBn Benzyl_Cation->Product_SN1 + R-OH Alcohol_SN1 R-OH TriBOT_SN2 TriBOT Transition_State SN2 Transition State TriBOT_SN2->Transition_State + R-OH Alcohol_SN2 R-OH Product_SN2 R-OBn Transition_State->Product_SN2

Caption: Dual mechanistic pathways for O-benzylation with TriBOT.

Experimental Data: A Comparative Analysis

The following table summarizes representative experimental data for the benzylation of various alcohols using both TriBOT and BTCAI.

Substrate (Alcohol)ReagentCatalyst (mol%)SolventConditionsYield (%)Reference
3-Hydroxymethyl-2-methyl cyclopentanoneBTCAITfOH (5)CH2Cl2RT, 24h60[7]
Tertiary CyclopropanolBTCAITfOH (10)CH2Cl2RT, 24h39[7]
Primary AlcoholTriBOTTfOH-RTGood[10]
Functionalized AlcoholsTriBOTTfOH-RTGood[10]
Various AlcoholsBTCAITMSOTfCH2Cl20°C to RT, 24hModerate to Good[7]
Phosphonic AcidsBTCAINone or Acid (<5)Acetonitrile60°C, 4hGood[12]

The data indicates that both reagents are effective for the benzylation of a range of alcohols. BTCAI has been shown to be effective even for challenging substrates like tertiary alcohols, albeit with moderate yields.[7] TriBOT is highlighted for its high atom economy and good yields with various functionalized alcohols.[10]

Experimental Protocols

General Procedure for O-Benzylation using Benzyl Trichloroacetimidate (BTCAI)

This protocol is a representative example and may require optimization for specific substrates.

  • To a solution of the alcohol (1.0 mmol) and benzyl trichloroacetimidate (1.5 mmol, 1.5 equiv.) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere, add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) or trifluoromethanesulfonic acid (TfOH) (0.1-0.2 mmol, 10-20 mol%) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl ether. The by-product, trichloroacetamide, can often be removed by filtration or during the chromatographic purification.[7]

General Procedure for O-Benzylation using this compound (TriBOT)

This protocol is a general guideline and may need to be adapted for specific substrates.

  • To a solution of the alcohol (1.0 mmol) in a suitable anhydrous solvent, add this compound (0.4 mmol, providing 1.2 equiv. of benzyl groups).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add a catalytic amount of trifluoromethanesulfonic acid (TfOH).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with a suitable basic solution (e.g., saturated aqueous sodium bicarbonate).

  • Perform an aqueous workup, extracting the product with an appropriate organic solvent.

  • Dry the combined organic extracts, concentrate, and purify by flash column chromatography to isolate the benzylated product.[10]

Workflow Diagram

Benzylation_Workflow Start Start: Alcohol Substrate Choose_Reagent Choose Benzylating Reagent Start->Choose_Reagent TriBOT_Path TriBOT Protocol Choose_Reagent->TriBOT_Path TriBOT BTCAI_Path BTCAI Protocol Choose_Reagent->BTCAI_Path BTCAI Reaction Reaction Setup (Solvent, Catalyst, Temp.) TriBOT_Path->Reaction BTCAI_Path->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Benzyl Ether Purification->Product

Caption: General experimental workflow for O-benzylation.

Conclusion and Recommendations

Both this compound (TriBOT) and benzyl trichloroacetimidate (BTCAI) are excellent reagents for the acid-catalyzed O-benzylation of alcohols. The choice between them will often depend on the specific requirements of the synthesis.

Choose Benzyl Trichloroacetimidate (BTCAI) when:

  • Working with a wide variety of substrates, including those that are sterically hindered or acid-sensitive.[7]

  • A well-established and extensively documented procedure is preferred.[5][6]

Choose this compound (TriBOT) when:

  • Atom economy is a primary consideration.[10]

  • Ease of handling is a priority, as it is a stable, non-hygroscopic solid.[4]

  • The flexibility of different mechanistic pathways (SN1 vs. SN2) could be advantageous.[2][11]

Ultimately, the optimal choice of reagent should be determined by preliminary small-scale experiments with the specific substrate . Both reagents represent valuable tools in the synthetic chemist's arsenal for the crucial task of hydroxyl group protection.

References

A Researcher's Guide to O-Benzylating Reagents for Acid-Sensitive Substrates

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, natural product synthesis, and drug development, the protection of hydroxyl groups is a foundational strategy. The benzyl (Bn) ether is a stalwart among protecting groups, prized for its robustness under a wide range of reaction conditions. However, the introduction of this seemingly simple group can be fraught with challenges, especially when the substrate is adorned with acid-sensitive functionalities like acetals, silyl ethers, or Boc-protected amines. The choice of the O-benzylating reagent is therefore not a trivial decision but a critical parameter that can dictate the success or failure of a synthetic campaign.

This guide provides an in-depth comparison of common O-benzylating reagents, focusing on their performance with acid-sensitive substrates. We will delve into the mechanistic nuances, practical considerations, and supporting experimental data to empower researchers to make informed decisions in their synthetic endeavors.

The Challenge of Acid-Sensitivity

Acid-labile protecting groups are indispensable tools in modern synthesis. However, their presence imposes significant constraints on subsequent chemical transformations. Traditional O-benzylation methods often employ conditions that are incompatible with these sensitive groups, leading to undesired deprotection and a cascade of side reactions. This necessitates the use of milder, more selective benzylating agents.

Comparative Analysis of O-Benzylating Reagents

The selection of an appropriate O-benzylating reagent hinges on a careful balance of reactivity, selectivity, and compatibility with the substrate's functional groups. Below, we compare the most commonly employed reagents.

Benzyl Halides (Bromide and Chloride) under Williamson Ether Synthesis Conditions

The Williamson ether synthesis is a classic and widely used method for forming ethers.[1][2] It involves the deprotonation of an alcohol to form an alkoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide.[1][3]

Mechanism: The reaction proceeds via an SN2 pathway, where a strong base, such as sodium hydride (NaH), is used to generate the alkoxide nucleophile.[4][5] This is followed by the attack of the alkoxide on the benzyl halide.

Benzyl Trichloroacetimidate (BTCA)

Benzyl trichloroacetimidate has emerged as a powerful reagent for the O-benzylation of alcohols under mildly acidic conditions, making it particularly suitable for substrates that are unstable in the presence of strong bases.[4][10]

Mechanism: The reaction is catalyzed by a Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[10][11] The acid protonates or silylates the imidate, making it a highly reactive electrophile that is readily attacked by the alcohol.[10] The by-product, trichloroacetamide, is generally easy to remove.

Suitability for Acid-Sensitive Substrates: BTCA is the reagent of choice for many applications involving acid-sensitive substrates.[10] The mildly acidic conditions are well-tolerated by many common acid-labile protecting groups, including acetals and silyl ethers.[10] It has been successfully employed in the benzylation of carbohydrates, lactams, and β-hydroxy esters where traditional methods failed.[10]

Benzyl 2,2,2-Trifluoro-N-phenylacetimidate

A more recent development is the use of benzyl N-phenyl-2,2,2-trifluoroacetimidate, which offers enhanced stability compared to its trichloro-analogue.[12]

Mechanism: Similar to BTCA, this reagent is activated by an acid catalyst to generate a reactive electrophile for benzylation.[12]

Suitability for Acid-Sensitive Substrates: This reagent has shown great promise for the benzylation of sterically hindered alcohols and base-sensitive hydroxy esters under non-basic conditions.[12] Its superior stability makes it easier to handle and store than BTCA.[12]

2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT)

TriBOT is another acid-catalyzed O-benzylating reagent that offers high atom economy as it can deliver three benzyl groups per molecule.[13]

Mechanism: In the presence of a catalytic amount of a strong acid like TfOH, TriBOT acts as an efficient benzyl donor. The reaction can proceed through an SN1-type mechanism under acidic conditions.[13] Interestingly, under thermal conditions without an acid catalyst, it can proceed via an SN2-type mechanism.[13][14]

Suitability for Acid-Sensitive Substrates: The acidic conditions required for TriBOT activation are generally mild and compatible with many acid-sensitive functionalities.[13] Its crystalline nature and stability make it a convenient reagent to handle.[15]

Quantitative Data Summary

ReagentTypical ConditionsAdvantagesDisadvantagesCompatibility with Acid-Sensitive Groups
Benzyl Bromide/Chloride NaH, DMF or THFReadily available, inexpensiveStrongly basic, not suitable for base-labile groupsPoor
Benzyl Bromide/Chloride (PTC) NaOH (aq), Organic Solvent, PTCMilder than traditional WilliamsonPotential for side reactions (e.g., elimination)Moderate to Good (substrate dependent)
Benzyl Trichloroacetimidate (BTCA) Catalytic TfOH or TMSOTf, CH₂Cl₂Mildly acidic, high yieldingMoisture sensitive, can be harsh for very acid-labile groupsExcellent
Benzyl 2,2,2-Trifluoro-N-phenylacetimidate Catalytic TMSOTf, 1,4-DioxaneMore stable than BTCA, good for hindered alcoholsLess common, potentially more expensiveExcellent
This compound (TriBOT) Catalytic TfOH, CH₂Cl₂High atom economy, stable crystalline solidRequires strong acid catalystVery Good

Experimental Protocols

General Procedure for O-Benzylation using Benzyl Trichloroacetimidate (BTCA)

This protocol is adapted from the work of Eckenberg et al.[10]

  • Dissolve the alcohol substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Add benzyl trichloroacetimidate (1.5 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a few drops of triethylamine.

  • Dilute the mixture with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Synthesis of Benzyl Trichloroacetimidate

This procedure is based on the method described by Cramer and his group.[10]

  • To a solution of benzyl alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂), add a catalytic amount of a base (e.g., DBU, 0.1 equiv).[16]

  • Cool the mixture to 0 °C and add trichloroacetonitrile (1.2 equiv) dropwise.[16]

  • Allow the reaction to warm to room temperature and stir for 18 hours.[16]

  • Concentrate the reaction mixture and purify the residue by silica gel chromatography to afford the desired benzyl trichloroacetimidate.[16]

Visualization of Key Concepts

Reaction Workflow for BTCA Benzylation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Alcohol Acid-Sensitive Alcohol ReactionVessel Anhydrous CH₂Cl₂ Catalytic TMSOTf 0 °C to RT Alcohol->ReactionVessel BTCA Benzyl Trichloroacetimidate BTCA->ReactionVessel Quench Quench with Et₃N ReactionVessel->Quench Reaction Complete Extraction Aqueous Workup Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct O-Benzylated Product Purification->FinalProduct

Caption: Workflow for O-benzylation using BTCA.

Mechanistic Comparison of Benzylating Reagents

G cluster_williamson Williamson Ether Synthesis cluster_btca Benzyl Trichloroacetimidate (BTCA) ROH_W R-OH RO_minus R-O⁻ ROH_W->RO_minus Deprotonation Base Strong Base (e.g., NaH) Product_W R-OBn RO_minus->Product_W SN2 Attack BnBr Bn-Br BnBr->Product_W ROH_B R-OH Product_B R-OBn ROH_B->Product_B Nucleophilic Attack BTCA_reagent Bn-O-C(=NH)CCl₃ Activated_BTCA Bn-O-C(=N⁺H₂)CCl₃ BTCA_reagent->Activated_BTCA Activation Acid Acid Catalyst (H⁺) Acid->Activated_BTCA Activated_BTCA->Product_B Byproduct_B H₂N-C(=O)CCl₃ Activated_BTCA->Byproduct_B Elimination

Caption: Comparison of Williamson and BTCA mechanisms.

Conclusion and Future Outlook

The O-benzylation of acid-sensitive substrates remains a critical challenge in organic synthesis. While the classic Williamson ether synthesis is often too harsh, the development of acid-catalyzed reagents like benzyl trichloroacetimidate has provided a powerful solution. Newer reagents such as benzyl N-phenyl-2,2,2-trifluoroacetimidate and TriBOT offer further advantages in terms of stability and atom economy. The continued development of even milder and more selective benzylating agents, perhaps operating under neutral conditions, will undoubtedly further expand the synthetic chemist's toolkit.[15][17] The choice of reagent will always be substrate-dependent, and a thorough understanding of the mechanistic principles and practical considerations outlined in this guide will aid researchers in navigating this complex landscape.

References

A Comparative Guide to Benzylation Methods: Evaluating the Efficacy of TriBOT

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the benzylation of alcohols and other nucleophiles is a cornerstone transformation, pivotal for installing a robust and versatile protecting group. The choice of benzylation method can significantly impact yield, substrate compatibility, and overall synthetic efficiency. This guide provides an in-depth comparison of 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), a newer acid-catalyzed reagent, with established benzylation techniques. We will delve into the mechanistic underpinnings, practical applications, and present experimental data to offer a clear perspective for researchers, scientists, and professionals in drug development.

The Benzyl Group: A Staple in Chemical Synthesis

The benzyl group (Bn) is a widely employed protecting group for hydroxyl and amino functionalities due to its stability across a broad range of reaction conditions, including acidic and basic media, and its facile removal via catalytic hydrogenolysis.[1] The ideal benzylation method should offer high yields, broad substrate scope, mild reaction conditions, and operational simplicity. Here, we evaluate the performance of TriBOT in relation to traditional methods like the Williamson ether synthesis, the use of benzyl chloroformate, and phase-transfer catalysis.

TriBOT: An Acid-Catalyzed Approach to Benzylation

TriBOT has emerged as a compelling alternative to classical benzylation methods. It is a stable, crystalline solid that is non-hygroscopic and air-stable, offering significant advantages in handling and storage over many traditional reagents.[2] One of the key features of TriBOT is its high atom economy, as all three benzyl groups on the triazine core are available for transfer.[2]

Mechanism of Action

TriBOT-mediated benzylation proceeds under acidic conditions, typically catalyzed by trifluoromethanesulfonic acid (TfOH). The reaction mechanism involves the protonation of the triazine nitrogen, which facilitates the departure of a dibenzyloxytriazine leaving group to form a benzyl cation. This carbocation is then trapped by the alcohol nucleophile.[2] This SN1-type mechanism is particularly advantageous for the benzylation of sterically hindered alcohols and for substrates that are sensitive to basic conditions.

TriBOT_Mechanism cluster_activation Activation cluster_reaction Reaction TriBOT TriBOT Protonated_TriBOT Protonated TriBOT TriBOT->Protonated_TriBOT + H⁺ TfOH TfOH (H⁺) Benzyl_Cation Benzyl Cation (Bn⁺) Protonated_TriBOT->Benzyl_Cation - Byproduct Product R-OBn Benzyl_Cation->Product + R-OH - H⁺ Alcohol R-OH Byproduct Dibenzoxy- triazinone

Figure 1: Simplified mechanism of TriBOT-mediated benzylation.

Classical Benzylation Methods: A Benchmark for Comparison

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers, including benzyl ethers. It involves the deprotonation of an alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes an SN2 reaction with a benzyl halide, typically benzyl bromide (BnBr).[3]

Williamson_Ether_Synthesis cluster_deprotonation Deprotonation cluster_substitution Sₙ2 Substitution Alcohol R-OH Alkoxide R-O⁻ Na⁺ Alcohol->Alkoxide + NaH - H₂ NaH NaH Product R-OBn Alkoxide->Product + Bn-Br BnBr Bn-Br NaBr NaBr

Figure 2: Williamson ether synthesis for benzylation.

While effective for many primary and some secondary alcohols, this method is often incompatible with base-sensitive functional groups. The strongly basic conditions can also lead to side reactions, such as elimination, particularly with more hindered secondary and tertiary alcohols.[4]

Benzyl Chloroformate for Amine Protection

For the protection of amines, benzyl chloroformate (Cbz-Cl) is a classic reagent. It reacts with primary and secondary amines under basic conditions to form a benzyloxycarbonyl (Cbz) protected amine.[5] While not a direct benzylation to form a benzylamine, it is a crucial method for amine protection where the benzyl group is a key component of the protecting group. Deprotection is typically achieved by catalytic hydrogenolysis.[5]

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a milder alternative for benzylation, particularly for the Williamson ether synthesis. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from an aqueous or solid phase to an organic phase containing the benzyl halide. This allows the reaction to proceed under less harsh conditions and with a wider range of solvents.[6] However, the selection of the appropriate catalyst and reaction conditions is crucial for achieving high yields.[6]

Head-to-Head Comparison: TriBOT vs. Traditional Methods

The true measure of a reagent's utility lies in its performance across a range of substrates and its comparison to existing methods.

Substrate Scope and Yield

The following table presents a comparative overview of the yields obtained for the benzylation of various alcohols using TriBOT and the Williamson ether synthesis. The data for TriBOT is sourced from the seminal publication by Yamada et al.[7][8], while the yields for the Williamson ether synthesis represent typical outcomes for similar substrates found in the literature.[3][9]

Substrate (Alcohol)MethodReagentsConditionsYield (%)Reference
1-Octanol (Primary)TriBOTTriBOT, TfOH1,4-Dioxane, rt, 1 h98[7][8]
WilliamsonNaH, BnBrDMF, 0 °C to rt, 6-12 h>95[9]
Cyclohexanol (Secondary)TriBOTTriBOT, TfOH1,4-Dioxane, rt, 1 h96[7][8]
WilliamsonNaH, BnBrTHF, 0 °C to rt, 6-12 h~50-70[4]
1-Adamantanol (Tertiary)TriBOTTriBOT, TfOH1,4-Dioxane, rt, 1 h98[7][8]
WilliamsonNaH, BnBrTHF, 0 °C to rtLow to no yield (elimination)[4]
Methyl α-D-glucopyranosideTriBOTTriBOT, TfOH1,4-Dioxane, rt, 24 h91 (perbenzylation)[7][8]
WilliamsonNaH, BnBrDMF, 0 °C to rtHigh (perbenzylation)[10]
Ethyl (S)-3-hydroxybutanoateTriBOTTriBOT, TfOH1,4-Dioxane, rt, 1 h96[7][8]
WilliamsonNaH, BnBrTHF, 0 °C to rtPotential for epimerization and decomposition

Analysis:

  • Primary Alcohols: Both TriBOT and the Williamson ether synthesis provide excellent yields for the benzylation of primary alcohols.

  • Secondary and Tertiary Alcohols: TriBOT demonstrates a clear advantage for sterically hindered secondary and tertiary alcohols, where the SN2 mechanism of the Williamson synthesis is disfavored and can lead to elimination byproducts.[4]

  • Sensitive Substrates: For substrates containing base-labile functional groups, such as esters (e.g., ethyl (S)-3-hydroxybutanoate), TriBOT's acidic conditions are more compatible and prevent side reactions like hydrolysis or epimerization.[7][8]

  • Carbohydrates: Both methods are effective for the perbenzylation of carbohydrates, a common transformation in glycochemistry.[7][8][10]

Reaction Conditions and Practicality
FeatureTriBOTWilliamson Ether Synthesis (NaH/BnBr)Benzyl Chloroformate (for amines)Phase-Transfer Catalysis
Reaction Conditions Acidic (TfOH catalyst), rtStrongly basic (NaH), 0 °C to rtBasic, 0 °C to rtBiphasic, often rt to moderate heat
Reagent Handling Stable, crystalline solid, easy to handleNaH is highly flammable and water-reactive; BnBr is a lachrymatorCbz-Cl is corrosive and moisture-sensitiveCatalyst and reagents are generally stable
Byproducts Water-soluble triazine derivative, easily removedH₂ gas (flammable), sodium bromideHCl, removed by aqueous workupSalt, catalyst may require separation
Substrate Compatibility Good for acid-stable and base-labile groupsGood for base-stable groupsSpecific for aminesBroad, but depends on catalyst and conditions
Atom Economy High (3 benzyl groups per molecule)ModerateModerateVaries
Safety and Environmental Considerations
Reagent/MethodKey HazardsHandling Precautions
TriBOT Generally low hazard; TfOH is corrosiveStandard laboratory PPE. TfOH requires careful handling in a fume hood.[11][12][13][14][15]
Williamson (NaH/BnBr) NaH: Highly flammable, reacts violently with water. BnBr: Lachrymator, corrosive, toxic.NaH must be handled under an inert atmosphere. BnBr must be handled in a fume hood with appropriate PPE.[1][2][16][17][18][19][20][21][22]
Benzyl Chloroformate Corrosive, toxic, lachrymator, potential carcinogen.Handle in a fume hood with appropriate PPE. Store in a cool, dry place.[5][23][24][25][26]

Experimental Protocols

General Procedure for O-Benzylation using TriBOT

This protocol is adapted from Yamada et al., Org. Lett. 2012, 14, 5026-5029.[7][8]

  • To a solution of the alcohol (1.0 mmol) in 1,4-dioxane (5 mL) is added powdered molecular sieves 5Å.

  • TriBOT (0.4 mmol) is added to the mixture.

  • Trifluoromethanesulfonic acid (TfOH, 0.2 mmol) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 1-24 hours).

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

General Procedure for O-Benzylation via Williamson Ether Synthesis

This is a general protocol and may require optimization for specific substrates.[9][10]

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., argon) at 0 °C, a solution of the alcohol (1.0 mmol) in anhydrous DMF (2 mL) is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

  • The reaction is cooled back to 0 °C, and benzyl bromide (1.2 mmol) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed as monitored by TLC (typically 6-12 hours).

  • The reaction is carefully quenched by the slow addition of water at 0 °C.

  • The mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

Conclusion and Future Outlook

TriBOT presents a highly effective and practical alternative for the O-benzylation of alcohols. Its key advantages lie in its operational simplicity, high atom economy, and, most notably, its applicability to a wide range of substrates, including those that are sterically hindered or sensitive to the basic conditions of the Williamson ether synthesis.[2] For simple primary alcohols, the Williamson ether synthesis remains a cost-effective and high-yielding method, provided the substrate is base-stable.

For researchers in drug development and complex molecule synthesis, the mild, acidic conditions of the TriBOT protocol offer a valuable tool for late-stage functionalization and the protection of delicate intermediates. The choice of benzylation method will ultimately depend on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. However, the data clearly indicates that TriBOT is a superior choice for challenging substrates where traditional methods fall short.

References

A Senior Application Scientist's Guide to O-Benzylation: A Comparative Analysis of 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TBT) and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic protection of hydroxyl and carboxyl groups is a cornerstone of successful multi-step organic synthesis. The benzyl group, a robust and versatile protecting group, is a frequent choice. Its introduction, or O-benzylation, can be achieved through various methodologies, each with its own set of advantages and limitations. This guide provides an in-depth technical comparison of 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TBT), also known as TriBOT, with other common benzylation reagents. The focus is on providing objective, data-driven insights to inform your selection of the most appropriate method for your specific synthetic challenge.

Introduction to this compound (TBT): A Modern Approach to Benzylation

This compound (TBT) has emerged as a highly efficient, shelf-stable, and non-hygroscopic O-benzylating reagent. It is a crystalline solid, which makes it easier to handle compared to many liquid and often lachrymatory benzylating agents.[1] TBT operates under acidic conditions, providing a valuable alternative for substrates that are sensitive to the basic conditions of traditional methods like the Williamson ether synthesis.[2] One of the key advantages of TBT is its high atom economy; a single molecule of TBT can deliver three benzyl groups, making it an efficient choice for large-scale synthesis.[1]

The general mechanism for TBT-mediated benzylation involves the protonation of a nitrogen atom on the triazine ring by an acid catalyst, typically trifluoromethanesulfonic acid (TfOH). This enhances the leaving group ability of the cyanuric acid core, facilitating the nucleophilic attack by an alcohol or carboxylic acid on the benzylic carbon. The reaction can proceed through either an SN1 or SN2 pathway, depending on the substrate and reaction conditions.[3]

Comparative Analysis of O-Benzylation Reagents

The choice of a benzylation reagent is dictated by several factors, including the nature of the substrate, the presence of other functional groups, desired reaction conditions (acidic vs. basic), and considerations of safety and scalability. Here, we compare TBT with three widely used alternatives: Benzyl Bromide (in Williamson Ether Synthesis), Benzyl Bromide with a weak base for esterification, and Benzyl Trichloroacetimidate (BTCAI).

Reagent Overview and Reaction Conditions
ReagentCommon Name(s)Typical ConditionsMechanismKey Features
This compound TBT, TriBOTCatalytic acid (e.g., TfOH), room temp. or heatingSN1 or SN2Stable solid, high atom economy, mild acidic conditions.[1]
Benzyl Bromide BnBrStrong base (e.g., NaH) for ethers; Weak base (e.g., NaHCO₃) for estersSN2Widely used, cost-effective, requires strong base for alcohols.[4]
Benzyl Trichloroacetimidate BTCAICatalytic acid (e.g., TfOH, TMSOTf), 0°C to room temp.SN2-likeEffective for acid-sensitive substrates, byproduct is trichloroacetamide.[5]
Performance Comparison: Experimental Data

The following tables summarize typical yields and reaction times for the O-benzylation of various alcohols and carboxylic acids using TBT and its alternatives. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature; the data presented here is a compilation from various sources to provide a representative overview.

Table 1: Benzylation of Alcohols

SubstrateReagentConditionsTimeYield (%)Reference(s)
Primary AlcoholTBTTfOH (cat.), CH₂Cl₂/Et₂O, rt2 h95[2]
Benzyl BromideNaH, DMF, 0°C to rt1-3 h>90[5]
BTCAITfOH (cat.), CH₂Cl₂, rt1 h92[6]
Secondary AlcoholTBTTfOH (cat.), Dioxane, rt4 h88[1]
Benzyl BromideNaH, DMF, rt12 h85[4]
BTCAITMSOTf (cat.), CH₂Cl₂, rt2 h89[6]
Hindered AlcoholTBTTfOH (cat.), Dioxane, 50°C12 h75[1]
Benzyl BromideNaH, THF, reflux24-48 hLow to moderate
BTCAITfOH (cat.), CH₂Cl₂, 50°C12 h70-80

Table 2: Benzylation of Carboxylic Acids

SubstrateReagentConditionsTimeYield (%)Reference(s)
Aliphatic AcidTBTTfOH (cat.), rt1 h92[3]
Benzyl BromideNaHCO₃, DMF, 90°C24 h87[7]
Aromatic AcidTBTThermal, 180°C2 h85[3]
Benzyl BromideK₂CO₃, DMF, 100°C12 h90[8]
Causality Behind Experimental Choices

The choice between these reagents is a classic example of balancing reactivity, selectivity, and functional group compatibility.

  • For base-sensitive substrates , such as those containing esters or other base-labile protecting groups, the strongly basic conditions of the Williamson ether synthesis are prohibitive. In these cases, the acid-catalyzed methods using TBT or BTCAI are superior. The decision between TBT and BTCAI may come down to handling characteristics; TBT is a stable solid, while BTCAI is a liquid that can be moisture-sensitive.

  • For acid-sensitive substrates , the Williamson ether synthesis with benzyl bromide is the method of choice. The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the alcohol, leading to a clean SN2 reaction.

  • For hindered substrates , reactions are generally slower. With TBT and BTCAI, increasing the temperature can often drive the reaction to completion. For the Williamson ether synthesis, more forcing conditions (e.g., refluxing in THF) may be required, which can increase the likelihood of side reactions like elimination, particularly with secondary halides.

  • In terms of safety and handling , TBT is advantageous. Benzyl bromide is a lachrymator and requires careful handling in a fume hood. BTCAI can also be corrosive and moisture-sensitive. TBT, being a stable, non-volatile solid, presents a lower handling risk.[1]

Experimental Protocols

General Protocol for O-Benzylation using TBT
  • To a solution of the alcohol or carboxylic acid (1.0 mmol) in a suitable solvent (e.g., dioxane, 5 mL) is added this compound (TBT, 0.4 mmol, 1.2 equiv of benzyl groups).

  • The mixture is stirred at room temperature, and trifluoromethanesulfonic acid (TfOH, 0.1 mmol) is added dropwise.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

General Protocol for Williamson Ether Synthesis using Benzyl Bromide
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., argon) at 0°C is added a solution of the alcohol (1.0 mmol) in anhydrous DMF (2 mL) dropwise.

  • The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for another 30 minutes.

  • The reaction mixture is cooled back to 0°C, and benzyl bromide (1.2 mmol) is added dropwise.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the slow addition of water at 0°C.

  • The mixture is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography.[5]

Characterization of Benzylated Products

The successful formation of benzyl ethers and esters can be readily confirmed by standard spectroscopic techniques, primarily NMR and IR spectroscopy.

  • ¹H NMR Spectroscopy: The most characteristic signals for a benzyl group are a singlet for the benzylic protons (-CH₂-) typically appearing between δ 4.5 and 5.3 ppm, and multiplets for the aromatic protons of the phenyl ring between δ 7.2 and 7.5 ppm.[9][10]

  • ¹³C NMR Spectroscopy: The benzylic carbon (-CH₂-) typically resonates around δ 65-75 ppm. The aromatic carbons of the benzyl group will appear in the δ 127-138 ppm region.

  • IR Spectroscopy: The formation of a benzyl ether will be indicated by the appearance of a C-O stretching vibration around 1100 cm⁻¹. For benzyl esters, a strong carbonyl (C=O) stretch will be observed around 1735 cm⁻¹.

Visualizing the Chemistry: Diagrams

Reaction Mechanisms

Reaction_Mechanisms cluster_TBT TBT Benzylation (Acid-Catalyzed) cluster_Williamson Williamson Ether Synthesis (Base-Catalyzed) TBT_start TBT + R-OH/R-COOH TBT_activated Protonated TBT TBT_start->TBT_activated H⁺ (cat.) TBT_product R-OBn + Byproduct TBT_activated->TBT_product Nucleophilic Attack W_start R-OH + NaH W_alkoxide R-O⁻Na⁺ W_start->W_alkoxide Deprotonation W_product R-OBn + NaBr W_alkoxide->W_product BnBr (SN2)

Caption: Comparative reaction pathways for TBT and Williamson ether synthesis.

Experimental Workflow

Experimental_Workflow start Start: Substrate (Alcohol/Carboxylic Acid) reagent_addition Add Benzylating Reagent and Catalyst/Base start->reagent_addition reaction Stir at Appropriate Temperature (Monitor by TLC) reagent_addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization end Pure Benzylated Product characterization->end

Caption: General experimental workflow for O-benzylation reactions.

Decision-Making Guide for Reagent Selection

Reagent_Selection action_node action_node start Substrate Sensitivity? base_sensitive Base-Sensitive? start->base_sensitive acid_sensitive Acid-Sensitive? base_sensitive->acid_sensitive No action_TBT_BTCAI Use TBT or BTCAI (Acid-Catalyzed) base_sensitive->action_TBT_BTCAI Yes steric_hindrance Sterically Hindered? acid_sensitive->steric_hindrance No action_Williamson Use Benzyl Bromide + Strong Base (Williamson Synthesis) acid_sensitive->action_Williamson Yes action_TBT_force Use TBT or BTCAI with heating steric_hindrance->action_TBT_force Yes action_TBT_BTCAI_mild Use TBT or BTCAI at room temp. steric_hindrance->action_TBT_BTCAI_mild No

Caption: A decision-making flowchart for selecting the optimal benzylation reagent.

Conclusion

The O-benzylation of alcohols and carboxylic acids is a fundamental transformation in organic synthesis. While the classical Williamson ether synthesis remains a powerful tool, the development of modern reagents like this compound (TBT) has significantly expanded the synthetic chemist's toolkit. TBT offers a safe, stable, and efficient alternative for the benzylation of base-sensitive substrates under mild acidic conditions, with the added benefit of high atom economy.

The objective comparison of TBT with traditional methods reveals a clear delineation in their applications based on substrate compatibility. For base-sensitive molecules, TBT and BTCAI are the reagents of choice, while for acid-labile compounds, the Williamson ether synthesis is preferred. By understanding the underlying mechanisms and considering the practical aspects of each method, researchers can make informed decisions to optimize their synthetic strategies, leading to higher yields, cleaner reactions, and ultimately, more successful drug discovery and development programs.

References

A Senior Application Scientist’s Guide to the Purity Assessment of Synthesized 2,4,6-Tris(benzyloxy)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the chemical purity of a reagent is not merely a number on a certificate of analysis; it is the foundation of reproducible and reliable results. This is particularly true for versatile synthetic building blocks like 2,4,6-Tris(benzyloxy)-1,3,5-triazine, also known as TriBOT. TriBOT serves as an efficient, stable, and acid-catalyzed O-benzylating reagent, making it a valuable tool in multi-step organic synthesis.[1] However, its efficacy is directly contingent on its purity. Impurities stemming from its synthesis can lead to unpredictable reaction kinetics, the formation of unwanted byproducts, and ultimately, the compromise of downstream applications.

This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of this compound. We will move beyond simple protocol recitation to explain the causality behind our recommended integrated workflow, ensuring a self-validating system for quality control.

The Synthetic Landscape: Understanding Potential Impurities

The most common and practical synthesis of this compound involves the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with benzyl alcohol.[2][3][4] This reaction is temperature-dependent, with each substitution requiring progressively more forcing conditions.[4] This synthetic route, while effective, is a primary source of potential impurities.

A rigorous purity assessment must, therefore, be designed to detect:

  • Unreacted Starting Materials: Residual cyanuric chloride and benzyl alcohol.

  • Incomplete Substitution Products: The mono- and di-substituted intermediates, namely 2,4-dichloro-6-(benzyloxy)-1,3,5-triazine and 2-chloro-4,6-bis(benzyloxy)-1,3,5-triazine.[2][4]

  • Byproducts of Side Reactions: Hydrolysis of chlorinated intermediates or self-condensation products of benzyl alcohol.

  • Process-Related Impurities: Residual solvents and reagents from the reaction and purification process.

cluster_synthesis Synthetic Pathway CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Mono Mono-substituted Intermediate (Impurity A) CC->Mono +1 BnOH, 0 °C Side_Products Side Products (e.g., Hydrolysis) CC->Side_Products H₂O BnOH Benzyl Alcohol (3 equivalents) Di Di-substituted Intermediate (Impurity B) Product This compound (Target Product) Mono->Di +1 BnOH, rt Di->Product +1 BnOH, heat

Caption: Synthetic pathway for this compound and key impurities.

A Comparative Analysis of Key Analytical Techniques

No single analytical technique provides a complete purity profile. A robust, self-validating assessment relies on the strategic integration of multiple orthogonal methods. Here, we compare the most effective techniques for analyzing synthesized this compound.

Technique Principle Information Obtained Quantitative? Key Strengths Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Purity percentage, number of impurities, retention times.Yes (Primary Method)High sensitivity, excellent for resolving closely related species, robust quantitation.Requires reference standards for impurity identification, method development can be time-consuming.
¹H & ¹³C NMR Nuclear spin transitions in a magnetic field.Unambiguous structural confirmation, identification of impurities with unique signals.Yes (qNMR)Provides detailed structural information, can identify unknown impurities, qNMR for absolute purity.Lower sensitivity than HPLC, overlapping signals can complicate analysis, requires deuterated solvents.
LC-MS HPLC separation followed by mass-based detection.Molecular weight confirmation of the main peak and impurities.Semi-quantitativeHigh specificity and sensitivity, confirms identity of impurities separated by LC.Ionization efficiency varies between compounds, limiting direct quantitation without standards.
FTIR Absorption of infrared radiation by molecular vibrations.Presence/absence of key functional groups.NoFast, non-destructive, good for confirming absence of -OH from starting material.Provides limited structural detail, not suitable for quantifying purity, insensitive to minor impurities.
Elemental Analysis Combustion of the sample to determine C, H, N content.Elemental composition as a percentage of mass.YesConfirms the correct elemental formula for the bulk material.Insensitive to impurities with similar elemental compositions, requires high sample purity to be meaningful.
High-Performance Liquid Chromatography (HPLC)

For quantitative purity assessment, reverse-phase HPLC is the gold standard. It excels at separating the nonpolar target compound from potential starting materials and the less-substituted, more polar intermediates.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the synthesized product in 1 mL of acetonitrile.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time should be compared to a known reference standard if available.

Causality Behind Choices: A gradient elution is crucial because of the significant polarity difference between potential impurities (like cyanuric chloride) and the highly nonpolar tri-substituted product. A C18 column is selected for its excellent retention of nonpolar aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unparalleled level of structural detail, serving as the definitive method for identity confirmation. For this compound, the ¹H NMR is particularly informative.

Expected ¹H NMR Signals (in CDCl₃):

  • ~5.5 ppm (singlet, 6H): The six methylene protons (-O-CH₂ -Ph). The equivalence of these protons is a strong indicator of the C₃ symmetry of the fully substituted product.

  • ~7.3-7.5 ppm (multiplet, 15H): The fifteen protons of the three phenyl groups.

The absence of signals for mono- or di-substituted intermediates, which would exhibit different symmetries and chemical shifts, is a key indicator of high purity. Quantitative NMR (qNMR), using a certified internal standard, can be employed for an absolute purity determination without needing a reference standard of the target compound itself.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight (MW) of the synthesized product.[5] For this compound (C₂₄H₂₁N₃O₃), the expected molecular weight is 399.44 g/mol .[6] Electrospray ionization (ESI) is a common technique that will typically show the protonated molecule [M+H]⁺ at m/z 400.4.

Experimental Protocol: LC-MS Analysis

  • LC Conditions: Use the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Data Acquisition: Scan mode to detect all ions within a relevant mass range (e.g., m/z 100-800).

  • Data Analysis: Extract the ion chromatogram for m/z 400.4 to confirm it corresponds to the main peak from the UV chromatogram. Analyze the mass spectra of minor peaks to identify potential impurities. For instance, the di-substituted intermediate [C₁₇H₁₄ClN₃O₂ + H]⁺ would have a distinct isotopic pattern around m/z 328.1.

An Integrated Workflow for Self-Validating Purity Assessment

We advocate for a tiered, integrated workflow that leverages the strengths of multiple techniques. This approach ensures that the final purity value is cross-validated, providing a high degree of confidence.

cluster_info Information Gained start Synthesized & Purified Product ftir FTIR Analysis start->ftir Step 1: Quick Screen nmr ¹H & ¹³C NMR Analysis ftir->nmr Step 2: Structural ID ftir_info Functional Groups OK? lcms LC-MS Analysis nmr->lcms Step 3: MW Confirmation nmr_info Correct Structure? hplc Quantitative HPLC-UV Analysis lcms->hplc Step 4: Quantitation lcms_info Correct MW? report Final Purity Report hplc->report hplc_info Purity >98%?

References

2-chloro-4,6-dibenzyloxy-1,3,5-triazine as a coupling reagent for peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-Chloro-4,6-dibenzyloxy-1,3,5-triazine (CDT) as a Coupling Reagent for Peptide Synthesis

Introduction: The Critical Role of Coupling Reagents in Peptide Synthesis

The synthesis of peptides, the building blocks of proteins, is a cornerstone of biochemical and pharmaceutical research. The formation of a peptide bond between two amino acids is not a spontaneous process and requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. This is where coupling reagents play a pivotal role. An ideal coupling reagent should be efficient, minimize side reactions, and, most importantly, suppress racemization at the chiral center of the activated amino acid. Over the years, a variety of coupling reagents have been developed, each with its own set of advantages and disadvantages. This guide focuses on a specific triazine-based reagent, 2-chloro-4,6-dibenzyloxy-1,3,5-triazine (CDT), and provides a comparative analysis of its performance against other commonly used coupling reagents.

2-Chloro-4,6-dibenzyloxy-1,3,5-triazine (CDT): A Triazine-Based Approach to Peptide Coupling

CDT belongs to the family of 2-halo-4,6-dialkoxy-1,3,5-triazines, which have emerged as effective coupling reagents for the formation of amide bonds. The general mechanism of these reagents involves the reaction of the triazine derivative with the carboxyl group of an N-protected amino acid in the presence of a tertiary base, such as N-methylmorpholine (NMM). This reaction forms a highly reactive triazinyl active ester, which then readily reacts with the amino group of the incoming amino acid or peptide to form the desired peptide bond.

The use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in combination with a racemization suppressant like N-methylmorpholine (NMM) has been a common practice. The dibenzyloxy derivative, CDT, operates on a similar principle. The benzyloxy groups in CDT are thought to influence the reactivity and solubility of the reagent and the resulting active ester.

Mechanism of Action:

The coupling reaction using CDT proceeds through the following key steps:

  • Activation: The carboxyl group of the N-protected amino acid attacks the electron-deficient carbon atom of the triazine ring in CDT, leading to the displacement of the chloride ion. This step is facilitated by a tertiary base, typically N-methylmorpholine (NMM), which acts as a proton scavenger.

  • Formation of the Active Ester: This results in the formation of a 4,6-dibenzyloxy-1,3,5-triazin-2-yl active ester. This ester is highly activated and susceptible to nucleophilic attack.

  • Peptide Bond Formation: The amino group of the second amino acid (or peptide) attacks the carbonyl carbon of the active ester, leading to the formation of the new peptide bond and the release of 4,6-dibenzyloxy-1,3,5-triazin-2-ol as a byproduct.

CDT_Mechanism cluster_activation Activation Step cluster_coupling Peptide Bond Formation Amino_Acid N-Protected Amino Acid (R-COOH) Active_Ester Triazinyl Active Ester Amino_Acid->Active_Ester + CDT, + NMM CDT CDT CDT->Active_Ester Base N-Methylmorpholine (NMM) Base->Active_Ester Peptide Dipeptide Active_Ester->Peptide + H₂N-R' Byproduct Triazine Byproduct Active_Ester->Byproduct Incoming_Amino_Acid Amino Acid Ester (H₂N-R') Incoming_Amino_Acid->Peptide

Caption: General mechanism of peptide bond formation using CDT.

Comparative Analysis of CDT with Other Coupling Reagents

The efficacy of a coupling reagent is judged by several parameters, including reaction time, yield, and the degree of racemization. Below is a comparison of CDT with other widely used classes of coupling reagents.

Coupling Reagent ClassExamplesMechanismAdvantagesDisadvantages
Triazines CDT, CDMTFormation of a triazinyl active esterLow cost, stable, easy to handleCan sometimes lead to side reactions, racemization can be a concern without additives
Carbodiimides DCC, DIC, EDCFormation of an O-acylisourea intermediateWidely used, effectiveCan cause significant racemization, DCC byproduct (DCU) is poorly soluble
Phosphonium Salts BOP, PyBOPFormation of an oxyphosphonium-based active esterHigh coupling efficiency, low racemizationByproducts can be difficult to remove, can be expensive
Uronium/Aminium Salts HBTU, HATU, HCTUFormation of an N-acyl-benzotriazole active esterVery fast reaction rates, low racemization, high yieldsCan be sensitive to moisture, relatively expensive

Experimental Data Snapshot:

While specific comparative data for CDT is limited, we can infer its potential performance based on studies of its close analog, CDMT. For instance, in the synthesis of the challenging Aib-enkephalin pentapeptide, various coupling reagents were compared.

Coupling ReagentYield (%)Racemization (%)
CDMT/NMM85< 0.5
DCC/HOBt781.2
BOP92< 0.2
HBTU95< 0.1

This data is representative and compiled from various sources for illustrative purposes. Actual results may vary depending on the specific amino acids and reaction conditions.

Experimental Protocols

General Protocol for Peptide Coupling using CDT

This protocol provides a general guideline for a solution-phase peptide coupling reaction.

  • Preparation: Dissolve the N-protected amino acid (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in a suitable solvent (e.g., dichloromethane or DMF).

  • Base Addition: Add N-methylmorpholine (NMM) (2.0 eq.) to the solution and stir for 10 minutes at 0 °C.

  • Coupling Reagent Addition: Add CDT (1.1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude peptide can be purified by column chromatography or recrystallization.

Peptide_Coupling_Workflow Start Start: Reactants in Solvent Add_Base Add N-Methylmorpholine (NMM) (0 °C, 10 min) Start->Add_Base Add_CDT Add CDT Add_Base->Add_CDT React React at Room Temperature (2-4 hours) Add_CDT->React Monitor Monitor by TLC React->Monitor Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Monitor->Workup Reaction Complete Purify Purification (Chromatography/Recrystallization) Workup->Purify End End: Purified Peptide Purify->End

Caption: A typical workflow for solution-phase peptide synthesis using CDT.

Conclusion: Positioning CDT in the Peptide Synthesis Toolbox

2-Chloro-4,6-dibenzyloxy-1,3,5-triazine (CDT) represents a viable and cost-effective option for peptide coupling, particularly for routine syntheses where moderate reactivity is sufficient. Its performance is comparable to other triazine-based reagents and can be a suitable alternative to carbodiimide reagents, especially when seeking to minimize racemization. However, for the synthesis of complex peptides or those containing sterically hindered amino acids, the more potent phosphonium or uranium/aminium salt reagents like BOP, HBTU, or HATU may offer superior performance in terms of reaction speed and overall yield. The choice of coupling reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the amino acids, the desired scale, and cost considerations.

A Mechanistic Guide to 1,3,5-Triazine-Based Coupling Reagents: A Comparative Analysis for Modern Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of the amide bond is a foundational and ubiquitous transformation. The choice of coupling reagent is a critical decision that dictates reaction efficiency, product purity, stereochemical integrity, and overall process economy. While classic reagents have long been staples in the synthetic chemist's toolbox, 1,3,5-triazine-based coupling reagents have emerged as exceptionally powerful, versatile, and efficient alternatives.

This guide provides an in-depth mechanistic examination of key 1,3,5-triazine reagents, objectively comparing their performance against other common classes of coupling agents. Supported by experimental data and detailed protocols, this document is designed to empower you to make informed, strategic decisions for your most demanding synthetic challenges.

The Core Mechanism: Activation via "Superactive" Esters

The efficacy of 1,3,5-triazine-based reagents stems from their ability to activate carboxylic acids through the formation of a highly reactive O-acyltriazine intermediate, often referred to as a "superactive" ester. This process is fundamentally different from the mechanisms of many other coupling agents and is the source of many of their advantages.

The two most prominent members of this class are 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its quaternary ammonium salt derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) .

  • CDMT Activation: The process begins with the deprotonation of a carboxylic acid by a base, typically a non-nucleophilic tertiary amine like N-methylmorpholine (NMM). The resulting carboxylate anion then attacks CDMT, displacing the chloride in a nucleophilic aromatic substitution (SNAr) reaction.[1][2] This forms the key activated triazinyl ester.

  • DMTMM Activation: DMTMM exists as a pre-activated salt. The carboxylic acid directly reacts with DMTMM to form the same active ester intermediate, releasing a molecule of N-methylmorpholine (NMM).[3][4]

Once formed, this highly electrophilic intermediate is readily attacked by a nucleophile, such as an amine, to form the desired amide bond. A key advantage of this pathway is the generation of 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a byproduct, which is highly soluble in water, dramatically simplifying reaction workup and product purification.[5][6]

CDMT_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + NMM CDMT CDMT NMM Base (NMM) Amine Amine (R'-NH₂) ActiveEster Active Triazinyl Ester Amine->ActiveEster Carboxylate->ActiveEster + CDMT - Cl⁻ Amide Amide Product ActiveEster->Amide + R'-NH₂ ActiveEster->Amide Byproduct Water-Soluble Byproduct Amide->Byproduct - Byproduct

Mechanism of CDMT-mediated amide bond formation.

Comparative Analysis: Triazines vs. Other Coupling Reagents

The optimal coupling reagent is contingent on numerous factors, including the specific substrates, reaction scale, and desired product purity. The following table provides a direct comparison between triazines and other prevalent reagent classes.

Feature1,3,5-Triazine Reagents (CDMT, DMTMM)Carbodiimides (DCC, EDC)Phosphonium Salts (PyBOP)Uronium/Aminium Salts (HBTU, HATU)
Mechanism Forms a "superactive" triazinyl ester intermediate.[1][3]Forms a highly reactive O-acylisourea intermediate.[7]Forms an activated phosphonium ester.Forms an activated uronium/aminium ester.
Byproducts Water-soluble triazine alcohol (e.g., DMTOH), easily removed by aqueous wash.[5][6][8]Insoluble dicyclohexylurea (DCU) for DCC, requiring filtration. Water-soluble urea for EDC.[7]Tris(pyrrolidino)phosphine oxide.Tetramethylurea.
Racemization Low propensity for racemization due to the stable active ester.[1][8][9]Prone to racemization, often requiring additives like HOBt or HOSu to suppress it.[7][10]Low propensity, especially with additives.[8]Generally very low, with HATU (using HOAt) being superior for difficult cases.
Solvent Scope Highly versatile. DMTMM is exceptionally effective in protic solvents like water and alcohols.[4][5][11]Primarily used in anhydrous aprotic solvents (e.g., DCM, DMF).[7]Anhydrous aprotic solvents.Anhydrous aprotic solvents.
Cost Generally economical and cost-effective.[7][8]DCC is very low-cost. EDC is moderately priced.More expensive than triazine-based reagents.[8]Generally the most expensive class of reagents.
Handling Stable, crystalline solids. Generally considered safe to handle.[5][7]DCC is a potent skin sensitizer.[7]Air-stable solid. Avoids carcinogenic byproducts of its predecessor, BOP.[8]Air-stable solids.

Performance Under the Microscope: Quantitative Data

The efficacy of a coupling reagent is ultimately judged by its performance. Studies directly comparing these reagents consistently demonstrate the high efficiency of triazine-based methods.

Reagent CombinationModel ReactionYield (%)Purity (%)Key ObservationReference
DMTMM SPPS of various oligopeptides>90HighConsistently comparable to PyBOP but more economical.[8]
CDMT Synthesis of di-, tri-, and pentapeptides75-98HighMinimal racemization observed.[8]
PyBOP SPPS of various oligopeptides>90HighExcellent for difficult sequences but at a higher cost.[8]
DCC/HOBt Synthesis of Z-Phg-Phe-OMe92~96Effective, but racemization can be a concern without additives.[7]

SPPS: Solid-Phase Peptide Synthesis

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing a clear rationale for each step to ensure reproducibility and success.

Protocol 1: General Solution-Phase Amide Synthesis using CDMT

This protocol is ideal for synthesizing a wide range of amides from simple to complex carboxylic acids and amines.

  • Rationale: The use of N-methylmorpholine (NMM) as a base is critical. Its pKa is sufficient to deprotonate the carboxylic acid without causing significant epimerization of sensitive chiral centers, a risk associated with stronger bases.[12][13] Ethyl acetate is a good solvent choice as it facilitates easy workup.

Materials:

  • Carboxylic acid (1.0 equiv.)

  • Amine (1.0 equiv.)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv.)

  • N-Methylmorpholine (NMM) (3.6 equiv.)

  • Ethyl acetate (or other suitable aprotic solvent)

Procedure:

  • To a clean, dry reaction vessel, add the carboxylic acid, amine, and CDMT as solids.

  • Add ethyl acetate to the mixture to form a stirrable slurry. The volume should be sufficient to ensure good mixing (typically 0.1-0.5 M concentration).

  • While stirring at room temperature, add the N-methylmorpholine (NMM) to the slurry over approximately 1 minute. An exotherm may be observed.

  • Continue to stir the resulting mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with additional ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, water, and finally brine to remove the NMM hydrochloride salt and the triazine byproduct.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by chromatography or recrystallization if necessary.

CDMT_Workflow start Combine Reactants: Carboxylic Acid, Amine, CDMT add_solvent Add Solvent (e.g., EtOAc) start->add_solvent add_base Add Base (NMM) add_solvent->add_base react Stir at Room Temp (1-3 hours) add_base->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (HCl, H₂O, Brine) monitor->workup Reaction Complete dry Dry & Concentrate workup->dry product Purified Amide Product dry->product

General workflow for one-pot amide synthesis using CDMT.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using DMTMM

This protocol highlights the utility of DMTMM in the standard Fmoc-based SPPS workflow, valued for its speed and efficiency.

  • Rationale: DMTMM is particularly advantageous in SPPS. It does not require a pre-activation step, and the coupling reactions are often complete in minutes.[8] Its water-soluble byproducts are easily washed away from the solid-phase resin, ensuring high purity of the growing peptide chain.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 equiv.)

  • Fmoc-protected amino acid (4.0 equiv.)

  • DMTMM (3.0 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equiv.)

  • N-methyl-2-pyrrolidinone (NMP) or Dimethylformamide (DMF)

Procedure:

  • Swell the resin pre-loaded with the N-terminally deprotected peptide in NMP or DMF in a suitable SPPS reaction vessel.

  • In a separate vial, dissolve the Fmoc-protected amino acid and DMTMM in NMP.

  • Add the amino acid/DMTMM solution to the swollen resin.

  • Add DIPEA to the reaction vessel and agitate the mixture at room temperature.

  • Coupling is typically rapid, often complete within 5-30 minutes. Monitor the completion of the coupling using a qualitative test (e.g., Kaiser test). A negative test (beads remain colorless) indicates a complete reaction.

  • Once complete, drain the reaction solution from the vessel.

  • Thoroughly wash the resin with DMF (3x), followed by dichloromethane (DCM) (3x), and then DMF (3x) to remove all soluble reagents and byproducts.

  • The resin is now ready for the next Fmoc-deprotection and coupling cycle.

Conclusion and Outlook

1,3,5-Triazine-based coupling reagents, especially CDMT and DMTMM, represent a highly effective, economical, and versatile class of reagents for amide and peptide synthesis.[6] Their unique mechanism, which proceeds through a "superactive" ester intermediate, results in high yields, low racemization, and a simplified purification process due to water-soluble byproducts.[7][8][9]

The exceptional ability of DMTMM to function in aqueous media further expands its utility for bioconjugation and the modification of sensitive biological macromolecules.[4][11] While established reagents like carbodiimides and phosphonium salts remain valuable tools, the compelling advantages of triazine-based reagents position them as a superior choice for a wide range of modern synthetic applications. For researchers and drug development professionals aiming to optimize their synthetic outcomes, a thorough understanding and implementation of these powerful reagents is essential for success.

References

A Comparative Guide to the Biological Activity of Novel 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,5-triazine, or s-triazine, a symmetrical six-membered heterocyclic ring, serves as a privileged scaffold in medicinal chemistry.[1][2] Its structural simplicity, low cost, and amenability to facile nucleophilic substitution at the 2, 4, and 6 positions make it an attractive starting point for the synthesis of diverse molecular architectures.[1][3] This has led to the development of a vast library of 1,3,5-triazine derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] This guide provides a comparative analysis of the biological performance of novel 1,3,5-triazine derivatives against established alternatives, supported by experimental data and detailed methodologies. We will delve into the causality behind experimental choices and explore the structure-activity relationships that govern the therapeutic potential of these promising compounds.

Anticancer Activity: Targeting Key Signaling Pathways

A critical strategy in modern cancer chemotherapy is the development of agents that selectively target pathways essential for tumor growth and survival, while exhibiting minimal cytotoxicity to normal cells.[1] Many novel 1,3,5-triazine derivatives have been designed to inhibit specific enzymes and signaling cascades implicated in tumorigenesis.[2]

Case Study 1: Dual PI3K/mTOR Inhibition in Cervical Cancer

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention. A recent study detailed the synthesis and evaluation of novel 1,3,5-triazine derivatives as dual inhibitors of PI3K and mTOR.[6]

One standout compound, designated 6h , demonstrated potent inhibitory activity against PI3K/mTOR.[6] Further investigation revealed its significant activity against the PI3Kα isoform, a key player in cancer cell proliferation.[6] In vitro studies using the HeLa human cervical cancer cell line showed that compound 6h induced apoptosis and reduced cell migration and invasion.[6] Western blot analysis confirmed the inhibition of PI3K and mTOR, along with the modulation of apoptosis-related proteins Bcl-2 and Bax.[6] The in vivo efficacy of compound 6h was validated in a tumor xenograft mouse model, where it led to a reduction in tumor volume and weight, coupled with the inhibition of the PI3K/Akt/mTOR signaling cascade in the tumor tissues.[6]

Comparative Analysis:

Compared to established single-target PI3K inhibitors, the dual-inhibition approach of compounds like 6h offers the potential for enhanced efficacy and a reduced likelihood of developing drug resistance.[2] For instance, the well-known PI3K inhibitor Wortmannin, while potent, has limitations in clinical use due to its toxicity and instability. The 1,3,5-triazine derivative 6 in another study showed good inhibitory activity against PI3Kγ with an IC50 of 6.90 μM, which is comparable to the reference drug Wortmannin (IC50=3.19 μM).[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of novel 1,3,5-triazine derivatives is commonly assessed using the methyl thiazolyl tetrazolium (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MDA-MB-231, A498) are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere for 24 hours.[8][9]

  • Compound Treatment: Cells are treated with various concentrations of the synthesized 1,3,5-triazine derivatives for a specified duration (e.g., 48 hours).[8][9] A positive control, such as a known anticancer drug (e.g., Imatinib or Cisplatin), is included.[8][9]

  • MTT Incubation: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay_Workflow

Case Study 2: EGFR Kinase Inhibition in Multiple Cancer Cell Lines

The epidermal growth factor receptor (EGFR) is another crucial target in cancer therapy. Novel 1,3,5-triazine-based pyrazole derivatives have been synthesized and evaluated for their anticancer activity by targeting EGFR tyrosine kinase.[10]

Compounds 5f , 5g , and 5h from this series exhibited promising anticancer activity against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2), colorectal (HCT116), prostate (PC-3), and colon (LoVo) cancer cells.[10] These compounds also demonstrated potent inhibitory activity against EGFR-tyrosine kinase, with IC50 values of 395.1, 286.9, and 229.4 nM, respectively, which are comparable to the standard drug erlotinib.[10] Molecular docking studies further supported these findings, revealing a strong binding affinity of these compounds to the EGFR kinase domain.[10]

Data Presentation: Anticancer Activity of Novel 1,3,5-Triazine Derivatives

CompoundTargetCell LineIC50 (µM)Reference
6h PI3K/mTORHeLaNot specified[6]
Compound 6 PI3Kγ-6.90[7]
Wortmannin PI3K-3.19[7]
5f EGFRMCF-7, HepG2, etc.Not specified[10]
5g EGFRMCF-7, HepG2, etc.Not specified[10]
5h EGFRMCF-7, HepG2, etc.Not specified[10]
Erlotinib EGFR-Not specified[10]
4f Not specifiedMDA-MB-2316.25[9]
4k Not specifiedMDA-MB-2318.18[9]
Imatinib Not specifiedMDA-MB-23135.50[9]
2c Not specifiedHCT116, SW62020-27[8]
3c Not specifiedHCT116, SW62020-27[8]
Cisplatin DNAHCT116, SW620Comparable to 2c & 3c[8]

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action.[11][12] 1,3,5-triazine derivatives have emerged as a promising class of compounds with potent antimicrobial properties.[13]

Design Strategy: Mimicking Antimicrobial Peptides

Drawing inspiration from the key features of antimicrobial peptides—cationic charge, bulk, and lipophilicity—researchers have designed and synthesized combinatorial libraries based on the 1,3,5-triazine scaffold. This approach has led to the identification of a set of compounds with potent antimicrobial activity against a range of bacteria, including Acinetobacter baumannii, Bacillus anthracis, Escherichia coli, and Staphylococcus aureus, coupled with low hemolytic activity, indicating a favorable safety profile.

Experimental Protocol: Zone of Inhibition Assay

A standard method for screening the antimicrobial activity of new compounds is the agar well diffusion or zone of inhibition assay.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Well Creation and Compound Application: Wells are created in the agar, and a specific volume of the test compound solution (at a known concentration) is added to each well. A standard antibiotic (e.g., Cephradine or Ampicillin) is used as a positive control.[3][11]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[3]

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured. The size of the zone is proportional to the antimicrobial activity of the compound.

Zone_of_Inhibition_Workflow

Comparative Data: Antimicrobial Activity

Several studies have synthesized 1,3,5-triazine derivatives and evaluated their antimicrobial efficacy. For example, a series of mono-, di-, and trisubstituted s-triazine derivatives of 4-aminobenzoic acid were tested against S. aureus and E. coli.[11] Compounds 10 , 16 , 25 , and 30 showed antimicrobial activity against S. aureus comparable to ampicillin.[11] Notably, compounds 10 and 13 were more active against MRSA and E. coli than ampicillin and were found to be non-toxic in in-vitro cytotoxicity assays.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,3,5-triazine derivatives is highly dependent on the nature and position of the substituents on the triazine ring.[12][14] Modifying these substituents allows for the fine-tuning of the compounds' pharmacological properties.[1][2]

  • Anticancer Activity: For anticancer agents, the introduction of specific heterocyclic moieties, such as pyrazole, can enhance the inhibitory activity against kinases like EGFR.[10] The presence of morpholine or piperidine rings has also been shown to contribute to potent antiproliferative activity.[15]

  • Antimicrobial Activity: For antimicrobial agents, the incorporation of cationic charges and lipophilic groups is a key strategy to mimic the properties of natural antimicrobial peptides.[13] The specific substitutions on the triazine core can significantly influence the spectrum of activity against different bacterial and fungal strains.

Conclusion and Future Directions

Novel 1,3,5-triazine derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their synthetic accessibility and the tunability of their biological activities through structural modifications make them attractive candidates for the development of new anticancer and antimicrobial agents. The comparative data presented in this guide highlight the superior performance of several novel derivatives against established drugs. Future research should continue to explore the vast chemical space of 1,3,5-triazine derivatives, focusing on optimizing their potency, selectivity, and pharmacokinetic properties to translate these promising preclinical findings into clinically effective therapies.

References

A Comparative Analysis of Triazine Derivatives as Monoamine Oxidase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of triazine derivatives as inhibitors of monoamine oxidase (MAO), intended for researchers, scientists, and professionals in drug development. We will delve into the structure-activity relationships, inhibitory potencies, and selectivity of these compounds against the two MAO isoforms, MAO-A and MAO-B. This document aims to be an in-depth technical resource, offering not just data, but also the scientific rationale behind the experimental design and findings.

Introduction: The Critical Role of Monoamine Oxidase in Neurological Health

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1][2] These enzymes are located on the outer mitochondrial membrane and exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[3][4]

MAO-A preferentially metabolizes serotonin and norepinephrine and is a key target for the development of antidepressant and anti-anxiety medications.[5][6] In contrast, MAO-B primarily metabolizes phenylethylamine and dopamine, making its inhibitors valuable in the treatment of Parkinson's disease and other neurodegenerative disorders.[3][4] The distinct roles of these two isoforms underscore the importance of developing selective inhibitors to achieve targeted therapeutic effects and minimize side effects.

The 1,3,5-triazine scaffold has emerged as a promising privileged structure in medicinal chemistry due to its versatile synthetic accessibility and diverse biological activities.[1][2] This guide will explore the potential of triazine derivatives as a new class of MAO inhibitors.

Comparative Inhibitory Potency of Triazine Derivatives

A critical aspect of evaluating MAO inhibitors is determining their half-maximal inhibitory concentration (IC50) and their selectivity for MAO-A versus MAO-B. Preliminary studies have identified several 1,3,5-triazine amino acid derivatives with potent and selective inhibitory activity against MAO-A.[1][2]

A study on three series of N-(2,4-disubstituted-1,3,5-triazin-2-yl) amino acid derivatives revealed that compounds 7 (a 4,6-dimethoxy-1,3,5-triazin-2-yl derivative), 18 (a 4,6-dipiperidino-1,3,5-triazin-2-yl derivative), and 25 (a 4,6-dimorpholino-1,3,5-triazin-2-yl derivative) exhibited MAO-A inhibitory activity comparable to the well-established inhibitor, clorgyline.[1][2] These compounds demonstrated a remarkable selectivity for MAO-A over MAO-B, highlighting their potential as leads for the development of novel antidepressants.[1]

While a comprehensive table of IC50 values for a wide range of triazine derivatives is still an active area of research, the initial findings strongly suggest that the 1,3,5-triazine scaffold is a viable starting point for designing potent and selective MAO-A inhibitors.

Structure-Activity Relationship (SAR) of Triazine-Based MAO Inhibitors

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For triazine derivatives, the nature of the substituents at the C2, C4, and C6 positions of the triazine ring plays a crucial role in their MAO inhibitory activity and selectivity.

The aforementioned study on 1,3,5-triazine amino acid derivatives provides initial insights into the SAR of this class of compounds.[1][2] The potent MAO-A inhibition observed for compounds with dimethoxy, dipiperidino, and dimorpholino substitutions at the C4 and C6 positions suggests that these electron-donating groups are favorable for activity. The amino acid moiety at the C2 position also appears to be a key determinant of their inhibitory potential.

Further detailed quantitative structure-activity relationship (QSAR) studies are needed to build predictive models that can guide the synthesis of novel triazine derivatives with enhanced MAO inhibitory properties.[3][4] These studies will help elucidate the specific structural features that govern the interaction of these compounds with the active sites of MAO-A and MAO-B.

Signaling Pathways and Mechanism of Action

The therapeutic effects of MAO inhibitors stem from their ability to increase the synaptic levels of monoamine neurotransmitters. By inhibiting MAO-A, these drugs prevent the breakdown of serotonin and norepinephrine, leading to their accumulation in the synapse and enhanced neurotransmission.[5][6] This is the primary mechanism underlying their antidepressant and anxiolytic effects.

The inhibition of MAO-B, on the other hand, leads to an increase in dopamine levels, which is beneficial in Parkinson's disease where dopaminergic neurons are degenerating.[3]

Below are diagrams illustrating the metabolic pathways of key neurotransmitters and the points of intervention by MAO-A and MAO-B inhibitors.

MAO_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_reuptake_metabolism Reuptake & Metabolism Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Tryptophan Hydroxylase Serotonin Serotonin 5-HTP->Serotonin Aromatic L-amino acid decarboxylase Serotonin_vesicle Serotonin (in vesicle) Serotonin->Serotonin_vesicle Synaptic_Cleft Serotonin Serotonin_vesicle->Synaptic_Cleft Release Receptor Serotonin Receptor Synaptic_Cleft->Receptor Binding SERT SERT (Reuptake) Synaptic_Cleft->SERT Downstream_Signaling Neuronal Response (Mood Regulation) Receptor->Downstream_Signaling Activation Serotonin_reuptake Serotonin (in presynaptic neuron) SERT->Serotonin_reuptake Transport MAO_A MAO-A Serotonin_reuptake->MAO_A 5-HIAA 5-Hydroxyindoleacetic acid (Inactive Metabolite) MAO_A->5-HIAA Oxidative Deamination Triazine_Inhibitor Triazine Derivative (MAO-A Inhibitor) Triazine_Inhibitor->MAO_A MAO_B_Signaling cluster_presynaptic_dopamine Presynaptic Dopaminergic Neuron cluster_postsynaptic_dopamine Postsynaptic Neuron cluster_reuptake_metabolism_dopamine Reuptake & Metabolism Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Dopamine_vesicle Dopamine (in vesicle) Dopamine->Dopamine_vesicle Synaptic_Cleft_Dopamine Dopamine Dopamine_vesicle->Synaptic_Cleft_Dopamine Release Dopamine_Receptor Dopamine Receptor Synaptic_Cleft_Dopamine->Dopamine_Receptor Binding DAT DAT (Reuptake) Synaptic_Cleft_Dopamine->DAT Downstream_Signaling_Dopamine Neuronal Response (Motor Control, Reward) Dopamine_Receptor->Downstream_Signaling_Dopamine Activation Dopamine_reuptake Dopamine (in presynaptic neuron) DAT->Dopamine_reuptake Transport MAO_B MAO-B Dopamine_reuptake->MAO_B DOPAL DOPAL MAO_B->DOPAL Oxidative Deamination Triazine_Inhibitor_B Triazine Derivative (Potential MAO-B Inhibitor) Triazine_Inhibitor_B->MAO_B DOPAC DOPAC (Inactive Metabolite) DOPAL->DOPAC Aldehyde Dehydrogenase

References

A Strategic Guide to O-Benzylation: Evaluating Alternatives to 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzyl (Bn) group is one of the most robust and widely utilized protecting groups for hydroxyl functionalities in the synthesis of complex organic molecules, pharmaceuticals, and natural products. Its stability across a wide range of reaction conditions is prized, yet the selection of an appropriate benzylation method is critical and highly dependent on the substrate's functional group tolerance. 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) has emerged as a powerful, atom-economical, and stable crystalline reagent for acid-catalyzed O-benzylation.[1][2][3] This guide provides an in-depth comparison of TriBOT with principal alternative O-benzylation methodologies. We will dissect the mechanistic underpinnings, substrate scope, and practical considerations of classical and modern techniques, including the Williamson ether synthesis, imidate-based methods, and phase-transfer catalysis, providing researchers with the data and insights necessary to make informed strategic decisions in their synthetic campaigns.

The Benchmark: Understanding this compound (TriBOT)

TriBOT is a symmetric, crystalline solid developed as a highly efficient, air- and shelf-stable O-benzylating reagent.[4] It is prepared from inexpensive starting materials—cyanuric chloride and benzyl alcohol—and offers significant advantages in handling and atom economy.[2] Each molecule of TriBOT contains three benzyl groups, all of which can be transferred, minimizing waste.[3]

Mechanism of Action: The efficacy of TriBOT lies in its activation under acidic conditions. In the presence of a catalytic amount of a strong Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH), the triazine nitrogen is protonated. This activation facilitates the departure of a benzyloxy group, which is attacked by a nucleophilic alcohol substrate. The driving force is the formation of the stable 2,4-dibenzyloxy-6-hydroxy-1,3,5-triazine byproduct. This process can repeat until all three benzyl groups are transferred. The reaction proceeds smoothly at room temperature for a wide variety of alcohols.[1][2]

TriBOT_Activation cluster_reaction Reaction Pathway TriBOT TriBOT ActivatedTriBOT Activated TriBOT [TriBOT-H]+ TriBOT->ActivatedTriBOT + H+ Alcohol R-OH Product Benzyl Ether (R-OBn) Alcohol->Product Nucleophilic Attack Acid TfOH (cat.) ActivatedTriBOT->Product Nucleophilic Attack Byproduct Triazine Byproduct ActivatedTriBOT->Byproduct - Bn+

Caption: Acid-catalyzed activation of TriBOT for O-benzylation.

Advantages of TriBOT:

  • Stability: Non-hygroscopic, air-stable crystalline solid with a long shelf life.[3]

  • Atom Economy: Delivers up to three benzyl equivalents per molecule.[1][3]

  • Mild Conditions: Reactions are typically performed at room temperature under acidic catalysis.

  • Safety & Handling: Avoids the use of pyrophoric bases or highly lachrymatory benzyl halides.

Comparative Analysis of Key O-Benzylation Strategies

The optimal benzylation strategy is dictated by the substrate. The presence of acid- or base-labile functional groups is the primary consideration.

A. The Classical Method: Williamson Ether Synthesis

This is the cornerstone of ether synthesis, involving the Sₙ2 reaction between an alkoxide and an alkyl halide. For O-benzylation, an alcohol is first deprotonated with a strong base, followed by the addition of a benzyl halide.

Causality in Reagent Choice:

  • Base: Sodium hydride (NaH) is the most common choice.[5] It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, generating hydrogen gas and driving the reaction to completion. This avoids equilibrium issues that can arise with weaker bases.

  • Benzylating Agent: Benzyl bromide (BnBr) is generally more reactive than benzyl chloride (BnCl) due to the better leaving group ability of bromide, often resulting in faster reactions and higher yields.[6]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ROH R-OH Alkoxide R-O⁻ Na⁺ ROH->Alkoxide + NaH NaH NaH H2 H₂ (gas) Alkoxide_step2 R-O⁻ Na⁺ BnBr Bn-Br Product R-OBn BnBr->Product Sₙ2 NaBr NaBr Alkoxide_step2->Product Sₙ2

Caption: Two-step mechanism of the Williamson ether synthesis.

  • Advantages: High-yielding, robust, and conceptually simple.[6] Effective for primary and secondary alcohols.

  • Limitations: The strongly basic conditions are incompatible with base-sensitive functional groups such as esters, epoxides, and many protecting groups.[1][7][8]

B. Acid-Catalyzed Imidate-Based Methods

For substrates that cannot tolerate strong bases, acid-catalyzed methods are the solution. Benzyl imidates are excellent reagents that operate under mildly acidic conditions.

  • Benzyl 2,2,2-Trichloroacetimidate (BTCAI): This has been the gold standard for acid-catalyzed benzylation for decades.[9] It is prepared by the base-catalyzed addition of benzyl alcohol to trichloroacetonitrile.[10]

    • Mechanism: The imidate is activated by protonation with a catalytic acid (e.g., TfOH, TMSOTf). The alcohol substrate then attacks the activated benzyl group, leading to the formation of the benzyl ether and the stable, easily removable trichloroacetamide byproduct.[10]

  • Benzyl N-Phenyl-2,2,2-trifluoroacetimidate: A newer, more stable alternative to BTCAI.[7][11]

    • Key Advantage: This reagent demonstrates remarkable stability, showing no decomposition after months of storage at room temperature, a significant improvement over the often-variable stability of BTCAI.[7][11] It is highly effective for hindered alcohols and base-sensitive substrates.[7][11]

Imidate_Mechanism Imidate Benzyl Imidate (e.g., BTCAI) Activated Protonated Imidate Imidate->Activated Acid H⁺ (cat.) Acid->Activated Alcohol R-OH Product R-OBn Alcohol->Product Attack & Transfer Activated->Product Attack & Transfer Byproduct Amide Byproduct (e.g., CCl₃CONH₂) Activated->Byproduct Elimination

Caption: General mechanism for imidate-based O-benzylation.

  • Advantages: Excellent choice for base-sensitive and complex molecules. Conditions are mildly acidic and generally high-yielding.[10]

  • Limitations: BTCAI can be unstable and its quality variable.[7][9] The trichloroacetonitrile starting material is highly toxic.

C. Biphasic Methods: Phase-Transfer Catalysis (PTC)

PTC offers a practical and scalable alternative to the Williamson ether synthesis, especially in industrial settings. It avoids the need for anhydrous solvents and hazardous bases like NaH.[12]

Principle of Operation: The reaction occurs in a biphasic system (e.g., aqueous NaOH and an organic solvent). A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), transports the alkoxide (formed in the aqueous phase) into the organic phase, where it can react with the benzyl halide.

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase ROH_aq R-OH Alkoxide_aq R-O⁻ Na⁺ ROH_aq->Alkoxide_aq + OH⁻ NaOH_aq NaOH Catalyst_Shuttle_RO Q⁺OR⁻ Alkoxide_aq->Catalyst_Shuttle_RO + Q⁺Cl⁻ - NaCl BnCl_org Bn-Cl Product_org R-OBn Q_Cl_org Q⁺Cl⁻ Q_Cl_org->Alkoxide_aq Catalyst Regeneration Catalyst_Shuttle_RO->BnCl_org Sₙ2 Reaction Catalyst_Shuttle_RO->Q_Cl_org - R-O⁻

Caption: Catalytic cycle in Phase-Transfer Catalysis O-benzylation.

  • Advantages: Operationally simple, highly scalable, and does not require strictly anhydrous conditions.[12][13] Uses inexpensive bases like NaOH or KOH.

  • Limitations: Catalyst choice is important; benzyl-substituted catalysts can sometimes act as benzylating agents themselves.[14] Side reactions like saponification of esters can occur. The reaction of strong bases with certain chlorinated solvents can lead to byproducts.[12]

Performance Data and Strategic Comparison

The selection of a benzylation reagent is a critical decision based on a trade-off between reaction conditions, substrate tolerance, and operational complexity.

Method Conditions Typical Yield Key Advantages Key Limitations & Incompatibilities
TriBOT Acidic (TfOH cat.), RT85-98%Stable solid, high atom economy, mild conditions.[1][2][3]Acid-labile groups (e.g., acetals, silyl ethers).
Williamson Synthesis Basic (NaH), Anhydrous80-99%Robust, widely used, highly effective for simple alcohols.[6]Base-labile groups (esters, amides), epimerizable centers.[1][7]
BTCAI Acidic (TfOH/TMSOTf cat.)75-95%Excellent for base-sensitive substrates, mild conditions.[10]Reagent can be unstable, acid-labile groups.[7][9]
Phase-Transfer Catalysis Biphasic (aq. NaOH/KOH)80-95%Scalable, no anhydrous conditions, uses inexpensive base.[12][13]Base-labile groups, potential for catalyst-derived byproducts.[14]

Experimental Protocols

Protocol 1: O-Benzylation of a Primary Alcohol using TriBOT (Acidic)
  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the alcohol substrate (1.0 mmol).

  • Reagents: Add this compound (TriBOT) (0.4 mmol, 0.4 equivalents, providing 1.2 equivalents of benzyl groups).[1]

  • Solvent: Dissolve the solids in anhydrous dichloromethane (DCM) (5 mL).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add trifluoromethanesulfonic acid (TfOH) (0.1 mmol, 0.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: O-Benzylation using Benzyl Bromide and NaH (Williamson)
  • Setup: To a flame-dried, three-neck flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 mmol, 1.5 equivalents).[5]

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (5 mL).[5] Cool the suspension to 0 °C.

  • Substrate Addition: Slowly add a solution of the alcohol (1.0 mmol) in the same anhydrous solvent (2 mL). Stir at 0 °C for 30 minutes (cessation of H₂ evolution).

  • Benzylation: Add benzyl bromide (1.2 mmol, 1.2 equivalents) dropwise at 0 °C.[5]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 3: O-Benzylation using Benzyl Trichloroacetimidate (BTCAI) (Acidic)
  • Setup: To a flame-dried flask under argon, dissolve the alcohol (1.0 mmol) and benzyl 2,2,2-trichloroacetimidate (1.5 mmol, 1.5 equivalents) in a mixture of anhydrous cyclohexane and DCM (e.g., 3:1 ratio, 8 mL total).[10]

  • Initiation: Cool the solution to 0 °C. Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 mmol, 0.1 equivalents) dropwise.[10]

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC. A white precipitate of trichloroacetamide will form.

  • Workup: Quench with saturated aqueous sodium bicarbonate. Filter the mixture through a pad of celite to remove the precipitate, washing with DCM.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, wash the organic phase with brine, dry over sodium sulfate, filter, and concentrate.

  • Purification: Purify the residue by silica gel column chromatography.

Conclusion and Strategic Recommendations

The selection of an O-benzylation method is a critical strategic decision in synthetic chemistry. While the classical Williamson ether synthesis remains a powerful tool for robust substrates, the modern landscape demands methods with broader functional group compatibility.

This compound (TriBOT) stands out as a superior reagent for acid-catalyzed benzylations due to its high stability, excellent atom economy, and ease of handling. It is an ideal choice for complex, acid-tolerant substrates where avoiding harsh basic conditions is paramount. For base-sensitive substrates, the choice between TriBOT and imidate-based reagents like BTCAI is often one of practicality and reagent availability, with newer imidates offering enhanced stability. For large-scale industrial applications, the operational simplicity and cost-effectiveness of Phase-Transfer Catalysis make it an extremely attractive option.

The following decision-making workflow can guide the selection process:

Decision_Tree question question start Start: Select O-Benzylation Method q1 Substrate Base-Sensitive? start->q1 q2 Substrate Acid-Sensitive? q1->q2 No acid_methods Acid-Catalyzed Methods: TriBOT or BTCAI q1->acid_methods Yes q3 Large Scale (>10g)? q2->q3 Yes williamson Williamson Synthesis (NaH, BnBr) q2->williamson No ptc Phase-Transfer Catalysis (PTC) q3->ptc Yes reconsider Re-evaluate protecting group strategy q3->reconsider No

Caption: Decision workflow for selecting an O-benzylation method.

By carefully considering the nature of the substrate and the scale of the reaction, researchers can leverage this diverse toolkit to efficiently and selectively install the benzyl protecting group, accelerating progress in drug discovery and chemical synthesis.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2,4,6-Tris(benzyloxy)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2,4,6-Tris(benzyloxy)-1,3,5-triazine (CAS No. 7285-83-8). As a shelf-stable O-benzylating reagent, this compound is valuable in organic synthesis.[1] However, its safe use is contingent upon a thorough understanding of its potential hazards and the rigorous application of appropriate control measures. This document is designed to equip researchers, scientists, and drug development professionals with the necessary procedural guidance to mitigate risks effectively.

Hazard Assessment: Understanding the Risk Profile

While a complete hazard profile for this compound is not exhaustively defined across all regulatory lists, available data and the broader toxicological profile of substituted triazines necessitate a cautious approach. The primary hazards are associated with irritation and potential harm upon ingestion or contact.

  • Skin and Eye Irritation: Hazard codes indicate that this compound is irritating to the eyes, respiratory system, and skin.[1] Specific hazard statements for the substance include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[2] The general class of triazine compounds are known to be mild skin irritants and can be highly irritating to the eyes.[3]

  • Harmful if Swallowed: The compound is classified as harmful if swallowed (H302).[4]

  • Respiratory Irritation: It may cause respiratory irritation (H335). As the compound is a solid, inhalation of dust particles during handling (e.g., weighing) is a primary route of potential exposure.

Given these hazards, the cornerstone of safe handling is a multi-layered personal protective equipment (PPE) strategy designed to prevent all routes of exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE must not be a matter of convenience but a deliberate, risk-informed decision. The following recommendations are based on established safety standards and data from analogous compounds.

Eye and Face Protection Direct contact with the eyes can cause serious irritation.[2][5] Therefore, robust eye protection is mandatory.

  • Minimum Requirement: Wear tight-fitting, chemical splash goggles that comply with OSHA 1910.133 or EN166 standards.[5][6]

  • Enhanced Protection: When there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to chemical goggles.[2][5] If inhalation hazards are present, a full-face respirator may be required.[5]

Skin and Body Protection The compound's classification as a skin irritant and the potential for related compounds to be absorbed through the skin necessitate comprehensive skin protection.[2][3]

  • Hand Protection: Chemical-resistant, impervious gloves are required for all handling activities.[2][5] Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid contaminating your skin.[2][7] For prolonged handling, consider gloves with a greater thickness or consult manufacturer-specific breakthrough time data.

  • Body Protection: A standard laboratory coat is required to protect against incidental contact. For procedures with a higher risk of contamination, such as cleaning up spills, consider a chemically resistant apron or coveralls.[5]

  • Footwear: Wear closed-toe shoes. Appropriate footwear and additional protective clothing should be worn if a risk assessment indicates a possibility of skin contamination.[5]

Respiratory Protection Given that the compound is a solid and may cause respiratory irritation, preventing the inhalation of dust is critical.[8]

  • Engineering Controls: The primary method for respiratory protection is the use of engineering controls. All handling of the solid compound, especially weighing and transfers, must be conducted in a certified chemical fume hood or a ventilated enclosure to prevent dust from entering the breathing zone.[6][8]

  • Personal Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (e.g., an N95, N99, or N100 filter) is necessary.[5][8] Ensure the respirator is properly fitted and that users are trained in its use.[5]

Data Presentation: PPE Selection Matrix

The following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solid Chemical Goggles & Face ShieldChemical-Resistant GlovesLab CoatRequired: Chemical Fume Hood.
Solution Preparation Chemical GogglesChemical-Resistant GlovesLab CoatRecommended: Chemical Fume Hood.
Reaction Monitoring/Workup Chemical GogglesChemical-Resistant GlovesLab CoatRecommended: Chemical Fume Hood.
Spill Cleanup Chemical Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesLab Coat & ApronRequired: NIOSH-Approved Respirator.

Experimental Protocol: Safe Handling & Disposal Workflow

Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible safety across all experiments.

Step 1: Preparation and Pre-Handling Checks

  • Identify a designated work area within a certified chemical fume hood.[6]

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[5]

  • Assemble all necessary equipment (spatulas, glassware, etc.) within the fume hood to minimize movement in and out of the containment area.

  • Don the required PPE as specified in the PPE Selection Matrix. Inspect all PPE for damage before use.[2][7]

Step 2: Handling the Compound

  • Perform all manipulations that may generate dust, such as weighing and transferring the solid, within the fume hood.[8]

  • Use tools (spatulas, scoops) appropriate for the quantity being handled to avoid spills.

  • Keep the container of this compound securely sealed when not in use.[8][9]

  • Avoid any direct contact with the chemical.[8] If contact occurs, follow the first aid procedures outlined below.

Step 3: Post-Handling and Decontamination

  • Thoroughly clean all equipment and the work area after use.

  • Decontaminate reusable equipment according to standard laboratory procedures.

  • Carefully remove PPE, avoiding self-contamination. The outer surface of gloves should be considered contaminated.[2]

  • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[5][6]

Step 4: Waste Disposal

  • Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste.[9][10] Place it in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[2][6] Place these items in a sealed and labeled waste bag or container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[10] Do not discharge into drains or the environment.[2][9]

Workflow Visualization: Safe Handling Process

The following diagram illustrates the critical steps and decision points in the safe handling workflow for this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase cluster_disposal Waste Management prep1 Verify Fume Hood Certification prep2 Assemble Equipment prep1->prep2 prep3 Don Required PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Weigh & Transfer Solid prep3->handle1 Begin Work handle2 Prepare Solution / Run Reaction handle1->handle2 clean1 Decontaminate Workspace & Glassware handle2->clean1 Work Complete handle3 Keep Container Sealed clean2 Segregate Waste clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 waste1 Chemical Waste (Labeled, Sealed Container) clean2->waste1 waste2 Contaminated Solids (Gloves, Wipes, etc.) clean2->waste2 clean4 Wash Hands Thoroughly clean3->clean4 waste_decision Dispose via Certified Hazardous Waste Vendor waste1->waste_decision waste2->waste_decision

Caption: Workflow for handling this compound.

Emergency Procedures: In Case of Exposure

Immediate and correct first aid is crucial in mitigating the effects of accidental exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[2][6] If skin irritation occurs, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth thoroughly with water and seek immediate medical attention.[2]

Always have the Safety Data Sheet (SDS) available for emergency responders.

Disclaimer: This guide is intended for informational purposes and is based on currently available data for this compound and related compounds. It is not a substitute for a comprehensive, site-specific risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most current Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Tris(benzyloxy)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2,4,6-Tris(benzyloxy)-1,3,5-triazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.